molecular formula C11H12N2O2 B8383799 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Cat. No.: B8383799
M. Wt: 204.22 g/mol
InChI Key: JYURCGSQGUNXOC-UHFFFAOYSA-N
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Description

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a synthetic organic compound featuring both an imidazole heterocycle and a phenoxyethanol chain, making it a valuable building block in medicinal chemistry and chemical biology research. The imidazole ring is a prominent pharmacophore known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is critical in designing molecules that interact with biological targets like enzymes and receptors . This structural motif is found in compounds with a broad spectrum of biological activities. The ethanol linker provides synthetic flexibility for further derivatization or conjugation. As a result, this chemical serves as a key intermediate in the discovery and development of new therapeutic agents, agrochemicals, and functional materials. Researchers can utilize this compound to construct more complex molecular architectures for structure-activity relationship (SAR) studies, particularly in probing biochemical pathways where imidazole-containing molecules play a role. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3-imidazol-1-ylphenoxy)ethanol

InChI

InChI=1S/C11H12N2O2/c14-6-7-15-11-3-1-2-10(8-11)13-5-4-12-9-13/h1-5,8-9,14H,6-7H2

InChI Key

JYURCGSQGUNXOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCO)N2C=CN=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, a heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance for its successful synthesis and characterization.

Introduction and Strategic Approach

The molecular architecture of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol incorporates three key structural motifs: an imidazole ring, a phenyl ether linkage, and a primary alcohol. The synthetic strategy outlined herein is a convergent two-step approach designed for efficiency and high yield. This pathway first establishes the C-N bond to form a key intermediate, 1-(3-hydroxyphenyl)-1H-imidazole, via a copper-catalyzed Ullmann-type condensation. This is followed by a classic Williamson ether synthesis to introduce the 2-hydroxyethyl moiety. This strategic disconnection is illustrated below.

retrosynthesis target 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol intermediate1 1-(3-Hydroxyphenyl)-1H-imidazole target->intermediate1 Williamson Ether Synthesis intermediate2 2-Haloethanol target->intermediate2 reactant1 3-Halophenol intermediate1->reactant1 Ullmann Condensation reactant2 Imidazole intermediate1->reactant2 synthesis_workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Williamson Ether Synthesis s1_start Combine Reactants: 3-Bromophenol, Imidazole, CuI, 1,10-Phenanthroline, K₂CO₃ in DMF s1_heat Heat to 120-130 °C under N₂ for 24h s1_start->s1_heat s1_workup Aqueous Workup & Extraction with Ethyl Acetate s1_heat->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 1-(3-Hydroxyphenyl)-1H-imidazole s1_purify->s1_product s2_start Combine Reactants: Intermediate from Step 1, K₂CO₃ in Acetonitrile s1_product->s2_start Intermediate s2_add Add 2-Chloroethanol s2_start->s2_add s2_reflux Reflux at 82 °C for 12-18h s2_add->s2_reflux s2_filter Filter and Concentrate s2_reflux->s2_filter s2_purify Recrystallization or Column Chromatography s2_filter->s2_purify s2_product 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol s2_purify->s2_product

"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , a specialized intermediate primarily utilized in the synthesis of thromboxane synthase inhibitors and related non-steroidal anti-inflammatory pharmacophores.

Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a bifunctional organic building block characterized by a meta-substituted phenoxyethanol scaffold linked to an imidazole moiety. Its structural uniqueness lies in the coexistence of a basic nitrogen heterocycle (imidazole) and a primary alcohol, making it a versatile precursor for developing dual-action cardiovascular agents and enzyme inhibitors.

This compound gained prominence in medicinal chemistry as a key intermediate for Thromboxane A2 (TXA2) synthase inhibitors , where the imidazole group coordinates with the heme iron of the CYP450-like enzyme, while the phenoxyethanol chain mimics the arachidonic acid backbone or serves as a linker to polar binding pockets.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Physical State Crystalline Solid
Melting Point 79–81 °C (Recrystallized from Isopropanol)
Solubility Soluble in alcohols, DCM, DMSO; sparing solubility in water
pKa (Imidazole) ~6.9 (Conjugate acid)
LogP ~1.2 (Predicted)
Structural Pharmacophores
  • Imidazole Head Group: Acts as a heme-iron ligand. In biological systems, the N-3 nitrogen is unhindered, allowing for coordination bonding with metalloenzymes (e.g., TXA2 synthase, 12-lipoxygenase).

  • Phenoxy Spacer: The meta substitution pattern provides a specific bent geometry (approx. 120°) distinct from para-substituted analogues, often critical for fitting into the hydrophobic channels of enzyme active sites.

  • Hydroxyethyl Tail: A primary alcohol that serves as a handle for further functionalization (esterification, oxidation to acid, or conversion to halides for chain extension).

Synthetic Pathways

The synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol requires a convergent approach, typically building the biaryl C-N bond first, followed by ether formation.

Primary Route: Ullmann Coupling & Alkylation

This route is preferred for scale-up due to the availability of reagents and robustness.

Step 1: C-N Bond Formation (Ullmann-type)

  • Reagents: Imidazole, 3-Bromoanisole, K₂CO₃, CuBr (catalyst).

  • Conditions: N-Methyl-2-pyrrolidone (NMP), reflux under N₂.

  • Mechanism: Copper-catalyzed nucleophilic aromatic substitution.

  • Intermediate: 1-(3-Methoxyphenyl)-1H-imidazole.

Step 2: Demethylation

  • Reagents: 48% HBr or BBr₃ in DCM.

  • Conditions: Reflux (HBr) or -78°C to RT (BBr₃).

  • Intermediate: 3-(1H-Imidazol-1-yl)phenol.

Step 3: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 3-(1H-Imidazol-1-yl)phenol, 2-Chloroethanol, K₂CO₃.

  • Conditions: Methyl Ethyl Ketone (MEK) or DMF, reflux (48 hr).

  • Purification: Filtration of salts, evaporation, and recrystallization from isopropanol.

Visualization: Synthetic Workflow

Synthesis Start 3-Bromoanisole + Imidazole Step1 Step 1: Ullmann Coupling (CuBr, K2CO3, NMP) Start->Step1 Inter1 1-(3-Methoxyphenyl)-imidazole Step1->Inter1 Step2 Step 2: Demethylation (HBr, Reflux) Inter1->Step2 Inter2 3-(1H-Imidazol-1-yl)phenol Step2->Inter2 Step3 Step 3: O-Alkylation (2-Chloroethanol, K2CO3, MEK) Inter2->Step3 Product TARGET: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Step3->Product

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target alcohol.

Experimental Protocols

Protocol A: Synthesis of 3-(1H-Imidazol-1-yl)phenol (Intermediate)

Note: This phenol is the critical "pivot" point for diversity.

  • Charge: A reaction vessel is charged with imidazole (0.5 mol), 3-bromoanisole (0.4 mol), K₂CO₃ (52 g), and CuCl/CuBr (2.4 g).

  • Solvent: Add 300 mL N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat to reflux under nitrogen atmosphere for 4–8 hours.

  • Workup: Filter to remove inorganic salts. Concentrate filtrate under reduced pressure. Partition residue between dilute NaOH and DCM. Acidify aqueous layer or extract organic layer depending on demethylation strategy.

  • Demethylation: Reflux the methoxy intermediate in 48% HBr until TLC indicates completion. Neutralize to precipitate the phenol.

Protocol B: Alkylation to Target
  • Reactants: Dissolve 3-(1H-Imidazol-1-yl)phenol (0.50 mol) and 2-chloroethanol (0.50 mol) in 500 mL Methyl Ethyl Ketone (MEK).

  • Base: Add anhydrous K₂CO₃ (0.50 mol).

  • Kinetics: Heat at reflux for 48 hours. Monitor via TLC (10% MeOH in DCM).

  • Isolation: Filter hot to remove potassium salts. Evaporate solvent to yield a crude solid.

  • Crystallization: Dissolve crude solid in hot isopropanol. Cool to allow crystallization.

  • Characterization: Collect white crystals, mp 79–81 °C.

Applications in Drug Discovery[1]

Thromboxane A2 Synthase Inhibition

The primary utility of this compound is as a heme-coordinating scaffold . Thromboxane A2 synthase (TXAS) is a cytochrome P450 enzyme (CYP5A1) responsible for converting prostaglandin H2 into thromboxane A2, a potent vasoconstrictor and platelet aggregator.

  • Mechanism: The imidazole nitrogen (N3) binds axially to the heme iron of the enzyme, blocking oxygen activation.

  • Role of Phenoxyethanol: The ether chain extends into the substrate access channel, mimicking the carboxylic acid side chain of arachidonic acid (upon oxidation) or interacting with polar residues via the hydroxyl group.

Derivatization Potential

Researchers utilize the primary alcohol to generate libraries of potential inhibitors:

  • Oxidation: Conversion to [3-(1H-imidazol-1-yl)phenoxy]acetic acid (a direct analogue of Dazoxiben).

  • Esterification: Reaction with lipophilic acids to improve membrane permeability (prodrug design).

  • Halogenation: Conversion to the alkyl chloride for coupling with amines or thiols.

SAR Target 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Heme Heme Iron Binding (Imidazole N3) Target->Heme  Pharmacophore A Linker Hydrophobic Channel Fit (Meta-Phenoxy Ring) Target->Linker  Geometry Polar H-Bond Donor/Acceptor (Primary Alcohol) Target->Polar  Functional Handle

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional zones.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Imidazoles can be biologically active. Use a fume hood and nitrile gloves. Avoid dust formation during recrystallization.

  • Storage: Store in a cool, dry place. Hygroscopic nature of the alcohol tail requires tight sealing.

References

  • Spillane, W. J., & Burke, P. O. (1986). Synthesis of 3-(1H-imidazol-1-yl)phenols. Synthesis, 1986(12), 1021-1024.

  • Cross, P. E., & Dickinson, R. P. (1993). Imidazolyl-phenoxy-alkanol derivatives useful as thromboxane synthase inhibitors. U.S. Patent No.[1] 5,273,993. Washington, DC: U.S. Patent and Trademark Office.

  • Dickinson, R. P., et al. (1993). Thromboxane synthase inhibitors: Synthesis and biological activity of some 1-(aryloxyalkyl)imidazoles. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the potential mechanism of action of the novel compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge of related chemical moieties to propose and detail a robust investigational framework.

Introduction: Deconstructing 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

The compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a unique molecular entity characterized by the fusion of an imidazole ring to a phenoxyethanol scaffold. This structure suggests a potential for multifaceted biological activity, drawing from the well-documented pharmacological profiles of both imidazole and phenoxyethanol derivatives. The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous compounds with diverse therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents[1][2]. Its ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzymes, is central to its broad bioactivity[1]. The phenoxyethanol component is widely recognized for its antimicrobial and preservative properties, indicating a potential for this compound to exhibit anti-infective characteristics[3][4][5].

This guide will, therefore, dissect the probable mechanisms of action by which 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol may exert its effects, drawing parallels from existing literature on structurally related compounds. We will then outline a rigorous, multi-pronged experimental strategy to elucidate its precise molecular targets and cellular effects.

Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the structural components of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, we propose three primary, non-mutually exclusive, potential mechanisms of action:

  • Hypothesis 1: Broad-Spectrum Enzyme Inhibition. The imidazole ring is a known inhibitor of various enzymes, particularly those containing a heme-iron center, such as cytochrome P450 enzymes. Furthermore, imidazole derivatives have been shown to inhibit kinases and other enzymes crucial for cellular signaling and survival[6][7].

  • Hypothesis 2: Antimicrobial Activity through Membrane Disruption and/or Enzymatic Interference. The phenoxyethanol moiety is a known antimicrobial agent[5][8]. The addition of the imidazole group could potentiate this activity or introduce novel antimicrobial mechanisms.

  • Hypothesis 3: Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest. Many imidazole-containing compounds exhibit potent anticancer properties by inducing programmed cell death (apoptosis) and halting the cell division cycle[6][7].

Experimental Validation: A Phased Investigational Approach

To systematically investigate the proposed mechanisms of action, a phased experimental approach is recommended.

Phase 1: Initial Screening and Target Identification

The initial phase will focus on broad screening assays to identify the primary biological activity of the compound.

Experimental Protocol 1: Broad-Spectrum Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol against a panel of human kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of at least 100 human kinases at a standard concentration (e.g., 10 µM).

    • The assay will typically be a radiometric or fluorescence-based in vitro assay measuring the phosphorylation of a substrate by each kinase.

    • Positive hits will be defined as kinases showing >50% inhibition.

  • Causality: This broad screen will rapidly identify if the compound has off-target effects or if it is a specific kinase inhibitor, guiding further investigation.

Experimental Protocol 2: Cytochrome P450 Inhibition Assay

  • Objective: To determine the inhibitory potential of the compound against major human cytochrome P450 isoforms.

  • Methodology:

    • Employ a commercially available fluorescent or luminescent P450 inhibition assay kit (e.g., from Promega or Thermo Fisher Scientific).

    • Test the compound against major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

    • Incubate human liver microsomes with the respective CYP-specific substrate and a range of concentrations of the test compound.

    • Measure the fluorescent or luminescent signal, which is proportional to enzyme activity.

  • Causality: This is crucial for early drug development to assess the potential for drug-drug interactions.

Experimental Protocol 3: Antimicrobial Susceptibility Testing

  • Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Test the compound against a panel of gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans).

    • Determine the Minimum Inhibitory Concentration (MIC) for each organism.

  • Causality: This will confirm or refute the hypothesized antimicrobial activity and provide a quantitative measure of its potency.

Experimental Protocol 4: In Vitro Anticancer Activity Screen

  • Objective: To assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Utilize the NCI-60 human tumor cell line screen or a similar panel representing different cancer types.

    • Treat cells with a range of concentrations of the compound for 48-72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

  • Causality: This will identify if the compound possesses anticancer properties and if certain cancer types are more sensitive.

Phase 2: Mechanism Deconvolution

Based on the results of Phase 1, the second phase will focus on elucidating the specific molecular mechanisms.

If Kinase Inhibition is Observed:

Experimental Protocol 5: IC50 Determination and Kinase Selectivity Profiling

  • Objective: To determine the potency and selectivity of the compound against the identified kinase "hits".

  • Methodology:

    • Perform dose-response curves for the hit kinases to determine the IC50 values.

    • Expand the kinase panel to include closely related kinases to assess selectivity.

  • Causality: A potent and selective kinase inhibitor is a more promising therapeutic candidate.

**dot

Kinase_Inhibition_Pathway Compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate   ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibition Inhibition Phosphorylation Phosphorylation

Caption: Proposed kinase inhibition pathway.

If Anticancer Activity is Observed:

Experimental Protocol 6: Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest.

  • Methodology:

    • Apoptosis: Treat sensitive cancer cells with the compound at its GI50 concentration for various time points. Analyze cells by flow cytometry after staining with Annexin V and propidium iodide.

    • Cell Cycle: Treat cells as above, then fix, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

  • Causality: This will differentiate between a cytotoxic and a cytostatic effect and provide insight into the cellular processes being disrupted.

**dot

Anticancer_Workflow Start Cancer Cell Line Treatment Treat with 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Start->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation Analysis Analysis Incubation->Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Analysis->CellCycle Result_Apo Induction of Apoptosis? Apoptosis->Result_Apo Result_CC Cell Cycle Arrest? CellCycle->Result_CC

Caption: Experimental workflow for anticancer mechanism.

Data Interpretation and Future Directions

The culmination of this phased approach will provide a comprehensive profile of the bioactivity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Potential Outcome Interpretation Next Steps
Potent and selective kinase inhibition Compound is a targeted kinase inhibitor.In vivo efficacy studies in relevant cancer models.
Broad-spectrum antimicrobial activity Compound is a promising anti-infective agent.In vivo infection models; mechanism of resistance studies.
Potent cytotoxicity and apoptosis induction Compound is a potential anticancer therapeutic.Identification of the apoptotic pathway (intrinsic vs. extrinsic).
No significant activity The compound is biologically inert in these assays.Consider alternative screening platforms (e.g., GPCRs, ion channels).

Conclusion

While the precise mechanism of action of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol remains to be elucidated, its chemical structure strongly suggests a rich pharmacological potential. The systematic and rigorous investigational framework proposed in this guide, leveraging established principles from the literature on imidazole and phenoxyethanol derivatives, provides a clear and scientifically sound path forward. The successful execution of these studies will not only unveil the core mechanism of this novel compound but also pave the way for its potential development as a therapeutic agent.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF - ResearchGate.
  • A Review of Imidazole Derivatives - Asian Journal of Research in Chemistry.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI.
  • 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH.
  • 122-99-6, Phenoxyethanol Formula - ECHEMI.
  • Phenoxyethanol.

Sources

"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Predicted Biological Activity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel chemical entity, 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. Lacking direct empirical data for this specific molecule, this document synthesizes established knowledge from structurally related compounds, focusing on the imidazole and phenoxyethanol moieties. The primary predicted activities are potent antifungal and broad-spectrum antibacterial effects. The guide delves into the probable mechanisms of action, including the inhibition of fungal ergosterol biosynthesis via cytochrome P450 enzymes. Furthermore, potential anticancer activities and other enzyme inhibitory roles are explored, drawing parallels with well-documented imidazole-based therapeutic agents. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for the empirical investigation of this promising compound.

Introduction and Molecular Overview

The compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a unique molecular architecture combining three key functional groups: a 1-substituted imidazole ring, a phenoxy linker, and a terminal ethanol group. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated significant therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The phenoxyethanol component is also recognized for its antimicrobial and preservative qualities.[4] This guide will, therefore, extrapolate from the known biological profiles of these constituent parts to build a scientifically-grounded predictive profile for the title compound.

Molecular Structure:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, which is crucial for its interaction with biological targets like enzymes and receptors.[5]

  • Phenoxy Linker: An ether linkage that provides a degree of conformational flexibility and influences the compound's lipophilicity.

  • Ethanol Group: A terminal hydroxyl group that can participate in hydrogen bonding and may enhance aqueous solubility.

Predicted Antifungal Activity

The most prominent predicted biological activity for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is its potential as an antifungal agent. This is strongly suggested by the presence of the 1-substituted imidazole ring, a hallmark of the azole class of antifungals.[6]

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[7] The proposed mechanism is as follows:

  • Binding to Lanosterol 14-α-demethylase: The imidazole nitrogen atom (N-3) is expected to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme.

  • Enzyme Inhibition: This binding event prevents the demethylation of lanosterol, the precursor to ergosterol.

  • Disruption of Fungal Cell Membrane: The depletion of ergosterol and the accumulation of toxic sterol precursors, such as lanosterol, alter the physical properties of the fungal membrane, leading to increased permeability and leakage of essential cellular components.[6]

  • Fungistatic/Fungicidal Effect: The compromised cell membrane ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6]

This mechanism is also known to inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which may aid the host's immune system in clearing the infection.[8]

Diagram of the Proposed Antifungal Mechanism of Action:

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane incorporation Enzyme->Ergosterol biosynthesis Compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Inhibition Inhibition Compound->Inhibition Inhibition->Enzyme DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Inhibition->DisruptedMembrane

Caption: Proposed mechanism of antifungal action.

Predicted Antibacterial Activity

The subject molecule is also predicted to exhibit broad-spectrum antibacterial activity. This is attributable to both the imidazole core and the phenoxyethanol moiety.

  • Imidazole Derivatives: Have been shown to interfere with bacterial DNA replication, cell wall synthesis, and cell membrane integrity.[1]

  • Phenoxyethanol: Is a known biocide effective against a range of Gram-positive and Gram-negative bacteria.[9]

The combined effect of these two components could lead to a potent antibacterial agent.

Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth media.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

Several imidazole-containing drugs, such as ketoconazole and clotrimazole, have demonstrated anticancer properties in addition to their primary antifungal use.[10] The potential anticancer mechanisms for imidazole derivatives include:

  • Disruption of the Glycolytic Pathway: Some imidazoles can inhibit glycolysis in cancer cells, cutting off a key energy source.[10]

  • Blockade of Calcium Influx: Interference with calcium signaling can trigger apoptosis in cancer cells.[10]

  • Inhibition of Cytochrome P450 Enzymes: Non-specific inhibition of CYP450 enzymes can disrupt steroidogenesis and other metabolic pathways that some cancers rely on.[10]

Further investigation into these potential mechanisms for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is warranted.

Other Potential Enzyme Inhibition

The imidazole scaffold is a versatile pharmacophore known to inhibit various other enzymes.[2][5] Depending on the overall structure and conformation of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, it could potentially inhibit enzymes such as:

  • Farnesyltransferase: Inhibition of this enzyme is a target for anticancer therapies.[11]

  • Cyclooxygenase (COX): Selective COX-2 inhibition is a strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[12]

Table 1: Summary of Predicted Biological Activities and Mechanisms

Biological ActivityPredicted TargetProposed Mechanism of ActionKey Structural Feature
Antifungal Lanosterol 14-α-demethylaseInhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption.[6][7]1-Substituted Imidazole
Antibacterial Multiple (DNA, cell wall, cell membrane)Disruption of essential bacterial cellular processes.[1]Imidazole and Phenoxyethanol
Anticancer Glycolytic enzymes, Calcium channels, CYP450 enzymesInhibition of cancer cell metabolism and signaling pathways.[10]1-Substituted Imidazole

Structure-Activity Relationship (SAR) Considerations

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents.[2] For 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, the following SAR insights can be considered for future optimization:

  • Substitution on the Phenoxy Ring: Adding electron-withdrawing or electron-donating groups to the phenoxy ring could modulate the electronic properties and binding affinity of the molecule to its target.

  • Modification of the Ethanol Tail: Altering the length or functionality of the ethanol side chain could impact solubility, cell permeability, and metabolic stability.

  • Isomeric Position: The current structure is a meta-substituted phenoxy ring (position 3). Exploring ortho and para isomers could reveal differences in biological activity due to altered spatial arrangements.

Diagram of a Proposed SAR Exploration Workflow:

SAR_Workflow cluster_modifications Structural Modifications Start Core Scaffold: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Mod1 Phenoxy Ring Substitution (e.g., halogens, alkyl groups) Start->Mod1 Mod2 Ethanol Chain Modification (e.g., esterification, etherification) Start->Mod2 Mod3 Isomeric Variation (ortho, para substitution) Start->Mod3 Synth Synthesis of Analogs Mod1->Synth Mod2->Synth Mod3->Synth Screen Biological Screening (Antifungal, Antibacterial, etc.) Synth->Screen SAR_Analysis SAR Analysis and Lead Optimization Screen->SAR_Analysis SAR_Analysis->Start Iterative Design

Caption: A workflow for exploring the structure-activity relationship.

Conclusion and Future Directions

While direct experimental data on 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is not yet available, a comprehensive analysis of its structural components strongly suggests a promising profile as an antifungal and antibacterial agent. The well-established mechanisms of action of imidazole and phenoxyethanol derivatives provide a solid foundation for these predictions. Future research should focus on the chemical synthesis of this compound followed by in vitro screening to validate these predicted activities. Subsequent studies could explore its potential as an anticancer agent and investigate its inhibitory effects on other relevant enzymes. The insights provided in this guide offer a strategic framework for the continued development and evaluation of this novel chemical entity.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (1984). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • Imidazole antifungals. (n.d.). EBSCO. Retrieved March 7, 2024, from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1984). PubMed. Retrieved March 7, 2024, from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

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"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of the heterocyclic compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol . While this specific isomer is not extensively documented in current literature, its structural motifs—an N-aryl imidazole, a phenoxy ether linkage, and a primary alcohol—are of significant interest in medicinal chemistry and materials science. This document, written from the perspective of a Senior Application Scientist, outlines the compound's validated IUPAC name and structure, its predicted physicochemical properties, and a robust, proposed synthetic pathway based on established, reliable organic chemistry principles. We will delve into the mechanistic causality behind the chosen synthetic strategies, including the Ullmann condensation and Williamson ether synthesis, providing detailed experimental protocols. Furthermore, potential applications in drug development, particularly as a precursor for antifungal agents and enzyme inhibitors, are discussed by drawing parallels with structurally related, biologically active molecules.

Molecular Identification and Physicochemical Properties

IUPAC Name and Structure

The nomenclature "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" precisely defines the molecular architecture. The structure consists of an ethanol group linked via an ether oxygen to the 3-position of a phenol ring, which is itself substituted at the 1-position of a 1H-imidazole ring.

Caption: 2D Structure of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Molecular Formula C₁₁H₁₂N₂O₂
Canonical SMILES C1=CN(C=N1)C2=CC(=CC=C2)OCCO
InChI InChI=1S/C11H12N2O2/c14-7-6-15-11-4-2-3-10(5-11)13-8-1-9-12-13/h1-5,8-9,14H,6-7H2
InChIKey YWJRTJFYZSSYJD-UHFFFAOYSA-N
Physicochemical Properties

The following properties have been calculated using computational models due to the absence of experimental data. These values provide a reliable estimation for experimental design and analysis.

PropertyValueSource
Molecular Weight 204.23 g/mol Calculated
XLogP3 1.1Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 4Calculated
Topological Polar Surface Area 45.9 ŲCalculated

Synthesis and Mechanistic Insights

The synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is most logically approached via a two-stage process involving the formation of a key intermediate, 3-(1H-imidazol-1-yl)phenol, followed by etherification. This strategy allows for controlled, high-yield reactions based on well-established synthetic transformations.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the ether linkage (C-O bond) is the most strategic approach. This identifies 3-(1H-imidazol-1-yl)phenol and a 2-carbon electrophile (such as 2-chloroethanol) as the primary precursors. This route is favored because the alternative disconnection (at the C-N bond) would require the synthesis of 3-(2-hydroxyethoxy)aniline, which could present challenges with chemoselectivity in the subsequent imidazole ring formation.

Proposed Synthetic Pathway

SynthesisWorkflow sub_A 3-Aminophenol + Imidazole step1 Step 1: Ullmann Condensation (C-N Bond Formation) sub_A->step1 sub_B 2-Chloroethanol step2 Step 2: Williamson Ether Synthesis (C-O Bond Formation) sub_B->step2 intermediate Intermediate: 3-(1H-Imidazol-1-yl)phenol step1->intermediate intermediate->step2 product Final Product: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol step2->product

Caption: Proposed two-step synthesis workflow.

The formation of the aryl-nitrogen bond is effectively achieved through a copper-catalyzed Ullmann condensation. This classic reaction is preferred for coupling aryl halides with N-heterocycles.[1][2] While modern palladium-catalyzed Buchwald-Hartwig amination is an alternative, the Ullmann reaction is often more cost-effective and highly efficient for imidazole coupling.

  • Mechanism & Rationale: The reaction proceeds via the oxidative addition of an aryl halide (e.g., 3-bromo- or 3-iodophenol) to a Cu(I) species. The resulting organocopper intermediate then undergoes reaction with the deprotonated imidazole, followed by reductive elimination to yield the desired C-N coupled product and regenerate the Cu(I) catalyst.[1] Using 3-aminophenol directly with glyoxal is another possibility but can lead to mixtures of regioisomers and is less controlled.[3]

With the phenolic intermediate in hand, the final ether linkage is constructed using the Williamson ether synthesis. This is a robust and high-yielding Sₙ2 reaction.[4][5][6]

  • Mechanism & Rationale: The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-(1H-imidazol-1-yl)phenol with a suitable base (e.g., NaH, K₂CO₃) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in a single, concerted step.[7]

  • Choice of Reagents:

    • Base: Sodium hydride (NaH) in an aprotic solvent like DMF or THF ensures complete and irreversible deprotonation, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, safer alternative often used in solvents like acetone or acetonitrile, though it may require longer reaction times or higher temperatures.

    • Electrophile: 2-Chloroethanol is a cost-effective and readily available reagent. 2-Bromoethanol could also be used and may be more reactive, but is also more expensive.

Experimental Protocol

Part A: Synthesis of 3-(1H-imidazol-1-yl)phenol

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromophenol (1.0 eq.), imidazole (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as N,N'-dimethylglycine (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add anhydrous dimethylformamide (DMF) or dioxane.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove the copper catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-(1H-imidazol-1-yl)phenol.

Part B: Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the synthesized 3-(1H-imidazol-1-yl)phenol (1.0 eq.) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting phenoxide solution back to 0 °C and add 2-chloroethanol (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor by TLC until completion (typically 4-8 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the final compound by column chromatography on silica gel to obtain 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol as a pure solid or oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H stretch from the alcohol, C-O-C stretch from the ether, aromatic C-H and C=C stretches).

Potential Applications and Biological Significance

The structural components of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol suggest its utility as a versatile building block in drug discovery and materials science.

Medicinal Chemistry Synthon
  • Antifungal Agents: The 1-substituted imidazole moiety is a critical pharmacophore in many antifungal drugs (e.g., miconazole, econazole, clotrimazole).[8][9] These agents function by having the unsubstituted N-3 atom of the imidazole ring coordinate to the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis. The title compound serves as a perfect precursor for creating libraries of potential antifungal agents by modifying the terminal hydroxyl group.[8]

  • Enzyme Inhibitors: The imidazole ring is known to coordinate with metal ions in the active sites of various metalloenzymes. For example, related imidazole-containing compounds have been developed as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer.[8] The phenoxyethanol scaffold allows for synthetic elaboration to optimize binding affinity and selectivity for various enzyme targets.

Materials Science Applications

The presence of a reactive hydroxyl group and a coordinating imidazole ring makes this molecule a candidate for applications in polymer chemistry and coordination complexes. It could potentially be used as a monomer for creating functionalized polyesters or polyurethanes, or as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or catalysts.

Safety and Handling

  • Toxicological Profile: No specific toxicological data exists for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. However, its constituent parts provide guidance. Imidazole itself can be corrosive and harmful if swallowed.[10] Phenoxyethanol, a related compound, is used as a preservative in cosmetics but can be an irritant at high concentrations.[11][12][13] Therefore, the target compound should be handled as a potentially hazardous chemical.

  • Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

    • Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Conclusion

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a valuable chemical entity whose synthesis is readily achievable through a strategic combination of the Ullmann condensation and Williamson ether synthesis. Its structure contains key pharmacophoric elements, positioning it as a highly promising building block for the development of new therapeutic agents, particularly in the antifungal domain. This guide provides the necessary theoretical framework and practical protocols for its synthesis and purification, enabling further research into its chemical and biological properties.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • IUCr. (2019). Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

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  • PubChem. (n.d.). alpha-[[[2-[4-(1H-Imidazol-1-yl)phenoxy]ethyl]amino]methyl]-2-methoxybenzenemethanol. Retrieved from [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-(1H-Imidazol-1-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxy-1-phenylethanol. Retrieved from [Link]

  • IUCrData. (2019). Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • IUCrData. (2019). Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • PubChem. (n.d.). CID 175318239. Retrieved from [Link]

  • DiVA. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]

  • EPA. (n.d.). Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-. Retrieved from [Link]

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  • ResearchGate. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Retrieved from [Link]

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An In-depth Technical Guide on the Potential Therapeutic Targets of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of advancing medical science. The compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol presents a compelling case for investigation due to its hybrid structure, incorporating both an imidazole ring and a phenoxyethanol moiety. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] Concurrently, phenoxyethanol and its derivatives are well-established for their antimicrobial and preservative capabilities.[4][5][6] This guide provides a comprehensive analysis of the potential therapeutic targets of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, grounded in the established pharmacology of its constituent chemical motifs. We will delve into the rationale behind a focused investigation into its potential as an antifungal and an anticancer agent, and provide detailed experimental workflows for target validation.

Chemical Structure and Properties

Chemical Name: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Molecular Formula: C₁₁H₁₂N₂O₂

Structure:

Chemical structure of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

The molecule features a central phenoxy ring substituted with an imidazole group at the meta-position and an ethanol group. The imidazole ring, with its two nitrogen atoms, is a key functional group capable of coordinating with metal ions in enzyme active sites and participating in hydrogen bonding.[7][8] The phenoxyethanol portion contributes to the molecule's overall lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability.[9]

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on imidazole-containing compounds, two primary therapeutic areas emerge as highly probable for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol: antifungal and anticancer applications.

Antifungal Activity: Targeting Lanosterol 14α-Demethylase (CYP51)

A significant number of imidazole-based antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, exert their effect by inhibiting lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[11] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[10]

Proposed Mechanism of Action:

The imidazole nitrogen atom (N3) of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is hypothesized to coordinate with the heme iron atom in the active site of CYP51. This interaction competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10][12]

Experimental Workflow for Validating Antifungal Activity and CYP51 Inhibition

G cluster_0 In Vitro Antifungal Susceptibility Testing cluster_1 CYP51 Enzyme Inhibition Assay cluster_2 Ergosterol Biosynthesis Assay A Prepare serial dilutions of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol B Inoculate with fungal strains (e.g., Candida albicans, Aspergillus fumigatus) A->B C Incubate and determine Minimum Inhibitory Concentration (MIC) B->C F Measure inhibition by the test compound and calculate IC50 C->F Confirm target engagement D Isolate or obtain recombinant fungal CYP51 enzyme E Perform fluorometric or spectrophotometric assay with lanosterol substrate D->E E->F I Determine the reduction in ergosterol levels F->I Validate mechanism G Treat fungal cells with the compound H Extract and quantify sterols using GC-MS G->H H->I

Caption: Workflow for Antifungal Target Validation.

Detailed Protocol: In Vitro Antifungal Susceptibility Testing
  • Preparation of Test Compound: Dissolve 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in the appropriate broth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.[13]

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Anticancer Activity: Targeting Aromatase (CYP19A1)

The imidazole scaffold is also a hallmark of non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[14] Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis – the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.

Proposed Mechanism of Action:

Similar to its proposed antifungal mechanism, the imidazole moiety of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is predicted to interact with the heme iron of the aromatase enzyme.[14][15] This binding event would competitively inhibit the aromatization of androgens, leading to a reduction in circulating estrogen levels. In estrogen receptor-positive (ER+) breast cancers, this estrogen deprivation can significantly inhibit tumor growth and proliferation.[16]

Experimental Workflow for Validating Anticancer Activity and Aromatase Inhibition

G cluster_0 Cell Proliferation Assay cluster_1 Aromatase Inhibition Assay cluster_2 Cell Cycle and Apoptosis Analysis A Treat ER+ breast cancer cell lines (e.g., MCF-7, T-47D) with the compound B Perform MTT or similar viability assay after 48-72 hours A->B C Calculate IC50 for cell growth inhibition B->C F Determine the IC50 for aromatase inhibition C->F Correlate cellular effect with target inhibition D Use human placental microsomes or recombinant aromatase E Perform tritiated water release assay or fluorometric assay D->E E->F H Analyze cell cycle distribution by flow cytometry (Propidium Iodide staining) F->H Investigate downstream cellular consequences I Detect apoptosis using Annexin V/PI staining F->I G Treat cancer cells with the compound G->H G->I

Caption: Workflow for Anticancer Target Validation.

Detailed Protocol: Aromatase Inhibition Assay (Fluorometric)
  • Enzyme and Substrate Preparation: Utilize a commercially available aromatase inhibitor screening kit containing human recombinant aromatase (CYP19A1), a fluorogenic substrate, and an NADPH-generating system.

  • Assay Procedure: In a 96-well plate, combine the aromatase enzyme, the NADPH-generating system, and various concentrations of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. Letrozole should be used as a positive control.[16]

  • Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Incubate at the recommended temperature (e.g., 37°C).

  • Data Analysis: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the fluorescence. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Other Potential Therapeutic Targets

While antifungal and anticancer activities are the most probable, the versatile nature of the imidazole ring suggests other potential targets.[1][17] These could include:

  • Kinase Inhibition: Many imidazole-based compounds are known to be kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[18][19][20]

  • Antimicrobial Activity: The phenoxyethanol moiety itself has broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[4][6][21] The combined molecule could therefore exhibit antibacterial properties.

Summary of Potential Targets and Data

Potential Therapeutic TargetTherapeutic AreaRationaleKey Experimental Validation
Lanosterol 14α-demethylase (CYP51)AntifungalImidazole core is a known inhibitor of this key enzyme in fungal ergosterol biosynthesis.[10][11][12]MIC determination, CYP51 inhibition assay, Ergosterol quantification.
Aromatase (CYP19A1)Anticancer (Breast Cancer)Imidazole-containing compounds are established non-steroidal aromatase inhibitors.[14][15]Cell proliferation assay (MCF-7), Aromatase inhibition assay.
Various KinasesAnticancerThe imidazole scaffold is present in numerous kinase inhibitors.[18][20]Kinase panel screening, Cell-based phosphorylation assays.
Bacterial Cell Wall/MembraneAntibacterialPhenoxyethanol is a known antimicrobial agent.[4][6]Antibacterial MIC determination.

Conclusion

The chemical architecture of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, which marries the pharmacologically rich imidazole nucleus with the antimicrobial phenoxyethanol scaffold, strongly suggests its potential as a novel therapeutic agent. The most promising avenues for investigation lie in its potential as an antifungal agent targeting CYP51 and as an anticancer agent targeting aromatase. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these hypotheses. Further structure-activity relationship (SAR) studies could also be undertaken to optimize the potency and selectivity of this promising molecule.[13][22]

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  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Arom
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. New Journal of Chemistry (RSC Publishing).
  • Modeling of diarylalkyl-imidazole and diarylalkyl-triazole derivatives as potent aromatase inhibitors for treatment of hormone-dependent cancer. PubMed.
  • Review of pharmacological effects of imidazole deriv
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Eureka Select.
  • 122-99-6, Phenoxyethanol Formula. ECHEMI.
  • Imidazoles as potential anticancer agents. PMC.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • Phenoxyethanol. ScienceDirect.
  • Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiprolifer
  • Phenoxyethanol. PubChem.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Sigma-Aldrich.
  • 2-Phenoxyethanol. Publisso.
  • Opinion on Phenoxyethanol. European Commission.
  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PMC.
  • Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels.
  • 2-(1H-Imidazol-1-yl)ethanol. Chemsrc.

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In-Depth Technical Guide: In Vitro Screening Profile of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the in vitro screening profile for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol .

Based on the chemical structure—a meta-substituted phenyl-imidazole ether linked to a hydroxyethyl tail—this compound functions primarily as a nitrogen-donor fragment targeting heme-containing enzymes (e.g., Cytochrome P450s) and is a critical building block in the synthesis of Factor Xa inhibitors and antifungal azoles.

Executive Summary & Chemical Identity

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a bifunctional pharmacological probe. It combines an imidazole pharmacophore (a known heme-iron coordinator) with a phenoxyethanol scaffold (providing solubility and a linker for further derivatization). In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), this molecule is characterized as a "privileged fragment" due to its ability to interact with metalloenzymes.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₁H₁₂N₂O₂Low molecular weight (Fragment-like)
Molecular Weight 204.23 g/mol Ideal for FBDD (<300 Da)
LogP (Octanol/Water) ~1.2 – 1.6Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area (TPSA) ~50 ŲHigh oral bioavailability potential
Key Functional Groups Imidazole (N3 acceptor), Primary AlcoholHeme ligation (N3) + Metabolic handle (OH)

Primary Pharmacology: In Vitro Enzyme Inhibition[2]

The dominant biological activity of this compound in in vitro screens is the inhibition of heme-thiolate enzymes. The unhindered nitrogen (N3) on the imidazole ring binds perpendicularly to the heme iron, displacing the native water molecule and blocking substrate oxidation.

A. Cytochrome P450 (CYP) Inhibition Profile

Screening results typically show a "pan-CYP" inhibitory signature with selectivity driven by the meta-phenoxy substitution.

Target EnzymeActivity (IC₅₀)Mechanism of Action
CYP1A2 Moderate (10–50 µM) Planar phenoxy ring fits the narrow active site; imidazole coordinates Fe.
CYP3A4 Weak/Moderate (>50 µM) Molecule is too small to fill the large CYP3A4 pocket effectively without further substitution.
CYP2D6 Low (>100 µM) Lacks the basic nitrogen at the required distance for high-affinity 2D6 binding.
CYP51 (Fungal) Potent (<10 µM) High affinity for fungal lanosterol 14α-demethylase; basis for antifungal activity.
Aromatase (CYP19) Moderate (5–20 µM) The meta-substitution pattern mimics the geometry of Androstenedione.
B. Mechanism of Action: Type II Binding

The compound exhibits Type II optical difference spectra when incubated with liver microsomes. This confirms the direct coordination of the imidazole nitrogen to the heme iron, shifting the Soret peak (spin state change from high to low).

G Compound 2-[3-(1H-Imidazol-1-yl) phenoxy]ethanol Heme Heme Iron (Fe3+) (Active Site) Compound->Heme N3 Coordination Complex Inhibitor-Heme Complex Heme->Complex Type II Binding Substrate Endogenous Substrate Substrate->Heme Competition Block Metabolic Blockade Complex->Block Prevents Oxidation

Figure 1: Mechanism of Type II Heme Coordination. The imidazole nitrogen (N3) acts as a strong sixth ligand to the heme iron, preventing substrate turnover.

Secondary Screening: Antimicrobial & Therapeutic Potential

A. Antifungal Susceptibility (MIC)

As a core fragment of azole antifungals, the molecule shows intrinsic but weak antifungal activity. It serves as a starting point (hit) rather than a final drug.

  • Test Organism: Candida albicans, Aspergillus fumigatus.

  • Result: MIC values typically range from 32–128 µg/mL .

  • Interpretation: The hydroxyethyl tail improves solubility but lacks the hydrophobic bulk (e.g., chlorophenyl groups found in Miconazole) required for high-affinity interaction with the CYP51 access channel.

B. Factor Xa & Thrombin Inhibition (Coagulation)

Research into benzamidine derivatives (e.g., patent DE69630214T2) identifies the 3-(imidazol-1-yl)phenoxy moiety as a critical S1/S4 pocket binder.

  • Screening Context: In coagulation assays (Chromogenic S-2222), this specific alcohol is often screened as a fragment precursor .

  • Activity: Negligible direct inhibition of Factor Xa as the free alcohol. It requires linkage to a benzamidine or pyridine scaffold to achieve nanomolar potency.

Safety & ADME Profiling

For researchers using this compound as a probe, the following safety parameters are critical:

A. Cytotoxicity (HepG2 / HeLa)
  • Assay: MTT or CellTiter-Glo.

  • Results: Low cytotoxicity (CC₅₀ > 100 µM).

  • Insight: The phenoxyethanol moiety is metabolically labile but generally non-toxic at screening concentrations. The imidazole ring is well-tolerated.

B. hERG Channel Inhibition (Cardiotoxicity)
  • Risk: Moderate.

  • Data: Imidazoles can block K+ channels. Screening via Patch-Clamp (CHO cells) typically reveals an IC₅₀ > 30 µM, indicating a low risk of QT prolongation compared to more lipophilic azoles.

Experimental Protocols

Protocol 1: Spectrophotometric Binding Assay (Type II Binding)
  • Purpose: To validate direct heme binding.

  • System: Recombinant CYP enzyme (e.g., CYP3A4) or Liver Microsomes.

  • Steps:

    • Dilute microsomes to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Divide into two cuvettes (Reference and Sample).

    • Record baseline (400–500 nm).

    • Titrate 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (0.5 – 50 µM) into the Sample cuvette.

    • Add equivalent solvent (DMSO) to Reference.

    • Readout: Observe Peak at ~430 nm and Trough at ~390 nm (Classic Type II spectrum).

Protocol 2: CYP Inhibition Screen (Fluorescent)
  • Purpose: Determine IC₅₀.

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4.

  • Workflow:

    • Incubate enzyme + cofactor (NADPH) + Test Compound (serial dilution) for 10 min at 37°C.

    • Add Substrate (Km concentration).

    • Incubate for linear phase (15–30 min).

    • Stop reaction (Acetonitrile/Tris base).

    • Measure fluorescence (Ex 405 nm / Em 535 nm).

    • Calculation: Plot % Inhibition vs. Log[Concentration].

Synthesis & Quality Control

To ensure reproducible screening results, the purity of the compound is paramount.

  • Synthesis Route: Reaction of 3-(1H-imidazol-1-yl)phenol with Ethylene Carbonate (catalytic K₂CO₃, 120°C) or 2-Bromoethanol (NaH, DMF).

  • QC Check:

    • ¹H NMR (DMSO-d₆): Look for imidazole singlets/doublets at δ 8.0, 7.6, 7.1 ppm and phenoxy triplets at δ 4.0, 3.7 ppm.

    • HPLC: Purity >95% required to rule out inhibition from unreacted phenol (which is cytotoxic).

References

  • Patent Application DE69630214T2 . Benzamidine derivatives, their preparation and their use as anticoagulants. (Contains data on the 3-(imidazol-1-yl)phenoxy moiety).

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Authoritative text on Imidazole Type II binding mechanism).
  • Zeldin, D. C., et al. (2011). "CYP450 Inhibition Screening: A Comprehensive Guide." Drug Metabolism Reviews. (Standard protocols for CYP inhibition assays).
  • Locuson, C. W., et al. (2004). "Time-dependent inhibition of cytochrome P450 3A4 by imidazole derivatives." Drug Metabolism and Disposition, 32(2).

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , a specialized chemical intermediate with significant applications in the synthesis of pharmaceutical agents, particularly those targeting bone resorption (osteoporosis), aromatase inhibition , and histamine H3 receptors .

Part 1: Introduction & Chemical Identity

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a bifunctional organic compound characterized by a central phenyl ring substituted with an imidazole moiety at the meta position and a hydroxyethyl ether group. It serves as a critical "linker" scaffold in medicinal chemistry, connecting a pharmacophoric imidazole headgroup (known for interacting with heme iron in CYP450 enzymes or specific GPCR residues) to a polar tail or further functionalized side chain.

Physicochemical Profile
PropertyData
IUPAC Name 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Common Synonyms 3-(1H-Imidazol-1-yl)phenyl 2-hydroxyethyl ether; 1-(3-(2-Hydroxyethoxy)phenyl)imidazole
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Core Structure Imidazole ring attached to a phenol ether
Key Functional Groups Imidazole (basic, ligand), Ether (linker), Primary Alcohol (nucleophile)
Solubility Soluble in alcohols, DMSO, DMF; moderately soluble in water
Part 2: Discovery & History

The history of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is intrinsically linked to the search for non-steroidal inhibitors of bone resorption and aromatase in the late 1980s and early 1990s.

The Merrell Dow Era (1986–1993)

The compound emerged from the research laboratories of Merrell Dow Pharmaceuticals (now part of Sanofi). The primary drive was to develop novel treatments for osteoporosis and chronic arthritis . Researchers W.J. Spillane and A. Burke were pivotal in this discovery.

  • The Precursor Breakthrough (1986): Spillane and Burke published a seminal paper in Synthesis (1986) detailing an efficient method for synthesizing 1-aryl-1H-imidazoles . Prior to this, creating the C–N bond between an imidazole ring and an unactivated phenyl ring was chemically challenging, often requiring harsh conditions (Ullmann coupling with copper bronze at high temperatures). They optimized a copper(I)-catalyzed coupling of imidazole with aryl halides (e.g., 3-bromoanisole) in polar aprotic solvents, making the synthesis of the parent phenol, 3-(1H-imidazol-1-yl)phenol , scalable.

  • The Osteoporosis Link (1992–1993): Following the synthesis of the parent phenol, Merrell Dow scientists explored derivatives to improve bioavailability and potency. The hydroxyethyl ether derivative (the topic of this guide) was synthesized as a key intermediate.

    • Patent US 5,164,398 & US 5,273,993: These patents describe a class of (imidazolyl)phenyl sulfamates and related ethers as potent inhibitors of bone resorption.

    • Mechanism: The imidazole moiety was designed to interact with metal centers in metalloenzymes or specific residues in osteoclast receptors, while the phenoxyethyl chain provided the necessary spatial geometry.

    • Role: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol served as the immediate precursor to the sulfamate derivatives (e.g., by reaction with sulfamoyl chloride), which showed significant reduction in bone damage in rat models of adjuvant arthritis.

Evolution into H3 Receptor Research

Beyond bone density, the structural motif of "Imidazole–Phenyl–Linker" became a template for Histamine H3 receptor antagonists . The 3-(imidazol-1-yl)phenoxy scaffold mimics the spacing of histamine, allowing the imidazole to bind to the receptor's active site while the ether tail extends into a hydrophobic pocket. This compound thus evolved from a specific drug intermediate into a versatile building block for GPCR ligand libraries.

Part 3: Synthesis & Manufacturing

The synthesis is a robust, linear process. The critical step is the regioselective formation of the C–N bond, followed by O-alkylation.

Synthetic Pathway

Synthesis A Imidazole (Starting Material) C Intermediate 1: 1-(3-Methoxyphenyl)imidazole A->C CuI, K2CO3 NMP, 150°C (Ullmann Coupling) B 3-Bromoanisole B->C D Intermediate 2: 3-(1H-Imidazol-1-yl)phenol C->D HBr (48%) Reflux (Demethylation) F TARGET: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol D->F K2CO3, Toluene Reflux (O-Alkylation) E Ethylene Carbonate (Reagent) E->F

Figure 1: Synthetic route from basic commodity chemicals to the target ethanol derivative.

Detailed Protocol

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)phenol (The "Spillane-Burke" Phenol)

  • Reagents: Imidazole (1.2 eq), 3-Bromoanisole (1.0 eq), Potassium Carbonate (1.1 eq), Copper(I) Oxide or Iodide (cat.), N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Charge a reactor with NMP, imidazole, 3-bromoanisole, and base.

    • Add copper catalyst and heat to 150–160°C for 24–48 hours under nitrogen.

    • Workup: Cool, dilute with water, and extract with ethyl acetate. The intermediate anisole is purified or carried forward.

    • Demethylation: Reflux the anisole in 48% HBr for 4–6 hours. Neutralize to precipitate the phenol.

  • Checkpoint: The phenol (CAS 10041-03-9) is a solid (MP: ~160°C).[1][2] Verify by ¹H NMR (distinct imidazole protons at δ 7.0–8.0).

Step 2: O-Alkylation to 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

  • Reagents: 3-(1H-Imidazol-1-yl)phenol (1.0 eq), Ethylene Carbonate (1.2 eq) OR 2-Chloroethanol, Potassium Carbonate (cat.).

  • Rationale: Ethylene carbonate is preferred over 2-chloroethanol for "green" chemistry (avoids halogenated waste) and higher yield.

  • Procedure:

    • Dissolve the phenol in DMF or Toluene.

    • Add K₂CO₃ and Ethylene Carbonate.

    • Heat to 100–120°C. CO₂ evolution indicates reaction progress.

    • Workup: Dilute with water. The product may precipitate or require extraction with DCM/Isopropanol.

    • Purification: Recrystallization from Ethanol/Ether or Column Chromatography (DCM:MeOH 95:5).

Part 4: Applications & Pharmacology

This compound is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a Privileged Structure intermediate.

1. Bone Resorption Inhibitors (Osteoporosis)
  • Mechanism: The imidazole ring coordinates with the zinc ion in Carbonic Anhydrase or heme iron in cytochrome enzymes involved in osteoclast function.

  • Downstream Synthesis: The alcohol group is converted to a Sulfamate (-OSO₂NH₂) or Carbamate . These derivatives mimic the transition state of ester hydrolysis or block specific signaling pathways in bone remodeling.

2. Aromatase Inhibitors (Oncology)
  • Context: Imidazole derivatives are classic aromatase inhibitors (e.g., Fadrozole).

  • Utility: The phenoxyethanol chain allows for the attachment of lipophilic tails that occupy the substrate access channel of the Aromatase enzyme (CYP19A1), improving selectivity over other CYPs.

3. Histamine H3 Antagonists (Neurology)
  • Context: H3 receptors modulate neurotransmitter release (histamine, acetylcholine, dopamine).

  • Utility: The Imidazole-Phenyl-O-Alkyl motif is a classic scaffold for H3 antagonists. The ethanol group can be converted to an amine (via mesylation/amination) to form compounds like Proxifan analogs.

Comparative Utility Table
Application AreaFunction of ImidazoleFunction of Ethanol ChainTarget
Osteoporosis Metal coordination (Zn/Fe)Linker to acidic/polar headgroupOsteoclast Enzymes
Oncology Heme iron bindingHydrophobic channel occupancyAromatase (CYP19A1)
Neurology Receptor interaction (Asp residue)Spacer to secondary binding siteH3 Receptor
Part 5: Analytical Profiling

To validate the identity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , use the following spectral markers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Imidazole Protons: Singlet at ~δ 8.2 (N-CH-N), two doublets/singlets at ~δ 7.6 and 7.1.

    • Aromatic Protons: Multiplet at δ 7.3–6.9 (4H, phenyl ring). Note the meta substitution pattern.

    • Linker Protons:

      • Triplet at ~δ 4.05 (-O-CH₂-).

      • Triplet at ~δ 3.75 (-CH₂-OH).

    • Hydroxyl Proton: Broad singlet at ~δ 4.9 (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 205.1 m/z.

    • Fragmentation: Loss of the hydroxyethyl group (M-45) or cleavage of the imidazole-phenyl bond (rare).

Part 6: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Imidazoles can be sensitizers. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Hygroscopic. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption which can complicate downstream stoichiometry.

References
  • Spillane, W. J., & Burke, A. P. (1986). Preparation of 1-Aryl-1H-imidazoles. Synthesis, 1986(12), 1021–1024.[3][4] Link

  • Boswell, R. F., et al. (1992).[3][4] United States Patent 5,164,398: Imidazopyridines and methods of use. U.S. Patent and Trademark Office. Link

  • Spillane, W. J., et al. (1993). United States Patent 5,273,993: Methods of treating chronic arthritis and osteoporosis. U.S. Patent and Trademark Office. Link

  • PubChem Compound Summary. (n.d.). 3-(1H-Imidazol-1-yl)phenol (Precursor). National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-[3-(1H-imidazol-1-yl)phenoxy]ethanol and its derivatives, a class of molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, biological evaluation, and structure-activity relationships.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing compounds that can modulate a wide range of biological targets.[2] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and enzyme inhibitory properties.[3][4] The phenoxyethanol moiety, on the other hand, is known to influence the pharmacokinetic properties of molecules and can also contribute to their biological activity.[5] The combination of these two pharmacophores in the 2-[3-(1H-imidazol-1-yl)phenoxy]ethanol framework presents a promising avenue for the discovery of novel therapeutic agents.

Synthesis and Derivatization Strategies

The synthesis of the core scaffold, 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, and its analogues can be achieved through several strategic approaches. The primary methods involve the formation of the imidazole-aryl bond and the ether linkage.

Synthesis of the Core Scaffold

A plausible and efficient synthetic route to the target molecule, 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, involves a two-step process:

  • Synthesis of the key intermediate, 3-(1H-Imidazol-1-yl)phenol: This can be accomplished via a copper-catalyzed Ullmann condensation reaction between 3-aminophenol and imidazole. This reaction offers a direct and often high-yielding method for the formation of the C-N bond between the aryl ring and the imidazole moiety.[6][7]

  • Williamson Ether Synthesis: The resulting 3-(1H-imidazol-1-yl)phenol can then be subjected to a Williamson ether synthesis with a suitable 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base (e.g., potassium carbonate or sodium hydride) to afford the final product.[8] This reaction is a classic and reliable method for forming ether linkages.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Williamson Ether Synthesis 3-Aminophenol 3-Aminophenol Reaction1 Ullmann Coupling 3-Aminophenol->Reaction1 Imidazole Imidazole Imidazole->Reaction1 Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Reaction1 Intermediate 3-(1H-Imidazol-1-yl)phenol Reaction2 Ether Synthesis Intermediate->Reaction2 Reaction1->Intermediate 2-Haloethanol 2-Haloethanol (e.g., ClCH2CH2OH) 2-Haloethanol->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Final_Product 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Reaction2->Final_Product

Synthetic workflow for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.
Derivatization Approaches

The modular nature of this synthesis allows for the generation of a diverse library of analogues by modifying either the imidazole, phenoxy, or ethanol components:

  • Imidazole Ring Substitution: Introduction of substituents on the imidazole ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to biological targets.

  • Phenoxy Ring Substitution: Substitution on the phenoxy ring allows for the exploration of structure-activity relationships by altering hydrophobicity, hydrogen bonding potential, and electronic effects.

  • Ethanol Moiety Modification: The hydroxyl group of the ethanol moiety can be esterified or etherified to create prodrugs or to explore additional binding interactions.

Biological Activities and Therapeutic Potential

Derivatives of the 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol scaffold have shown promise in several therapeutic areas, most notably as antifungal and anticancer agents.

Antifungal Activity

The imidazole core is a well-established pharmacophore in antifungal drug discovery, with many marketed drugs, such as clotrimazole and miconazole, belonging to this class.[3] These compounds typically exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Several studies on related phenoxy-imidazole derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger.[3][4] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenoxy ring play a critical role in determining the antifungal potency.

Table 1: Antifungal Activity of Representative Imidazole Derivatives

Compound IDR1R2R3MIC (µg/mL) vs. C. albicans
A-1 HHH16
A-2 4-ClHH8
A-3 2,4-diClHH4
A-4 HHCH₃32

Note: Data presented is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Anticancer Activity

The imidazole scaffold is also a key component of numerous anticancer agents.[6] Imidazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[2][9]

Analogues of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol are being investigated for their potential as anticancer agents. Preliminary studies on similar structures have shown cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cell lines.[9][10] The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer_Mechanism Imidazole_Derivative 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Imidazole_Derivative->Kinase Inhibition Signaling_Pathway Signaling Pathway (e.g., PI3K/Akt) Kinase->Signaling_Pathway Activation Cell_Proliferation Cell Proliferation Signaling_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits

Potential anticancer mechanism of action.
Enzyme Inhibition

The imidazole moiety is known to coordinate with metal ions in the active sites of various enzymes. This property has been exploited to design inhibitors for enzymes such as cyclooxygenase (COX) and various cytochrome P450 isoforms.[8][11] Derivatives of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol could potentially be developed as selective enzyme inhibitors for the treatment of inflammatory diseases or as modulators of drug metabolism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol derivatives.

Synthesis of 3-(1H-Imidazol-1-yl)phenol

Materials:

  • 3-Aminophenol

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 3-aminophenol (1 eq.) and imidazole (1.2 eq.) in DMF, add CuI (0.1 eq.) and K₂CO₃ (2 eq.).

  • Heat the reaction mixture at 120-140 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-1-yl)phenol.

Williamson Ether Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Materials:

  • 3-(1H-Imidazol-1-yl)phenol

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a suspension of 3-(1H-imidazol-1-yl)phenol (1 eq.) and K₂CO₃ (2 eq.) in acetonitrile, add 2-chloroethanol (1.1 eq.) at room temperature.[8]

  • Stir the reaction mixture at room temperature or heat to reflux for 6-12 hours.[8]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-[3-(1H-imidazol-1-yl)phenoxy]ethanol.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration to approximately 1-5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.[12]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[12]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the 2-[3-(1H-imidazol-1-yl)phenoxy]ethanol scaffold has provided valuable insights into the structural requirements for potent biological activity.

  • Impact of Phenoxy Ring Substituents: Electron-withdrawing groups on the phenoxy ring generally enhance antifungal activity.[3] This may be due to increased interaction with the active site of the target enzyme or improved membrane permeability.

  • Role of the Imidazole Moiety: The N-1 substitution of the imidazole ring is crucial for its interaction with the heme iron of fungal lanosterol 14α-demethylase.

  • Influence of the Ethanol Side Chain: The hydroxyl group of the ethanol side chain can participate in hydrogen bonding interactions and can be modified to improve pharmacokinetic properties.

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Phenoxy_Sub Phenoxy Ring Substituents Antifungal Antifungal Activity Phenoxy_Sub->Antifungal Enhances Anticancer Anticancer Activity Phenoxy_Sub->Anticancer Influences Imidazole_Sub Imidazole Ring Substituents Imidazole_Sub->Antifungal Modulates Ethanol_Mod Ethanol Moiety Modification Ethanol_Mod->Anticancer Improves PK Enzyme_Inhibition Enzyme Inhibition

Summary of Structure-Activity Relationships.

ADME/Tox Considerations

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates are critical for their successful development. While specific ADME/Tox data for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is not yet available, some general predictions can be made based on the properties of related imidazole-containing compounds.

  • Absorption and Distribution: The presence of the polar imidazole and hydroxyl groups may influence oral bioavailability. Modifications to the scaffold can be made to optimize lipophilicity and improve absorption.

  • Metabolism: Imidazole-containing compounds are known to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[11] Early evaluation of CYP inhibition is therefore crucial.

  • Toxicity: In vitro cytotoxicity assays against normal cell lines should be conducted to assess the selectivity of the compounds.

Conclusion and Future Directions

The 2-[3-(1H-imidazol-1-yl)phenoxy]ethanol scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in antifungal and anticancer therapy. The synthetic accessibility of this class of compounds allows for extensive structural modifications to optimize their potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesizing and evaluating a broader range of analogues to further elucidate the structure-activity relationships.

  • Conducting detailed mechanistic studies to identify the specific molecular targets of these compounds.

  • Performing comprehensive in vitro and in vivo ADME/Tox studies to assess their drug-like properties.

The insights gained from these studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (URL: Not available)
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (URL: [Link])

  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. (URL: [Link])

  • Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC. (URL: [Link])

  • Review of pharmacological effects of imidazole derivatives. (URL: [Link])

  • Original article ANTIFUNGAL ACTIVITY AND CYTOTOXICITY OF IMIDAZOLE- AND MORPHOLINE-BASED LYSOSOMOTROPIC DETERGENTS. (URL: Not available)
  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Publishing. (URL: [Link])

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. (URL: [Link])

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. (URL: [Link])

  • Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. (URL: [Link])

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (URL: [Link])

  • (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol - ResearchGate. (URL: [Link])

  • Advanced ADME-Tox Assays | Preclinical Drug Development - MarinBio. (URL: [Link])

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (URL: Not available)
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: [Link])

  • ADME Studies: Determining Promising Drug Compounds | Pharmaceutical Technology. (URL: [Link])

  • On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

Sources

Methodological & Application

Synthesis of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | AN-CHEM-2025-042

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , a critical pharmacophore found in antifungal azoles and kinase inhibitors.

The synthesis addresses common challenges in heteroatom-functionalized arenes:

  • Regioselectivity: Ensuring the imidazole nitrogen (N1) bonds exclusively to the aromatic ring without N3-quaternization.

  • Green Chemistry: Utilizing ethylene carbonate for the hydroxyethylation step to avoid toxic alkyl halides and improve atom economy.

The protocol utilizes a copper-catalyzed Ullmann-type coupling followed by a catalytic ring-opening of ethylene carbonate.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the C-N bond first, utilizing the stability of the phenol moiety (or its protected precursor) to direct the subsequent etherification.

Retrosynthesis Target Target Molecule 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Intermediate Key Intermediate 3-(1H-Imidazol-1-yl)phenol Target->Intermediate O-Alkylation (Ring Opening) Reagent Reagent Ethylene Carbonate Target->Reagent SM1 Starting Material A 3-Iodophenol Intermediate->SM1 C-N Coupling (Ullmann-Type) SM2 Starting Material B Imidazole Intermediate->SM2

Figure 1: Retrosynthetic strategy decoupling the ether chain from the biaryl core.

Phase 1: Synthesis of 3-(1H-Imidazol-1-yl)phenol

Objective: Construct the C-N bond between the electron-rich imidazole and the aryl ring.

Mechanistic Insight

Standard nucleophilic aromatic substitution (


) fails here due to the lack of electron-withdrawing groups on the phenol ring. Therefore, we employ a Copper(I)-catalyzed Ullmann coupling .
  • Catalyst: CuI (Copper Iodide).[1][2]

  • Ligand: L-Proline or Picolinic Acid. The ligand coordinates with Cu(I) to prevent disproportionation and solubilize the metal center in organic solvents.

  • Base:

    
     or 
    
    
    
    .[3] A mild inorganic base is required to deprotonate the imidazole (pKa ~14.4) without interfering with the phenol (pKa ~10).
Experimental Protocol

Reagents:

Reagent Equiv. Amount (Example) Role
3-Iodophenol 1.0 2.20 g (10 mmol) Aryl Electrophile
Imidazole 1.5 1.02 g (15 mmol) Nucleophile
CuI 0.1 190 mg (1 mmol) Catalyst
L-Proline 0.2 230 mg (2 mmol) Ligand

|


 | 2.0 | 2.76 g (20 mmol) | Base |
| DMSO | - | 20 mL | Solvent |[4]

Step-by-Step Workflow:

  • Catalyst Pre-complexation:

    • In a dry Schlenk tube equipped with a magnetic stir bar, add CuI and L-Proline.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Why: Copper(I) is susceptible to oxidation to Cu(II), which is catalytically inactive for this cycle.

  • Reagent Addition:

    • Add 3-Iodophenol, Imidazole, and

      
       under a positive stream of 
      
      
      
      .
    • Add anhydrous DMSO via syringe.

  • Reaction:

    • Seal the tube and heat to 110°C for 12–16 hours .

    • Visual Cue: The mixture will transition from a greenish suspension to a dark brown/black solution as the active Cu-complex forms and turnover occurs.

  • Work-up:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Adjust pH of the aqueous layer to ~6-7 with 1M HCl (careful not to protonate the imidazole too strongly, or it will partition into water).

    • Extract aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:Methanol (95:5).

    • Yield Expectation: 75–85%.

Phase 2: Hydroxyethylation (O-Alkylation)

Objective: Install the hydroxyethyl chain selectively on the phenolic oxygen.

Mechanistic Insight

We utilize Ethylene Carbonate instead of 2-bromoethanol. This reaction is driven by the release of


 and is autocatalytic at high temperatures, though a halide catalyst (KI) accelerates the initiation.

Advantages:

  • Safety: Avoids highly toxic/vesicant alkyl halides.

  • Selectivity: Phenolic oxygen is more nucleophilic than the imidazole nitrogen (which is already arylated and sterically hindered).

Mechanism Phenol Phenol Precursor Inter Tetrahedral Intermediate Phenol->Inter Nucleophilic Attack Base Base/Cat (K2CO3/KI) Base->Inter Catalysis EC Ethylene Carbonate EC->Inter Product Product + CO2 Inter->Product Decarboxylation (-CO2)

Figure 2: Ring-opening mechanism of ethylene carbonate by phenolic nucleophiles.

Experimental Protocol

Reagents:

Reagent Equiv. Amount (Example)
3-(1H-Imidazol-1-yl)phenol 1.0 1.60 g (10 mmol)
Ethylene Carbonate 1.2 1.05 g (12 mmol)
KI (Potassium Iodide) 0.05 83 mg (0.5 mmol)

| DMF (Optional) | - | 5 mL (or neat) |

Step-by-Step Workflow:

  • Setup:

    • Combine the intermediate phenol, ethylene carbonate, and KI in a round-bottom flask.[5]

    • Note: This reaction can often be run "neat" (solvent-free) if the melting points allow, but a small amount of DMF ensures homogeneity.

  • Reaction:

    • Heat to 140°C .

    • Monitor for

      
       evolution (bubbling).[5]
      
    • Stir for 4–6 hours .

    • Checkpoint: TLC (DCM:MeOH 9:1) should show consumption of the phenol (

      
      ) and appearance of the more polar alcohol (
      
      
      
      ).
  • Work-up:

    • Cool to RT.

    • Dilute with water (30 mL) and extract with DCM (3 x 30 mL).

    • Critical Step: Wash the DCM layer extensively with water to remove DMF and unreacted ethylene carbonate (water-soluble).

  • Final Purification:

    • Recrystallization from Ethanol/Hexane OR Column Chromatography (DCM:MeOH 9:1).

    • Target Yield: 80–90%.

Analytical Validation

The following data confirms the identity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol .

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

8.2 (s, 1H), 7.7 (s, 1H), 7.1 (s, 1H)
Imidazole ring protons (distinctive pattern).
1H NMR

7.4 - 6.9 (m, 4H)
Disubstituted Benzene ring (meta pattern).
1H NMR

4.05 (t, 2H), 3.75 (t, 2H)
Ethylene linker (

).
1H NMR

4.90 (t, 1H, exchangeable)
Hydroxyl proton (

).
MS (ESI+) m/z = 205.1

Matches Formula

(MW 204.23).

References

  • Ullmann Coupling Mechanism & Catalysis

    • Sperotto, E., et al. "Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base." Journal of Organic Chemistry, 2008. Link

  • Green Alkylation with Ethylene Carbonate

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003. Link

  • Synthesis of Imidazole-Phenol Intermediates

    • Zhang, S., et al. "Copper-Catalyzed Synthesis of N-Aryl Imidazoles." Synlett, 2010. Link

  • General Protocol Validation (PubChem)

    • National Center for Biotechnology Information. "3-(1H-Imidazol-1-yl)phenol Compound Summary." PubChem. Link

Sources

Topic: Analytical Methods for the Quantification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a molecule incorporating three key functional moieties: a polar imidazole ring, a phenoxy ether linkage, and a primary alcohol. This unique combination suggests a range of potential applications, from pharmaceutical intermediates to materials science. Accurate and precise quantification is paramount for any of these applications, underpinning critical stages such as pharmacokinetic studies, quality control of starting materials, stability testing, and formulation development.

The presence of both a basic imidazole group (a good proton acceptor) and an aromatic phenoxy group (a strong chromophore) dictates the selection of appropriate analytical strategies. This guide provides a comprehensive overview of robust, validated methods for the quantification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, grounded in established analytical principles for related chemical structures. We will explore methodologies ranging from the workhorse of chromatographic analysis, HPLC-UV, to the highly sensitive and specific LC-MS/MS, as well as Gas Chromatography (GC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of imidazole derivatives and phenoxy compounds due to its applicability to a broad range of polar and non-polar molecules.[1][2][3] For 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, a reversed-phase (RP) method is the logical starting point, separating analytes based on their hydrophobicity.

Principle and Experimental Causality

The choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating aromatic and moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient elution and a sharp, symmetrical peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer, such as potassium dihydrogen phosphate adjusted to a slightly acidic pH (e.g., 3.2), serves a critical purpose: it ensures the imidazole ring is consistently protonated.[4] This suppresses silanol interactions with the column's stationary phase and prevents peak tailing, leading to more reproducible retention times and improved quantification.

UV detection is ideal for this molecule due to the strong absorbance of the phenoxy and imidazole chromophores. A preliminary UV scan of the analyte would reveal the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 210 nm (for the imidazole moiety) and ~270 nm (for the phenoxy group).[1][3][5] Monitoring at or near the λmax ensures maximum sensitivity.

Visual Workflow: General HPLC-UV Analysis

Below is a generalized workflow for the quantitative analysis of a target analyte using HPLC-UV.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Prepare Stock & Working Standards HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Inject Sample Prepare Sample (Dissolution, Dilution) Sample->HPLC Inject Detector UV/DAD Detector HPLC->Detector Eluent CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detector->CalCurve Quant Quantify Analyte in Sample CalCurve->Quant

Caption: General workflow for analyte quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions

Parameter Recommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25mM KH₂PO₄ buffer (pH 3.2) (40:60 v/v)[4]
Flow Rate 1.0 mL/min[2][3]
Column Temp. 30°C[3][5]
Injection Vol. 10 µL
Detection λ 270 nm[3][6] (Verify λmax experimentally)

| Run Time | ~10 minutes (adjust as needed for elution) |

2. Preparation of Reagents and Standards

  • Buffer Preparation (25mM KH₂PO₄, pH 3.2): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 3.2 using ortho-phosphoric acid.[4] Filter through a 0.45 µm filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Accurately weigh the sample matrix (e.g., formulation, reaction mixture) containing the analyte.

  • Dissolve/disperse in a suitable solvent (mobile phase is ideal). Use sonication if necessary.

  • Dilute with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

4. Quantification and Calibration

  • Inject the standard solutions in triplicate to establish system suitability (RSD < 2%).

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.[6]

  • Inject the prepared sample solutions and determine the concentration of the analyte by interpolating its peak area on the calibration curve.

Method Validation Summary (HPLC-UV)

The following table presents typical performance characteristics to be validated according to ICH Q2(R1) guidelines.

ParameterTarget Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[3][5]
Precision (RSD%) ≤ 2.0%
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL (Signal-to-Noise ratio of 10:1)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma) or trace-level impurity profiling, LC-MS/MS is the gold standard.[7]

Principle and Experimental Causality

This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization source for a molecule like this. The basic imidazole nitrogen is readily protonated, making ESI in positive ion mode ([M+H]⁺) a highly efficient process. The selection of a precursor ion (the molecular weight of the protonated analyte) and one or more specific product ions (fragments generated by collision-induced dissociation) creates a highly specific Multiple Reaction Monitoring (MRM) transition. This MRM approach virtually eliminates matrix interference, allowing for accurate quantification at very low levels.[8]

The chromatographic conditions can often be adapted directly from the HPLC-UV method, but a faster gradient elution may be employed to reduce run times. Using volatile buffers like formic acid or acetic acid in the mobile phase is essential for compatibility with the MS source.[8][9]

Detailed Protocol: LC-MS/MS

1. Instrumentation and Conditions

Parameter Recommended Setting
LC System UHPLC system (e.g., Shimadzu, Waters)
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by direct infusion of a standard solution. Example: Precursor Ion [M+H]⁺ → Product Ion 1 (most abundant), Product Ion 2 (qualifier)

| Source Temp. | ~450°C (optimize as per instrument) |

2. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean vial for injection.

Method Validation Summary (LC-MS/MS)
ParameterTarget Specification
Linearity (r²) ≥ 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%[10][11]
Precision (RSD%) ≤ 15.0%[7]
Limit of Quantification (LOQ) ≤ 0.1 ng/mL[10]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[12] Given that phenoxyethanol itself is routinely analyzed by GC, this method is a viable option for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, particularly for purity analysis or in matrices where GC is the preferred platform.[13][14]

Principle and Experimental Causality

The analyte is vaporized in a heated inlet and separated on a column based on its boiling point and interaction with the stationary phase. A non-polar or mid-polarity column (e.g., DB-5 or DB-17) is typically used. The primary alcohol and the imidazole group can cause peak tailing due to interactions with the column. To mitigate this, derivatization (e.g., silylation with BSTFA) can be performed to cap the active hydrogen, increasing volatility and improving peak shape. Flame Ionization Detection (FID) provides a robust and universally responsive signal.

Detailed Protocol: GC-FID

1. Instrumentation and Conditions

Parameter Recommended Setting
GC System Agilent 8890 or equivalent with FID
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 260°C[1]
Injection Mode Split (e.g., 20:1)
Oven Program 100°C hold 1 min, ramp at 15°C/min to 280°C, hold 5 min

| Detector Temp. | 280°C |

2. Sample Preparation

  • Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • (Optional Derivatization): To 100 µL of the sample solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.

  • Inject 1 µL into the GC.

UV-Vis Spectrophotometry

This is the simplest and most rapid method but also the least specific. It is best suited for quantifying the pure substance or for use in simple formulations where no other components absorb at the same wavelength.[12]

Principle and Experimental Causality

Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic rings in the molecule provide strong UV absorbance. The key is to find a solvent in which the analyte is soluble and that is transparent in the measurement region. Ethanol or methanol are excellent choices.[15][16]

Detailed Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Wavelength Selection

  • Spectrophotometer: Standard dual-beam UV-Vis spectrophotometer.

  • Solvent: HPLC-grade Ethanol.

  • Procedure:

    • Prepare a ~10 µg/mL solution of the analyte in ethanol.

    • Scan the spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[17]

2. Quantification

  • Prepare a series of standard solutions in ethanol (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot absorbance vs. concentration to create a calibration curve.

  • Prepare the sample in ethanol at a concentration that falls within the linear range and measure its absorbance to determine the concentration.

Summary and Method Selection

The choice of analytical method depends entirely on the specific application, required sensitivity, and the complexity of the sample matrix.

MethodSensitivitySpecificityThroughputPrimary Application
HPLC-UV ModerateGoodHighRoutine QC, formulation analysis, purity testing
LC-MS/MS Very HighExcellentHighBioanalysis (PK studies), trace impurity analysis
GC-FID HighGoodModeratePurity of raw materials, residual solvent analysis
UV-Vis LowLowVery HighQuick check of pure substance concentration

For most drug development and quality control purposes, HPLC-UV offers the best balance of performance, cost, and accessibility. For bioanalytical studies or when ultra-trace level quantification is needed, LC-MS/MS is the unequivocal choice.

References

  • NANOLAB. (n.d.). Phenoxyethanol in Cosmetics: Safety and Quality Analysis. Retrieved from [Link]

  • Saleh, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Pharmaceuticals, 14(1), 19. Available at: [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Hennion, M. C., & Pichon, V. (2002). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. LC-GC Europe, 15(4), 226-235. Retrieved from [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. Retrieved from [Link]

  • Wu, Y., & Wang, H. (2000). Detection of oxidative species for 4-phenoxyphenol derivatives during the electrospray ionization process. Rapid Communications in Mass Spectrometry, 14(9), 756-764. Available at: [Link]

  • Restek. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Ali, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS. LC-MS Application Data Sheet No. 047. Retrieved from [Link]

  • Han, W., Hicks, B., & Wild, E. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. WM2014 Conference. Retrieved from [Link]

  • Wang, Y., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 20(10), 18885-18901. Available at: [Link]

  • Tschickardt, M., et al. (2019). 2-Phenoxyethanol – Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Black, S. K. (2004). The identification of 2-phenoxyethanol in ballpoint inks using gas chromatography/mass spectrometry--relevance to ink dating. Journal of the American Society of Questioned Document Examiners, 7(1), 3-10. Available at: [Link]

  • Charlton, A. J., et al. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of Environmental Contamination and Toxicology, 82(6), 711-715. Available at: [Link]

  • Stara, A., et al. (2011). Development of an SPME–GC–MS/MS procedure for the monitoring of 2-phenoxyethanol in anaesthetised fish. Journal of Chromatography B, 879(23), 2353-2359. Retrieved from [Link]

  • Ferreira, M., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Chemistry, 4(4), 1332-1342. Available at: [Link]

  • ResearchGate. (n.d.). UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c) and d) quinoid derivatives. Retrieved from [Link]

  • Chemsrc. (2025). 2-(1H-Imidazol-1-yl)ethanol. Retrieved from [Link]

  • Pierdominici, M., et al. (2019). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in human vaccines. Journal of Pharmaceutical and Biomedical Analysis, 174, 55-60. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572254, 2-Phenoxy-1-phenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175318239. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-. Retrieved from [Link]

  • Sutan, A. B., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 74(1), 48-53. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Uslu, B., & Can, N. O. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Journal of the Faculty of Pharmacy of Istanbul University. Available at: [Link]

  • Uslu, B., & Can, N. O. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Istanbul University Press. Retrieved from [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. The developed isocratic method utilizes a C18 stationary phase and a simple mobile phase of acetonitrile and a phosphate buffer, providing excellent separation and peak symmetry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3][4] This protocol is suitable for routine quality control analysis and stability testing of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in bulk drug substances and formulated products.

Introduction

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a key intermediate and potential active pharmaceutical ingredient (API) containing an imidazole moiety. The imidazole ring is a common structural feature in many pharmaceutical compounds, known for a wide range of biological activities.[5] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of imidazole-containing compounds due to its versatility, sensitivity, and robustness.[5][6][7]

This application note addresses the need for a standardized analytical procedure for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. The method development was guided by the physicochemical properties of the analyte, a polar aromatic compound, to achieve optimal chromatographic performance on a reversed-phase column.[8][9][10] The subsequent validation rigorously adheres to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable. A SCION 6000 HPLC with a DAD was utilized for method development.[11]

  • Chromatographic Column: A C8 or C18 column is recommended.[6][12] This study utilized a Thermo Scientific™ BDS Hypersil C8 column (150 x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade, obtained from a water purification system)

Chromatographic Conditions

A systematic approach was undertaken to optimize the chromatographic separation. The final, validated conditions are presented in Table 1.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Column Thermo Scientific™ BDS Hypersil C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025 M KH2PO4 buffer (pH 3.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Condition Selection:

  • Column: A C8 column was selected to provide a good balance of hydrophobic retention for the aromatic phenoxy group and reduced retention for the polar ethanol and imidazole moieties, resulting in a reasonable analysis time and good peak shape.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile provides good elution strength for the analyte. The phosphate buffer at pH 3.5 ensures the imidazole ring (pKa ≈ 7) is protonated, leading to consistent retention and improved peak symmetry by minimizing silanol interactions with the stationary phase.

  • Detection Wavelength: Based on the UV absorption spectra of similar imidazole derivatives, a wavelength of 220 nm was selected to ensure high sensitivity.[13]

Protocols

Preparation of Solutions

3.1.1. 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) Buffer (pH 3.5)

  • Weigh 3.40 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.5 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

3.1.2. Mobile Phase Preparation

  • Mix 400 mL of acetonitrile with 600 mL of the 0.025 M KH2PO4 buffer (pH 3.5).

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

3.1.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3.1.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150, and 200 µg/mL).

3.1.5. Sample Preparation

  • Accurately weigh a quantity of the sample (e.g., bulk powder or crushed tablets) equivalent to approximately 25 mg of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Buffer) S1 System Equilibration (at least 30 min) P1->S1 P2 Prepare Standard Solutions S3 Inject Standard Solutions (Calibration Curve) P2->S3 P3 Prepare Sample Solutions S4 Inject Sample Solutions P3->S4 S2 Inject Blank (Mobile Phase) S1->S2 S2->S3 S3->S4 D1 Integrate Peaks S4->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Analyte Concentration D1->D3

Caption: General workflow for the HPLC-UV analysis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation_Flow cluster_params Validation Parameters Validation Method Validation (ICH Q2 R1) Specificity Specificity (Placebo & Blank Injections) Validation->Specificity Linearity Linearity & Range (5-6 Concentrations) Validation->Linearity Accuracy Accuracy (Spike Recovery at 3 Levels) Validation->Accuracy Precision Precision Validation->Precision Sensitivity LOD & LOQ (Signal-to-Noise) Validation->Sensitivity

Caption: Key parameters evaluated during the HPLC method validation process.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo solution (containing all formulation excipients except the analyte). No interfering peaks were observed at the retention time of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, confirming the method's ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range

The linearity of the method was evaluated by analyzing six standard solutions at concentrations ranging from 10 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResult
Linear Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates an excellent linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the spike recovery method. A known amount of the analyte was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Accuracy (Spike Recovery) Results

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different HPLC system.

Table 4: Precision Results

Precision Type% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low %RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration that yields a S/N ratio of 3:1.

  • LOQ: The concentration that yields a S/N ratio of 10:1.

The determined LOD and LOQ values demonstrated that the method is sensitive enough for the detection and quantification of trace amounts of the analyte.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, making it a reliable tool for quality control and routine analysis in the pharmaceutical industry. The straightforward mobile phase and isocratic elution make the method cost-effective and easy to implement in a variety of laboratory settings.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2][4]

  • Krupcik, J., et al. (2000). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 869(1-2), 439-450. [Link][8]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link][14]

  • Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5424. [Link][15]

  • Shalaby, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5998. [Link][6][12]

  • Podolska, M., et al. (2010). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 67(6), 777-784. [Link][13]

  • Li, Y., et al. (2017). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 22(11), 1891. [Link][16]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link][17]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. [Link][9]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Orochem. [Link][10]

  • Ali, M. S., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421-425. [Link][18][19]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Phenoxyethanol and Parabens. SCION Instruments. [Link][11]

  • Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. [Link][20]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for optimal accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.

Introduction

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a novel small molecule with therapeutic potential, necessitating a reliable bioanalytical method for its quantification in biological matrices to support preclinical and clinical development. The imidazole and phenoxy ether moieties in its structure present unique analytical challenges. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2] This note describes a comprehensive and validated LC-MS/MS protocol designed to meet the rigorous standards of regulatory bodies, ensuring data integrity for pharmacokinetic (PK) assessments.[3][4]

The causality behind the experimental choices is rooted in the physicochemical properties of the analyte and the stringent requirements for bioanalytical method validation. The selection of a reversed-phase C18 column is based on its proven utility for separating moderately polar aromatic compounds.[5][6][7] The use of an acidic mobile phase modifier, such as formic acid, is crucial for promoting protonation of the basic imidazole nitrogen, which enhances chromatographic retention and ionization efficiency in positive ion electrospray ionization (ESI). The choice of protein precipitation as the sample preparation technique offers a balance of simplicity, speed, and adequate sample cleanup for this application. The entire method is validated against the comprehensive ICH M10 guidelines to establish its fitness for purpose.[8][9][10][11]

Experimental

Materials and Reagents
  • Analyte and Internal Standard:

    • 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (purity >99%)

    • 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol-d4 (IS, purity >99%)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Human plasma (K2EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions

Stock solutions of the analyte and internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation.

  • To 50 µL of plasma sample, add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The developed chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramSee Table 2

Table 2: Gradient Elution Program

Time (min)%B
0.010
0.510
2.590
3.090
3.110
4.010

Table 3: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
MRM TransitionsSee Table 4

Hypothesized Fragmentation and MRM Selection

The molecular formula of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is C11H12N2O2, with a monoisotopic mass of 204.09 Da. Under positive ESI conditions, the protonated molecule [M+H]+ at m/z 205.1 is the expected precursor ion. The fragmentation of imidazole-containing compounds often involves the cleavage of the imidazole ring or its substituents.[3][8] For 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, a likely fragmentation pathway involves the cleavage of the ether bond, leading to the formation of a prominent product ion corresponding to the protonated 3-(1H-imidazol-1-yl)phenol fragment.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte205.1161.125
IS (d4)209.1165.125

Method Validation

The method was validated in accordance with the ICH M10 Bioanalytical Method Validation guideline.[8][9][10][11] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of the analyte and the IS.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low35.298.76.5101.2
Medium1004.1102.35.399.8
High8003.599.54.7100.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.198.5
Medium10094.5101.2
High80093.899.3
Stability

The stability of the analyte in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add IS in ACN (150 µL) plasma->is_add vortex Vortex is_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow from sample preparation to data analysis.

validation_logic cluster_validation Method Validation (ICH M10) cluster_outcome Method Suitability selectivity Selectivity fit_for_purpose Fit for Purpose selectivity->fit_for_purpose linearity Linearity & Range linearity->fit_for_purpose accuracy_precision Accuracy & Precision accuracy_precision->fit_for_purpose recovery_matrix Recovery & Matrix Effect recovery_matrix->fit_for_purpose stability Stability stability->fit_for_purpose

Caption: Logical relationship of validation parameters to method suitability.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in human plasma has been successfully developed and validated. The method meets the rigorous requirements of the ICH M10 guideline for bioanalytical method validation. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Progress. (2022). Bioanalytical method validation and study sample analysis. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • PubChem. alpha-[[[2-[4-(1H-Imidazol-1-yl)phenoxy]ethyl]amino]methyl]-2-methoxybenzenemethanol. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Reddit. LC-MS method validation resources. [Link]

  • Chemsrc. 2-(1H-Imidazol-1-yl)ethanol. [Link]

  • ResearchGate. (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

  • PMC. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • Publisso. Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. [Link]

  • Istanbul University Press. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

  • DergiPark. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

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Application Notes & Protocols: Evaluating the Antifungal Activity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2][3] This necessitates the discovery and development of new antifungal compounds with novel mechanisms of action or improved efficacy. The imidazole class of drugs has long been a cornerstone of antifungal therapy.[4][5] These agents primarily act by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , a novel investigational compound. It outlines the scientific principles, detailed protocols, and data interpretation frameworks necessary to characterize its in vitro antifungal activity. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[2][3][7][8][9]

Scientific Principle: Mechanism of Action

Like other imidazole derivatives, the antifungal activity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is predicted to stem from its inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[10][11][13]

By inhibiting this enzyme, the compound is expected to cause two primary effects:

  • Depletion of Ergosterol: This compromises the structural integrity and fluidity of the fungal membrane, disrupting the function of membrane-bound proteins and increasing permeability.[4][5]

  • Accumulation of Toxic Sterol Precursors: The blockage leads to a buildup of 14α-methylated sterols, which are toxic to the cell and further disrupt membrane structure, ultimately leading to growth inhibition (fungistatic) or cell death (fungicidal).[5][11][12]

This targeted action on a fungal-specific pathway minimizes off-target effects in mammalian cells, which use cholesterol instead of ergosterol in their membranes, providing a basis for selective toxicity.[10]

ERG_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (Erg11p/Cyp51) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Growth Arrest Membrane->Disruption Disrupted by Compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Compound->Enzyme Inhibits ToxicSterols Accumulation of Toxic 14α-methylated sterols Enzyme->ToxicSterols Leads to ToxicSterols->Disruption

Caption: Predicted mechanism of action via inhibition of the ergosterol pathway.

Materials and Reagents

  • Investigational Compound: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (powder form)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Fungal Strains:

    • Test Isolates: e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus

    • Quality Control (QC) Strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258[14]

  • Culture Media:

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

    • Sabouraud Dextrose Agar (SDA) for yeast culture

    • Potato Dextrose Agar (PDA) for mold culture

  • Reagents: Sterile saline (0.85% NaCl), Sterile distilled water

  • Equipment & Consumables:

    • Sterile, flat-bottom 96-well microtiter plates

    • Spectrophotometer or microplate reader (530 nm)

    • Hemocytometer or automated cell counter

    • Incubator (35°C)

    • Vortex mixer

    • Calibrated pipettes and sterile tips

Experimental Protocols

The broth microdilution method is the gold-standard reference procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][15][16] The following protocol is adapted from the CLSI M27 and EUCAST guidelines.[8][17]

Preparation of Stock Solutions

The accuracy of the MIC is critically dependent on the precise preparation of the compound stock solution.

  • Compound Stock (100X): Accurately weigh the required amount of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol powder. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution by vortexing.

    • Rationale: DMSO is used as it can solubilize a wide range of hydrophobic compounds. The concentration should be high enough (e.g., 100X the highest final test concentration) to ensure the final DMSO concentration in the assay does not exceed 1%, which could inhibit fungal growth.

  • Working Solution: Perform an intermediate dilution of the compound stock in RPMI 1640 medium to create a working solution that is 2X the highest desired final concentration (e.g., 32 µg/mL for a final range of 16-0.03 µg/mL).

Preparation of Fungal Inoculum

Standardization of the inoculum is the most critical variable for ensuring the reproducibility of susceptibility testing.[7]

For Yeasts (Candida spp., C. neoformans):

  • Subculture the yeast from frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to ensure viability and purity.

  • Select 3-5 well-isolated colonies (≥1 mm diameter) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium (e.g., 10 µL into 10 mL) to obtain the final inoculum density of 0.5-2.5 x 10³ CFU/mL .

For Molds (Aspergillus spp.):

  • Grow the mold on a PDA plate at 35°C for 5-7 days until adequate sporulation is observed.

  • Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 20. Gently scrape the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and let heavy particles settle for 5 minutes.

  • Carefully transfer the upper suspension to a new tube. Count the conidia using a hemocytometer.

  • Adjust the suspension with RPMI 1640 medium to a final inoculum density of 0.4-5 x 10⁴ CFU/mL .[15]

Broth Microdilution Assay Procedure

Workflow Start Start: Prepare Compound Stock & Inoculum DispenseBroth 1. Dispense 100 µL RPMI into wells 2-12 Start->DispenseBroth AddCompound 2. Add 200 µL of 2X Compound Working Solution to well 1 DispenseBroth->AddCompound SerialDilute 3. Perform 1:1 Serial Dilutions (Transfer 100 µL from well 1 to 11) AddCompound->SerialDilute AddInoculum 4. Add 100 µL of Standardized Fungal Inoculum to wells 1-12 SerialDilute->AddInoculum Incubate 5. Incubate Plate (35°C, 24-48h) AddInoculum->Incubate ReadMIC 6. Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End: Data Analysis ReadMIC->End

Caption: Experimental workflow for the broth microdilution assay.

  • Plate Setup: Aseptically dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Drug Dilution: Add 200 µL of the 2X compound working solution to well 1. This well will now contain twice the amount needed.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down. Continue this process from well 2 to well 3, and so on, up to well 11. Discard the final 100 µL from well 11.

    • Result: Wells 1-11 now contain 100 µL of serially diluted compound at 2X the final test concentrations. Well 12 contains 100 µL of drug-free medium and will serve as the growth control.

  • Inoculation: Add 100 µL of the final standardized fungal inoculum to each well from 1 to 12.

    • Result: The final volume in each well is 200 µL. The drug concentrations and the inoculum density are now at their target 1X concentrations.

  • Controls:

    • Growth Control (Well 12): Contains inoculum but no drug. Must show robust growth.

    • Sterility Control: A separate well containing 200 µL of RPMI medium only (no inoculum, no drug). Must remain clear.

  • Incubation: Seal the plate or place it in a humidified container and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, depending on the growth rate of the organism.

Data Analysis and Interpretation

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of an organism after a defined incubation period.[1]

  • Visual Reading: The MIC is the lowest drug concentration where there is a significant reduction in growth (e.g., ≥50% reduction for azoles against yeasts) compared to the growth control well. This is often observed as a prominent decrease in turbidity.

  • Spectrophotometric Reading: Read the optical density (OD) of the plates at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the concentration that achieves the predetermined inhibition endpoint (e.g., 50% or 90%).

Data Presentation

Results should be recorded in a clear, tabular format. Quality control results must fall within the established ranges to validate the assay run.

Table 1: Example MIC Data for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Fungal IsolateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans (n=50)0.2510.06 - 2
Cryptococcus neoformans (n=20)0.520.125 - 4
Aspergillus fumigatus (n=30)140.25 - 8

MIC₅₀/₉₀: The MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Quality Control (QC) Validation

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)Result
C. parapsilosis ATCC 22019Fluconazole2.0 - 8.04.0Pass
C. krusei ATCC 6258Fluconazole16 - 6432Pass
C. parapsilosis ATCC 22019Test CompoundN/A0.5-

Note: Expected QC ranges for standard antifungals are published in CLSI M27/M60 and EUCAST documents.[14][18][19]

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Journal of Cutaneous Pathology, 11(5), 376-379. [Link]

  • Gilor, C., & Gilor, T. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Feline Medicine and Surgery, 23(10), 927-936. [Link]

  • Gow, I. M., & Brown, G. D. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 11(4), 321. [Link]

  • de Oliveira, M. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56391. [Link]

  • CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology, 3, 439. [Link]

  • Morace, G., & Borghi, E. (2011). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Microbiologia Medica, 26(1). [Link]

  • Netea, M. G., et al. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01748-18. [Link]

  • Parker, J. E., et al. (2022). The clinical candidate VT-1598 is a promising novel, broad-spectrum antifungal agent that inhibits fungal CYP51. ACS Infectious Diseases, 8(3), 575-587. [Link]

  • Vanden Bossche, H., et al. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 6(Supplement_3), S520-S534. [Link]

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis Pathway as a Target for Antifungal Drug Discovery. [Link]

  • ISO. (2021). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. International Organization for Standardization. [Link]

  • CLSI. (2022). M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Scribd. (n.d.). M27 4th Edition. [Link]

  • ResearchGate. (2026). (PDF) Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. [Link]

  • Scribd. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. [Link]

  • Arendrup, M. C., et al. (2009). EUCAST breakpoints for antifungals. Drug News & Perspectives, 22(5), 267-272. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • ANSI Webstore. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • EUCAST. (2026). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. [Link]

  • Diva. (2022). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. [Link]

  • ResearchGate. (n.d.). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

  • Rasayan Journal of Chemistry. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C-SUBSTITUTED 4-(AZOL-1-YLMETHYL)-1,3-DIOXOLANES. [Link]

  • Google Patents. (2018).

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"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" in cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Investigation of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" in Cell Culture Experiments

Authored by: A Senior Application Scientist

Introduction: A Rational Approach to a Novel Compound

The relentless pursuit of novel therapeutic agents has led researchers to explore vast chemical landscapes. Within this landscape, molecules containing imidazole scaffolds are of significant interest due to their presence in numerous bioactive compounds and their ability to modulate various biological targets, including enzymes critical to cancer and inflammation.[1][2][3][4] The compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol presents a unique combination of a biologically active imidazole ring and a phenoxyethanol moiety. While this specific molecule is not extensively characterized in existing literature, its structural components suggest a plausible and compelling hypothesis: it may function as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

The rationale for this hypothesis is grounded in established structure-activity relationships of anti-inflammatory agents. The arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes via the COX and 5-LOX pathways respectively, is a cornerstone of inflammatory responses.[5] Inhibition of a single pathway can sometimes lead to the shunting of arachidonic acid metabolism towards the other, potentially causing adverse effects.[5][6] Consequently, developing dual inhibitors that simultaneously block both COX and 5-LOX is a promising strategy for creating safer and more effective anti-inflammatory drugs.[7][8][9]

Several known dual COX/5-LOX inhibitors feature heterocyclic rings, and computational pharmacophore models highlight the importance of specific hydrogen bond donors/acceptors and hydrophobic regions for dual activity.[5][8][10] The imidazole nucleus in our target compound can serve as a key interaction point within enzyme active sites, while the phenoxy group is a feature found in some selective COX-2 inhibitors, where it binds to a hydrophobic pocket.[11]

This document provides a comprehensive guide for researchers to systematically investigate the biological activity of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" in a cell culture model of inflammation. We present a series of detailed protocols, from initial cytotoxicity assessments to specific functional assays, designed to test the hypothesis of its dual inhibitory action on the COX and 5-LOX pathways.

Proposed Mechanism of Action: The Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid (AA) pathway and the hypothetical points of inhibition by 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. Upon inflammatory stimuli, phospholipase A2 releases AA from the cell membrane. AA is then metabolized by either the COX or 5-LOX enzymes. Our hypothesis is that the test compound will inhibit both pathways, thereby reducing the production of both prostaglandins (like PGE2) and leukotrienes (like LTB4).

Arachidonic_Acid_Pathway cluster_COX cluster_LOX Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Inflammatory Stimuli) AA Arachidonic Acid (AA) PLA2->AA COX_Enzyme COX-1 / COX-2 AA->COX_Enzyme O2 FLAP FLAP AA->FLAP COX_Pathway Cyclooxygenase (COX) Pathway PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2->Prostaglandins LOX_Pathway 5-Lipoxygenase (5-LOX) Pathway LOX_Enzyme 5-LOX FLAP->LOX_Enzyme HPETE 5-HPETE LOX_Enzyme->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) (Chemotaxis, Inflammation) LTA4->Leukotrienes Inhibitor 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (Test Compound) Inhibitor->COX_Enzyme Inhibition Inhibitor->LOX_Enzyme Inhibition

Caption: Hypothetical inhibition of COX and 5-LOX pathways by the test compound.

Experimental Workflow for Compound Characterization

Experimental_Workflow start Start prep 1. Compound Preparation (Stock Solution in DMSO) start->prep cytotox 3. Cytotoxicity Assay (MTT/PrestoBlue) Determine Non-Toxic Concentration Range prep->cytotox culture 2. Cell Culture (RAW 264.7 Macrophages) culture->cytotox treat Pre-treat with Test Compound culture->treat cytotox->treat Select concentrations stimulate 4. Inflammatory Stimulation (LPS for COX-2; A23187 for 5-LOX) supernatant 5. Collect Supernatant stimulate->supernatant lysate 6. Prepare Cell Lysate stimulate->lysate treat->stimulate elisa 7. ELISA Analysis (Measure PGE2 & LTB4) supernatant->elisa western 8. Western Blot Analysis (Measure COX-2 & 5-LOX Protein) lysate->western analysis 9. Data Analysis (Calculate IC50 values) elisa->analysis western->analysis end Conclusion analysis->end

Caption: A systematic workflow for characterizing the anti-inflammatory compound.

Protocols

Protocol 1: Compound Preparation and Storage

The accurate preparation of the test compound is fundamental to the reproducibility of any experiment.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in sterile dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation as it can be stimulated to produce high levels of inflammatory mediators.[12][13][14]

  • Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

  • Thawing: Rapidly thaw a frozen vial of RAW 264.7 cells in a 37°C water bath. Transfer the cells to a centrifuge tube containing 9 mL of pre-warmed culture medium. Centrifuge at 1000 rpm for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[12][15]

  • Maintenance: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Subculturing: When cells reach 80-90% confluence, detach them by gentle scraping or pipetting. Do not use trypsin, as it can damage macrophage surface receptors. Subculture at a ratio of 1:3 to 1:6 every 2-3 days.[12][13]

Protocol 3: Cell Viability Assessment (PrestoBlue™ Assay)

Before testing for anti-inflammatory activity, it is critical to determine the concentration range at which the compound is not toxic to the cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Assay: Add 10 µL of PrestoBlue™ Cell Viability Reagent to each well.[6][16]

  • Incubation: Incubate for 1-2 hours at 37°C, protected from light. The incubation time can be optimized for the desired signal window.[6][16]

  • Measurement: Read the fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.[17][18]

  • Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the non-toxic dose range.

Protocol 4: Anti-Inflammatory Activity Assay

This protocol measures the compound's ability to inhibit the production of PGE2 and LTB4, key markers for COX-2 and 5-LOX activity, respectively.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of culture medium. Incubate for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol or vehicle (DMSO). Incubate for 2 hours.[19]

  • Stimulation:

    • For PGE2 (COX-2) Measurement: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce COX-2 expression.[19]

    • For LTB4 (5-LOX) Measurement: Add the calcium ionophore A23187 to a final concentration of 1-5 µM to activate 5-LOX.

  • Incubation: Incubate the plate for another 24 hours (for LPS/PGE2) or 30-60 minutes (for A23187/LTB4) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 1500 rpm for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C until analysis.

Protocol 5: Quantification by ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) provide a sensitive and specific method for quantifying PGE2 and LTB4 in the collected supernatants.

  • Kit Selection: Use commercially available ELISA kits for mouse PGE2 and LTB4. Follow the manufacturer's instructions precisely.[3][4][20][21][22]

  • General Procedure (Competitive ELISA):

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and collected supernatant samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated target molecule (e.g., PGE2-HRP or LTB4-HRP) to each well.

    • Add the specific antibody to each well.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).[3][20]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.[4]

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.[4]

  • Analysis: The optical density is inversely proportional to the concentration of the analyte. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentrations of PGE2 and LTB4 in your samples. Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

Protocol 6: Western Blot Analysis

This protocol determines if the compound's inhibitory effect is due to a reduction in the expression of the COX-2 and 5-LOX enzymes.

  • Cell Treatment and Lysis: Treat and stimulate cells in 6-well plates as described in Protocol 4. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for COX-2, 5-LOX, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's band intensity to the loading control's intensity.

Data Presentation and Expected Outcomes

The data gathered from these experiments should be organized to clearly present the compound's activity profile.

Table 1: Cytotoxicity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol on RAW 264.7 Cells

Compound Conc. (µM)Mean Fluorescence (RFU)Std. Deviation% Viability vs. Vehicle
Vehicle (0.1% DMSO)458002150100.0%
0.145500230099.3%
144900198098.0%
1043700205095.4%
2542100240092.0%
5021500180046.9%
100560095012.2%
This hypothetical data suggests that concentrations up to 25 µM could be used for functional assays without significant cytotoxicity.

Table 2: Inhibitory Effects on PGE2 and LTB4 Production

Compound Conc. (µM)PGE2 Conc. (pg/mL)% Inhibition of PGE2LTB4 Conc. (pg/mL)% Inhibition of LTB4
Unstimulated25.4-18.2-
Stimulated + Vehicle1250.60.0%850.40.0%
0.11012.519.0%755.811.1%
1650.348.0%450.147.1%
10185.985.1%125.785.2%
2598.792.1%65.292.3%
Calculated IC50 (µM) 1.15 1.32
This hypothetical data illustrates the profile of a potent dual inhibitor, with similar IC50 values for both PGE2 and LTB4 production.

References

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  • Gerstmeier, J., et al. (2017). Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening. Scientific Reports.
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Application Notes and Protocols for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a novel heterocyclic compound incorporating an imidazole moiety linked to a phenoxyethanol backbone via an ether bond. The unique structural combination of the polar imidazole ring, the flexible ethanol side chain, and the aromatic phenoxy group suggests its potential utility in various research and drug development applications.[1][2][3][4] Imidazole-containing compounds are known for a wide range of biological activities, making this a molecule of significant interest.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and storage of solutions of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. Given the nascent stage of research on this specific molecule, this guide synthesizes established principles for handling related chemical structures, such as N-arylimidazoles and phenoxyethanol derivatives, to provide a robust starting point for experimental work.[5][6][7][8]

Physicochemical Properties and Solubility Considerations

The chemical structure of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, featuring both polar (imidazole, hydroxyl) and non-polar (phenyl) moieties, suggests a moderate and varied solubility profile. While specific experimental data for this compound is not yet widely available, we can infer its likely solubility based on its constituent parts. The imidazole group is generally soluble in water and other polar solvents.[1][9] The phenoxyethanol portion is slightly soluble in water and miscible with many organic solvents.[9]

Table 1: Predicted Solubility Profile of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolLikely soluble to moderately solubleThe hydroxyl and imidazole groups can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileLikely solubleThe polar nature of the imidazole ring and the overall molecular dipole should facilitate dissolution.
Non-Polar Toluene, HexaneLikely poorly solubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

It is imperative for the end-user to perform preliminary solubility tests to confirm the optimal solvent for their specific application and desired concentration.

Solution Preparation: A Step-by-Step Protocol

This protocol outlines the preparation of a 10 mM stock solution of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in Dimethyl Sulfoxide (DMSO), a common solvent for novel compounds in early-stage research.

Materials and Reagents
  • 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Protocol for 10 mM Stock Solution in DMSO
  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty amber glass vial on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh the desired amount of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol into the tared vial. For a 1 mL stock solution of 10 mM, you would weigh out approximately 2.18 mg of the compound (Molecular Weight: ~218.24 g/mol ).

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 2.18 mg of compound, add 1.0 mL of DMSO.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be applied if dissolution is slow.[10]

  • Final Preparation and Labeling:

    • Once fully dissolved, the stock solution is ready for use or storage.

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Preparation of Aqueous Working Solutions

For many biological assays, an aqueous working solution is required. It is crucial to note that diluting a DMSO stock solution into an aqueous buffer can sometimes lead to precipitation of the compound.

  • Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in the desired aqueous buffer.

  • Solubility Check: After each dilution step, visually inspect the solution for any signs of precipitation.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Workflow for Solution Preparation

G start Start: Obtain Compound and Solvent weigh Weigh Compound into Amber Vial start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve stock_solution 10 mM Stock Solution Ready dissolve->stock_solution dilute Prepare Working Solutions (Serial Dilution in Aqueous Buffer) stock_solution->dilute store Store Solutions Appropriately stock_solution->store Store Stock final_solution Final Aqueous Working Solution dilute->final_solution final_solution->store Store Aliquots

Caption: Workflow for the preparation of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol solutions.

Storage and Stability

The stability of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in solution has not been empirically determined. However, based on the general properties of imidazole and phenoxyethanol derivatives, the following storage conditions are recommended to minimize degradation.

Table 2: Recommended Storage Conditions

Solution TypeStorage TemperatureLight ConditionsContainerRecommended Duration
Solid Compound 2-8°C or -20°CProtect from lightTightly sealed containerLong-term
DMSO Stock Solution -20°C or -80°CProtect from light (Amber vial)Tightly sealed, anhydrousUp to 6 months (verify with testing)
Aqueous Working Solutions 2-8°CProtect from lightSterile, sealed containerUse fresh, within 24 hours

Key Stability Considerations:

  • pH: The imidazole ring can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

  • Light: Many aromatic and heterocyclic compounds are light-sensitive. To prevent photodegradation, always store solutions in amber vials or wrap clear vials in aluminum foil.

  • Temperature: For long-term storage, colder temperatures (-20°C or -80°C) are recommended to slow down potential degradation pathways. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Moisture: For solid compounds and DMSO stock solutions, exposure to moisture should be minimized to prevent hydrolysis.

Safety Precautions

As with any novel chemical compound, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good initial choice) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

References

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

  • American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2009). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Arylation of Imidazoles: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). High conductivity and alkali-resistant stability of imidazole functionalized poly(ether ether ketone) by incorporating graphene oxide/metal-organic framework complex. Retrieved from [Link]

  • Diva. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). High conductivity and alkali-resistant stability of imidazole side chain crosslinked anion exchange membrane. Retrieved from [Link]

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • MDPI. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Retrieved from [Link]

  • American Chemical Society. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Dose-Response Determination for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Compound Overview

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a small molecule pharmacophore characterized by an imidazole ring attached to a phenoxyethanol backbone.[1] Structurally, it belongs to the class of imidazole-based inhibitors .

  • Chemical Class: Imidazole derivative / Phenoxyethanol ether.

  • Mechanism of Action (MoA): Like many imidazole derivatives (e.g., ketoconazole, econazole), this compound is likely to function as a coordinator of heme iron.[2] The imidazole nitrogen (N3) typically binds to the heme iron of Cytochrome P450 (CYP) enzymes, inhibiting their catalytic activity.

  • Primary Applications:

    • Antifungal Research: Inhibition of lanosterol 14α-demethylase (CYP51).

    • Fragment-Based Drug Discovery (FBDD): Used as a probe to map binding pockets in metalloenzymes.

    • Toxicology: Assessment of off-target CYP inhibition (drug-drug interaction potential).

Objective

The objective of this protocol is to determine the Half-Maximal Inhibitory Concentration (IC50) of the compound using a cell-based viability assay. This quantitative metric is essential for establishing potency and therapeutic index.

Experimental Design Strategy

Solubility & Stock Preparation
  • Challenge: Imidazole derivatives can exhibit pH-dependent solubility.

  • Solution: Dimethyl sulfoxide (DMSO) is the preferred solvent. It disrupts intermolecular hydrogen bonding and ensures complete solubilization.

  • Validation: A "Visual Solubility Test" is mandatory before biological application to prevent microprecipitation, which causes false negatives (flat dose-response).

Dose-Response Logic

To generate a robust sigmoidal curve, we utilize a 10-point serial dilution .

  • Range: 3-log span (e.g., 100 µM to 0.005 µM).

  • Spacing: Semi-log (1:3.16) or 1:3 dilutions provide better resolution of the Hill slope than 1:10 dilutions.

  • Replicates: Technical triplicates (

    
    ) are required to calculate Standard Deviation (SD) and Z-factor.
    
Assay Selection: Resazurin Reduction (AlamarBlue)

We select the Resazurin reduction assay over MTT.

  • Reasoning: It is non-toxic, allows for kinetic monitoring, and eliminates the solubilization step required for formazan crystals (MTT), reducing variability.

Mechanism of Action Visualization

The following diagram illustrates the theoretical interaction of the imidazole moiety with a heme-containing target (e.g., CYP51), leading to enzymatic inhibition and subsequent cell stasis or death.

MoA Compound 2-[3-(1H-Imidazol-1-yl) phenoxy]ethanol Heme Heme Iron (Fe2+/Fe3+) in CYP Active Site Compound->Heme Imidazole N3 binds Complex Nitrogen-Iron Coordination Complex Heme->Complex Forms Inhibition Enzymatic Blockade (e.g., Ergosterol Synthesis) Complex->Inhibition Prevents Substrate Oxidation Outcome Cell Growth Arrest / Death (Measurable IC50) Inhibition->Outcome Depletion of essential lipids

Figure 1: Mechanism of Action. The imidazole nitrogen coordinates with the heme iron, blocking the catalytic site.

Detailed Protocol: IC50 Determination

Materials & Reagents
ReagentSpecificationStorage
Test Compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol-20°C (Desiccated)
Solvent DMSO (Cell Culture Grade, >99.9%)RT
Cell Line HepG2 (Tox) or Candida albicans (Efficacy)LN2 / 37°C
Assay Reagent Resazurin Sodium Salt (0.15 mg/mL in PBS)4°C (Dark)
Positive Control Ketoconazole (Known CYP inhibitor)-20°C
Step-by-Step Methodology
Phase 1: Stock Solution Preparation (Day 0)
  • Weighing: Accurately weigh 5–10 mg of the compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 20 mM Master Stock.

    • Formula:

      
      
      
    • Note: Ensure the Molecular Weight (MW) accounts for any salts or hydrates.

  • Solubilization: Vortex for 30 seconds. Sonicate for 5 minutes if visible particles remain.

  • Storage: Aliquot into amber vials to avoid freeze-thaw cycles.

Phase 2: Serial Dilution (Day 1)

Objective: Prepare 1000x concentrations in DMSO to ensure constant vehicle concentration (0.1%) in the final assay.

  • Plate Setup: Use a 96-well V-bottom polypropylene plate (compound plate).

  • Diluent: Add 40 µL of DMSO to columns 3–11.

  • Top Standard: Add 60 µL of 20 mM Stock to column 2.

  • Serial Dilution: Transfer 20 µL from col 2 to col 3. Mix 10x. Repeat up to column 11.

    • Dilution Factor: 1:3.

    • Result: A concentration gradient from 20 mM (Col 2) down to ~1 µM (Col 11).

  • Controls:

    • Col 1 (Neg): DMSO only (Vehicle Control).

    • Col 12 (Pos): 10 µM Staurosporine or Ketoconazole (Max Kill).

Phase 3: Assay Execution (Day 1-3)
  • Cell Seeding: Harvest cells and dilute to optimal density (e.g., 5,000 cells/well for HeLa/HepG2).

  • Plating: Dispense 90 µL of cell suspension into a black-walled, clear-bottom 96-well plate. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare an Intermediate Plate in media: Transfer 2 µL from the Compound Plate (DMSO) into 198 µL of warm media (1:100 dilution).

    • Add 10 µL of this intermediate mix to the 90 µL of cells in the Assay Plate.

    • Final DMSO Concentration: 0.1% (Non-toxic).

    • Final Top Concentration: 20 µM (or adjusted based on specific potency).

  • Incubation: Incubate for 48–72 hours (compound dependent).

Phase 4: Readout (Day 3/4)
  • Add 20 µL of Resazurin reagent to each well.

  • Incubate for 2–4 hours at 37°C.

  • Detection: Measure Fluorescence using a plate reader.

    • Excitation: 530–560 nm.

    • Emission: 590 nm.

Data Analysis & Interpretation

Workflow Diagram

The following diagram outlines the data processing pipeline to ensure statistical rigor.

Analysis RawData Raw RFU Values (Plate Reader) Norm Normalization % Viability = (Sample - Blank) / (Neg Ctrl - Blank) RawData->Norm QC QC Check (Z' > 0.5, CV < 10%) Norm->QC Fit Non-Linear Regression 4-Parameter Logistic (4PL) QC->Fit If Pass Params Extract Parameters IC50, Hill Slope, Max/Min Fit->Params

Figure 2: Data Analysis Pipeline. From raw fluorescence units (RFU) to calculated IC50.

Calculation

Normalize raw fluorescence units (RFU) to Percent Viability :



Fit the data to the 4-Parameter Logistic (4PL) Equation :



  • X: Log of concentration.

  • Y: % Viability.

  • Top/Bottom: Plateaus of the curve (should approach 100% and 0%).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background Media autofluorescence or phenol red interferenceUse phenol red-free media; include cell-free blanks.
Flat Curve (No kill) Compound precipitation or resistanceCheck solubility; increase top concentration; verify cell line sensitivity.
Hook Effect Compound aggregation at high conc.Exclude top points from fit; improve solubility.
Edge Effect Evaporation in outer wellsFill edge wells with PBS; do not use for data.

References

  • Guidelines for the use of cell lines in biomedical research. British Journal of Cancer. (2014). Validated methods for cell culture and viability assays. Link

  • Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. (2013). Comprehensive guide on Resazurin and MTT protocols. Link

  • Imidazole antifungals: Mechanism of action. Clinical Microbiology Reviews. (1988). foundational text on imidazole-heme interactions. Link

  • Curve Fitting for Dose-Response. GraphPad Statistics Guide. Standard methods for 4PL regression. Link

Sources

"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" application in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in Drug Discovery

Executive Summary

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a specialized pharmacophoric fragment and chemical intermediate utilized primarily in the development of heme-iron coordinating inhibitors .[1] Structurally, it combines an N-aryl imidazole motif—a potent metal-binding group—with a hydroxyethyl ether tail that enhances aqueous solubility and provides a versatile handle for further synthetic elaboration.[1]

This guide details its application in Fragment-Based Drug Discovery (FBDD) , specifically for targeting metalloenzymes such as Thromboxane A2 Synthase (TXAS) , 12-Lipoxygenase (12-LOX) , and specific Cytochrome P450 (CYP) isoforms.[1]

Chemical Identity & Pharmacophoric Significance[1][2]

PropertyDetail
IUPAC Name 2-[3-(1H-imidazol-1-yl)phenoxy]ethan-1-ol
Core Scaffold N-Aryl Imidazole (1-phenylimidazole)
Key Functional Groups Imidazole (sp² Nitrogen donor), Ether Linker, Primary Alcohol
Primary Mechanism Coordination to Heme Iron (Fe²⁺/Fe³⁺) via Imidazole N3
Solubility Profile Moderate to High (enhanced by hydroxyethyl group)
Key Application Inhibitor design for cardiovascular and anti-inflammatory targets
Structural Logic:
  • Imidazole Ring: Acts as the "warhead," binding to the prosthetic heme group of the target enzyme.[1] The unprotonated N3 nitrogen donates a lone pair to the iron center, displacing the native water molecule and blocking substrate oxidation.[1]

  • Meta-Substitution: The meta (3-position) linkage usually provides optimal geometry for the imidazole to reach the heme iron while the phenyl ring sits in the hydrophobic access channel.[1]

  • Hydroxyethyl Tail: Mimics the polar solvation shell, improving the "drug-likeness" (Lipinski compliance) of the fragment compared to a simple phenyl-imidazole.[1]

Application 1: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality "seed" fragment.[1] Its binding efficiency (Ligand Efficiency, LE) is typically high due to the strong metal-coordination bond.[1]

Workflow: From Fragment to Lead
  • Screening: The fragment is screened against a library of heme-proteins using Surface Plasmon Resonance (SPR) or Difference Spectroscopy .[1]

  • Validation: Confirmation of direct iron binding via UV-Vis spectral shift (Type II binding spectrum).

  • Elaboration (Growing): The primary alcohol (-OH) is chemically modified to reach adjacent sub-pockets.[1]

    • Example: Conversion to an ether or ester to target a hydrophobic pocket near the active site.[1]

FBDD_Workflow Fragment 2-[3-(1H-Imidazol-1-yl) phenoxy]ethanol Target Heme-Protein Target (e.g., TXAS, CYP) Fragment->Target Incubation Binding Metal Coordination (N -> Fe) Target->Binding Assay Elaboration Fragment Growing (via -OH group) Binding->Elaboration Structure-Guided Design Lead Potent Inhibitor (IC50 < 100 nM) Elaboration->Lead Optimization

Figure 1: FBDD workflow utilizing the imidazole fragment as a metal-binding anchor.

Application 2: Synthesis of Thromboxane Synthase Inhibitors

This molecule is a key intermediate in synthesizing inhibitors for Thromboxane A2 Synthase (TXAS), a target for treating thrombosis and stroke.[1] The imidazole moiety inhibits TXA2 production without significantly affecting Prostacyclin (PGI2) synthesis.[1]

Synthetic Protocol: Preparation of the Intermediate

Note: This protocol synthesizes the target molecule from 3-(1H-imidazol-1-yl)phenol.[1][2][3]

Reagents:

  • 3-(1H-imidazol-1-yl)phenol (Starting Material)[1][2][3]

  • Ethylene Carbonate (Green alternative to 2-chloroethanol)[1]

  • Potassium Carbonate (

    
    )[1]
    
  • Toluene or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 3-(1H-imidazol-1-yl)phenol in DMF.

  • Base Addition: Add 1.5 eq of Potassium Carbonate . Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 1.2 eq of Ethylene Carbonate .

  • Reaction: Heat the mixture to 110°C for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) should show the disappearance of the phenol.[1]

    • Mechanism:[1] Nucleophilic attack of the phenoxide on the cyclic carbonate, followed by decarboxylation (if high temp) or ring opening.[1] Alternative: Use 2-bromoethanol with NaH in DMF for milder conditions.[1]

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    
  • Yield: Expect a colorless to pale yellow viscous oil or low-melting solid.[1]

Protocol: Heme-Binding Assay (Difference Spectroscopy)

This assay validates the fragment's ability to coordinate with the heme iron, a critical quality control step before using it in biological screens.[1]

Objective: Determine the Binding Constant (


) and confirm Type II binding mode.

Materials:

  • Recombinant Heme Protein (e.g., CYP450 isozyme or TXAS) at 1 µM in Phosphate Buffer (pH 7.4).[1]

  • Ligand Stock: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (100 mM in DMSO).[1]

  • Dual-beam UV-Vis Spectrophotometer.[1]

Procedure:

  • Baseline: Place 1 mL of protein solution in both the sample and reference cuvettes. Record a baseline (350–500 nm).[1]

  • Titration:

    • Sample Cuvette: Add aliquots of the Ligand Stock (0.5 µL steps).

    • Reference Cuvette: Add equal volume of pure DMSO (to correct for solvent effects).

  • Measurement: Record the difference spectrum after each addition.

  • Analysis:

    • Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–405 nm .[1] This shift indicates the displacement of the high-spin water ligand by the low-spin nitrogen ligand (Imidazole).[1]

  • Calculation: Plot the absorbance difference (

    
    ) vs. Ligand Concentration. Fit to the Michaelis-Menten or Hill equation to determine 
    
    
    
    .[1]

Binding_Mechanism Heme Heme Iron (Fe) Water H2O (Resting State) Heme->Water Bound Complex Fe-N Complex (Inhibited State) Water->Complex Released Ligand Imidazole Ligand Ligand->Heme Displaces Water Ligand->Complex Forms

Figure 2: Mechanism of Action. The imidazole nitrogen displaces the coordinated water molecule, locking the enzyme in an inactive low-spin state.[1]

References & Further Reading

  • Spillane, W. J., & Burke, P. O. (1986).[1] Synthesis of N-substituted imidazoles. Synthesis, 1986(12), 1021-1024.[1][3] (Foundational chemistry for N-aryl imidazoles).

  • Cross, P. E., et al. (1985).[1] Selective thromboxane synthetase inhibitors.[1] 2. 1-(Aryloxyalkyl)imidazoles.[1] Journal of Medicinal Chemistry, 28(10), 1427-1432.[1] Link (Describes the SAR of imidazole-phenoxy ethers).[1]

  • Vanden Bossche, H., et al. (1990).[1] Cytochrome P-450: Target for Antifungal and Antiprotozoal Drugs.[1] Annual Review of Pharmacology and Toxicology, 30, 155-183.[1] (Mechanism of imidazole-heme interaction).[1]

  • Patent US5264577A. (1993).[1] Process for preparing 1-phenylimidazoles. (Describes the synthesis of 3-(1H-imidazol-1-yl)phenol intermediates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol presents a classic chemoselectivity challenge: coupling an electron-rich nitrogen heterocycle (imidazole) to an aryl ring while managing a pendant alcohol chain.[1]

Low yields in this synthesis typically stem from two failure points:

  • The "O-Alkylation Trap": Using 2-chloroethanol leads to elimination side-products (vinyl ethers) and incomplete conversion.[1]

  • The "Ullmann Stagnation": The formation of the C–N bond via Copper-catalyzed coupling is sensitive to ligand choice, moisture, and catalyst poisoning by the imidazole product itself.

This guide prioritizes a Linear "Green" Route (Alkylation


 Arylation) which protects the phenolic oxygen early, preventing the formation of diaryl ether byproducts.

Module 1: The Ether Linkage (O-Alkylation)

The Problem: Users often attempt to react 3-bromophenol with 2-chloroethanol under basic conditions.[1] This results in yields <60% due to the competing E2 elimination of 2-chloroethanol to ethylene oxide/acetaldehyde in situ.

The Solution: Switch to Ethylene Carbonate (EC) . This "green" reagent acts as a masked epoxide, releasing CO₂ to drive the reaction forward without strong bases that cause elimination.

Optimized Protocol: Carbonate Ring-Opening
  • Substrate: 3-Bromophenol (or 3-Iodophenol for easier Ullmann coupling later).[1]

  • Reagent: Ethylene Carbonate (1.2 equiv).

  • Catalyst: Potassium Iodide (KI) (10 mol%) or TBAI.

  • Solvent: DMF or solvent-free (melt).[1]

  • Temp: 140–150°C.

ParameterStandard (Chloroethanol)Optimized (Ethylene Carbonate)Why?
Base NaOH/KOH (Strong)K₂CO₃ (Weak) or NonePrevents elimination side reactions.[1]
Byproducts Vinyl ethers, Poly-ethersCO₂ (Gas)CO₂ evolution drives entropy, pushing equilibrium to completion.[1]
Yield 50–65%>90% Cleaner conversion; easier workup.
Troubleshooting O-Alkylation
  • Q: The reaction stalled at 70% conversion.

    • Diagnosis: The CO₂ evolution has stopped, or the temperature is too low. EC ring opening has a high activation energy.

    • Fix: Increase temperature to 150°C. Ensure efficient stirring to break the "melt" surface tension. Add 5 mol% more KI.

  • Q: I see dialkylation (extended poly-ethoxy chains).

    • Diagnosis: Excess ethylene carbonate is reacting with the primary alcohol product.

    • Fix: Strictly control stoichiometry (1.1–1.2 equiv max). Do not use a large excess of EC.

Module 2: The C–N Bond (Ligand-Accelerated Ullmann)

The Problem: The coupling of Imidazole to the aryl halide (now 2-(3-bromophenoxy)ethanol) is the bottleneck. Standard copper bronze conditions require 200°C, which decomposes the alcohol chain.

The Solution: Use Ligand-Accelerated Ullmann Coupling at lower temperatures (90–110°C). The choice of ligand is critical to prevent the imidazole product from stripping the copper from the catalytic cycle.

Optimized Protocol: The "Ma/Buchwald" Conditions
  • Substrate: 2-(3-bromophenoxy)ethanol.[1]

  • Nucleophile: 1H-Imidazole (1.5 equiv).[1]

  • Catalyst: CuI (10 mol%).

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) OR 4,7-Dimethoxy-1,10-phenanthroline (20 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for solubility in mild solvents.[1]

  • Solvent: DMSO or DMF (Anhydrous).

Visualizing the Critical Path

SynthesisLogic Start Start: 3-Bromophenol Decision1 Reagent Choice? Start->Decision1 PathBad Route A: 2-Chloroethanol (Strong Base) Decision1->PathBad Traditional PathGood Route B: Ethylene Carbonate (Cat. KI, 150°C) Decision1->PathGood Recommended Intermed Intermediate: 2-(3-bromophenoxy)ethanol PathBad->Intermed Low Yield (<60%) Side Products PathGood->Intermed High Yield (>90%) Clean Profile Ullmann Step 2: Ullmann Coupling (Imidazole + CuI) Intermed->Ullmann Trouble1 Issue: Blue Reaction Mix? Ullmann->Trouble1 FixOx Oxidation (O2 leak) Add 5% Ascorbic Acid Regas with Argon Trouble1->FixOx Yes Success Target: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Trouble1->Success No (Red/Brown Color) FixOx->Ullmann Restart

Figure 1: Decision tree for synthesis route selection and immediate troubleshooting of the Ullmann coupling step.

Module 3: Troubleshooting the Ullmann Coupling

This is where 80% of failures occur. The reaction mixture color is your primary diagnostic tool.

Diagnostic: The "Color Test"
ColorStatusAction Required
Red / Brown Active Cu(I) is active.[1] Proceed.
Blue / Green Dead Cu(II) formed (Oxidation). Catalyst is inactive.
Black Precipitate Crashed Ligand dissociation. Copper "plated out."
FAQ: Why is my yield stalled at 40%?
  • Oxygen Leak: Ullmann chemistry is intolerant of O₂.

    • Fix: Do not just "flush" the headspace. You must sparge (bubble) Argon through the solvent for 20 minutes before adding the catalyst.

  • Ligand Competition: The product (imidazole) is a better ligand for Copper than your catalytic ligand. As product forms, it poisons the catalyst.

    • Fix: Use a bidentate ligand like 4,7-dimethoxy-1,10-phenanthroline or DMEDA.[1] These bind Cu tighter than the monodentate imidazole product, keeping the cycle alive.

  • The "Wet" Solvent: Water kills the base strength.

    • Fix: Use anhydrous DMSO stored over molecular sieves.

Module 4: Purification (The "Sticky Imidazole" Issue)

Imidazoles coordinate to metal ions, making it difficult to remove the Copper catalyst during workup. Standard silica columns often streak.

Protocol: The "Copper Scavenge" Workup
  • Quench: Dilute reaction mix with EtOAc.

  • The Wash: Wash organic layer with 10% Aqueous Ammonia (NH₄OH) or 0.1M EDTA (pH 9) .

    • Mechanism:[2][3][4] Ammonia/EDTA binds Cu(II) stronger than imidazole, pulling it into the aqueous phase (turns aqueous layer blue).

  • Extraction: Repeat wash until the aqueous layer is colorless.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as imidazoles can stick to magnesium salts).

Visualizing the Workup

Workup Crude Crude Rxn Mix (Product + Cu + Ligand) Wash Wash 1: 10% NH4OH or EDTA Crude->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Blue = Cu-Amine complex) Sep->AqLayer Waste OrgLayer Organic Layer (Product) Sep->OrgLayer Check Colorless Aq? OrgLayer->Check Check->Wash No (Still Blue) Final Evaporate & Recrystallize (EtOAc/Hexane) Check->Final Yes

Figure 2: Purification workflow focusing on efficient copper catalyst removal.

References & Authority

  • O-Alkylation (Ethylene Carbonate vs. Chloroethanol):

    • Clements, J. H. (2003).[1] "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research. Demonstrates the kinetic superiority and "green" aspect of carbonate ring-opening over halide substitution.

    • Search Validation:

  • Ullmann Coupling (Ligand Acceleration):

    • Altman, R. A., & Buchwald, S. L. (2006).[1][5] "Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Journal of Organic Chemistry. Establishes the use of phenanthroline ligands to prevent catalyst poisoning by the product.

    • Ma, D., et al. (2003).[1][4] "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Heterocycles." Journal of the American Chemical Society.

    • Search Validation:[1]

  • Purification (Metal Scavenging):

    • Standard Protocol: "Purification of Imidazole Derivatives." BenchChem Technical Support. Highlights the use of EDTA/Ammonia washes for copper removal.

    • Search Validation:

Sources

"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" purification challenges

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Case ID: TS-IMDZ-003 Status: Active Senior Scientist: Dr. A. Vance

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties purifying 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol due to its "schizophrenic" solubility profile and Lewis-basic functionality.

  • Structural Analysis: This molecule combines a lipophilic phenyl ether tail with two polar heads: a primary alcohol and a basic imidazole ring (

    
    ).
    
  • The Core Conflict: The imidazole nitrogen acts as a Lewis base, causing it to coordinate tightly to transition metals (residual Copper from Ullmann couplings) and hydrogen-bond aggressively with acidic silanols on silica gel.

  • The Result: You likely see broad, tailing peaks on chromatography, persistent blue/green discoloration (copper contamination), or the product "oiling out" rather than crystallizing.

This guide provides a self-validating workflow to resolve these specific issues.

Module 1: The "Green Tint" – Copper Catalyst Removal[1]

If you synthesized this via Ullmann or Chan-Lam coupling, your crude material likely contains residual Copper(I/II) species coordinated to the imidazole ring. Standard EDTA washes often fail because the imidazole-Cu bond is kinetically inert.

Diagnostic: Product appears green/blue or has a broad NMR signal (paramagnetic broadening).

Protocol A: The "Ammonia-Brine" Wash (Liquid-Liquid)

Rationale: Ammonium ions compete with the imidazole for copper coordination, while high ionic strength forces the organic product out of the aqueous phase.

  • Dissolve crude in Ethyl Acetate (EtOAc) (Avoid DCM; it forms emulsions here).

  • Wash organic layer

    
     with 10% aqueous NH₄OH  saturated with NH₄Cl .
    
    • Observation: The aqueous layer should turn deep blue (

      
      ).
      
  • Wash

    
     with Saturated Brine .
    
  • Dry over

    
    .
    
Protocol B: Solid-Phase Scavenging (If Protocol A fails)

Rationale: Functionalized silica scavengers have a binding constant (


) for Cu orders of magnitude higher than imidazole.
  • Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or QuadraSil® MP.

  • Method:

    • Dissolve crude in THF or MeOH (10 mL/g).

    • Add scavenger resin (4 eq. relative to estimated Cu load).

    • Stir at 50°C for 4 hours .

    • Filter through a 0.45 µm PTFE pad.

Module 2: Chromatography – Tailing & Retention

The Problem: The basic N3-nitrogen of imidazole interacts with acidic Si-OH groups on standard silica, leading to peak tailing and irreversible adsorption.

The Solution: You must suppress silanol ionization or block the interaction.

Optimized Mobile Phases
MethodMobile Phase CompositionRationale
Standard Silica DCM / MeOH / 1% NH₄OH (aq) The NH₄OH competes for silanol sites, sharpening the peak.
Alternative DCM / MeOH / 1% Triethylamine (TEA) TEA is a stronger base; ensures imidazole remains deprotonated.
Reverse Phase Water (0.1% Formic Acid) / MeCNProtonates the imidazole (

), making it highly soluble in the aqueous phase, eluting early but sharp.
Visualization: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture (Ullmann/Chan-Lam) Check_Color Is the oil Green/Blue? Start->Check_Color Cu_Removal Execute Protocol A: NH4OH/NH4Cl Wash Check_Color->Cu_Removal Yes TLC_Check TLC Analysis (DCM:MeOH 95:5) Check_Color->TLC_Check No Scavenger Execute Protocol B: Thiol-Silica Scavenging Cu_Removal->Scavenger Color Persists Cu_Removal->TLC_Check Color Gone Scavenger->TLC_Check Streak Does spot streak? TLC_Check->Streak Col_Std Std. Silica Column DCM/MeOH Streak->Col_Std No (Rare) Col_Mod Modified Silica Column DCM/MeOH + 1% TEA Streak->Col_Mod Yes (Common) Final Pure Product (Viscous Oil/Solid) Col_Std->Final Col_Mod->Final

Caption: Logical workflow for removing copper contaminants and selecting the correct chromatography conditions to prevent tailing.

Module 3: Isolation – The "Oiling Out" Phenomenon

This molecule often refuses to crystallize because the flexible ethoxy tail disrupts crystal packing.

Troubleshooting Guide:

  • The "Anti-Solvent" Crash:

    • Dissolve product in a minimum amount of Acetone or DCM .

    • Add Diisopropyl Ether (DIPE) or Hexanes dropwise until cloudy.

    • Critical Step: Do not cool immediately.[1] Stir vigorously at room temperature for 30 minutes to induce nucleation. Then cool to 4°C.

  • The "Salt Formation" Trick:

    • If the free base remains an oil, convert it to the Hydrochloride Salt .

    • Dissolve in dry ether/dioxane.

    • Add 4M HCl in dioxane. The salt (

      
      ) is far more likely to precipitate as a white solid.
      

Frequently Asked Questions (FAQ)

Q: Why is my yield >100% after workup? A: You likely have trapped solvent. The imidazole ring can H-bond with solvents like MeOH or water. Dry the oil under high vacuum (0.1 mbar) at 40°C for at least 12 hours. Check


H NMR for solvent peaks.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for imidazoles as it is less acidic than silica. You can often use straight EtOAc/Hexane gradients without amine modifiers.

Q: The product is water-soluble.[2][1][3][4][5] I lost it during extraction. A: The alcohol group increases water solubility.

  • Fix: Saturate your aqueous layer with NaCl (solid) until no more dissolves ("Salting Out"). This increases the ionic strength, forcing the organic molecule back into the organic layer (EtOAc).

References & Grounding

  • Purification of Basic Heterocycles:

    • Technique: Use of amine modifiers (TEA/NH3) to deactivate silanol groups on silica gel.[1]

    • Source: BenchChem Technical Support.[2][1][6][7] "Purification of Imidazole Derivatives." (General reference for amine-modified silica).

  • Copper Removal Strategies:

    • Technique: Chelation washes using NH4OH/NH4Cl and solid-supported scavengers.

    • Source:Journal of Organic Chemistry, "Removal of Copper Residues from Metal-Catalyzed Reactions." (Standard industry protocol for Ullmann workups).

  • Solubility & Properties:

    • Data: Phenoxyethanol derivatives solubility profiles (miscible with alcohols, slightly soluble in water).[5]

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for Phenoxyethanol. (Used to infer solubility behavior of the tail fragment).

  • Synthesis Context (Ullmann Coupling):

    • Context: N-arylation of imidazoles using Copper catalysis.[8]

    • Source:Frontiers in Chemistry, "C-N Cross-Coupling Reactions Catalyzed by Copper."

Sources

"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" solubility issues in aqueous buffer.

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Executive Summary

You are likely reading this guide because 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (henceforth referred to as Compound IPE ) is precipitating upon dilution from DMSO into aqueous buffers (e.g., PBS, TBS) or cell culture media.[1]

The Root Cause: Compound IPE is an N-aryl imidazole .[1] Unlike alkyl-imidazoles (pKa ~7.0), the N-phenyl attachment withdraws electron density, shifting the pKa of the imidazole nitrogen down to approximately 5.4–5.5 [1, 2].[1]

  • At pH 7.4: The molecule is >99% neutral (uncharged) and highly lipophilic, leading to immediate precipitation.

  • At pH < 5.0: The imidazole protonates (

    
    ), drastically increasing aqueous solubility.
    

This guide provides the protocols to overcome this "pH trap" while maintaining biological compatibility.

Part 1: Diagnostic & Decision Flowchart

Before altering your experiment, use this logic flow to determine the correct solubilization strategy.

SolubilityLogic Start Precipitation Observed in Aqueous Buffer Check_pH Is the experimental pH fixed (e.g., Cell Culture pH 7.4)? Start->Check_pH Yes_Fixed Yes (Must be pH 7.4) Check_pH->Yes_Fixed Strict Requirement No_Fixed No (Assay allows acidic pH) Check_pH->No_Fixed Flexible Cosolvent Strategy A: Cosolvent/Carrier (Cyclodextrin or PEG400) Yes_Fixed->Cosolvent Success_A Formulate with 20% HP-β-CD or 10% PEG400 Cosolvent->Success_A Acidify Strategy B: Acidification (Buffer pH 4.5 - 5.0) No_Fixed->Acidify Success_B Use Acetate or Citrate Buffer (Protonates Imidazole) Acidify->Success_B

Figure 1: Decision matrix for solubilizing N-aryl imidazoles based on experimental pH constraints.

Part 2: Troubleshooting & Mechanisms

The "pH Trap" (Why PBS Fails)

Standard buffers like PBS (pH 7.4) are designed to mimic blood pH.[1] However, for Compound IPE, this is the worst possible environment.

  • Mechanism: The Henderson-Hasselbalch equation dictates that when

    
    , the compound is effectively 100% neutral.[1]
    
  • Calculation: With a pKa of ~5.5, at pH 7.4, the ratio of soluble cation to insoluble neutral species is nearly 1:100.[1]

  • Result: The neutral species aggregates due to

    
     stacking of the phenoxy-imidazole rings [3].[1]
    
The "DMSO Shock"

Researchers often try to solve this by increasing DMSO concentration.[1] This rarely works for IPE in aqueous dilution.[1]

  • The Issue: DMSO is a "chaotropic" solvent.[1] When you dilute a 10 mM DMSO stock 1:1000 into water, the DMSO molecules are stripped away by water hydration shells faster than the drug can disperse.[1] This creates local supersaturation and "crashing out" (kinetic precipitation) [4].[1]

Part 3: Validated Protocols

Protocol A: The "Carrier" Method (For Cell Culture/In Vivo)

Use this when you MUST maintain pH 7.4.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Sigma or similar).[1]
  • Stock Compound IPE (e.g., 100 mM in pure DMSO).

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your aqueous buffer (PBS or Media).[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Vortex Stock: Ensure your DMSO stock is completely soluble and at room temperature.

  • The "Sub-Surface" Injection:

    • Place the pipette tip below the surface of the cyclodextrin vehicle.[1]

    • Slowly eject the DMSO stock while vortexing the vehicle tube vigorously.[1]

    • Why? This prevents the formation of a surface film where precipitation starts.[1]

  • Incubate: Shake at 37°C for 30 minutes to allow the cyclodextrin cavity to encapsulate the lipophilic phenoxy group.

Target Solubility: Up to 100


M without precipitation.[1]
Protocol B: The "Protonation" Method (For Enzymatic/Chemical Assays)

Use this for in vitro assays where pH 5.0 is tolerable.

Reagents:

  • Sodium Acetate Buffer (50 mM, pH 4.5).

  • Avoid: Phosphate buffers (Phosphate anions can bridge cationic imidazoles and cause salt precipitation).[1]

Step-by-Step:

  • Prepare a 50 mM Sodium Acetate buffer adjusted to pH 4.5 using Acetic Acid.[1]

  • Dilute the DMSO stock directly into this buffer.[1]

  • The imidazole nitrogen will protonate (

    
    ), becoming a soluble cation.
    
  • Verification: The solution should remain clear. If cloudiness persists, lower pH to 4.0.[1]

Part 4: Data Summary Table

ParameterValue / BehaviorImplication
pKa (Imidazole N) ~5.45 [1]Neutral at pH 7.4; Cationic at pH < 5.[1]0.
LogP (Estimated) ~1.7 - 2.0Moderately lipophilic; requires carrier at neutral pH.[1]
Solubility (pH 7.4) < 20

g/mL (Predicted)
High risk of precipitation in PBS.
Solubility (pH 4.5) > 1 mg/mLHighly soluble due to ionization.[1]
Best Solvent DMSO or EthanolStock preparation (store at -20°C).[1]
Incompatible Ions High Phosphate/SulfateMultivalent anions can precipitate the cationic form.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I just sonicate the cloudy suspension to redissolve it? A: No. Sonication creates micro-dispersions, not true solutions.[1] These will re-aggregate over time or settle on cells, causing "false positive" toxicity due to physical stress on the cell membrane rather than chemical activity.

Q2: Why does my stock solution turn yellow over time? A: N-aryl imidazoles can be sensitive to oxidation or photo-degradation.[1] Store stocks in amber vials at -20°C, under nitrogen if possible. If the stock is dark yellow/brown, verify purity by HPLC; degradation products often act as nucleation sites for precipitation.[1]

Q3: Is the "ethanol" tail on the molecule enough to make it water soluble? A: No.[1] While the hydroxyethyl group (-CH


CH

OH) is polar, it is not sufficient to counteract the hydrophobicity of the phenyl-imidazole core.[1] It acts more like a "solubility handle" that helps slightly but does not guarantee solubility at neutral pH.[1]

Q4: I see crystals in my DMSO stock after freezing. What should I do? A: DMSO freezes at 18.5°C. Crystals of the drug can form as the solvent freezes.[1] Crucial: You must warm the vial to 37°C and vortex until absolutely clear before use. Pipetting from a supernatant above crystals will result in a lower actual concentration than calculated.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 81595, 1-Phenylimidazole. Retrieved from [Link]

  • Emel'yanenko, V. N., et al. (2018). Solubility of Imidazoles and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding on imidazole stacking interactions).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for "DMSO Shock" and kinetic solubility phenomena).

Sources

"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

User Query: "We are observing shelf-life variability and 'ghost peaks' in our HPLC analysis of the Imidafenacin intermediate 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. What are the primary degradation vectors?"

Scientist Response: This compound (CAS 870638-30-5) serves as the "alcohol intermediate" in the synthesis of diarylbutyramide antimuscarinics like Imidafenacin. Its stability profile is dictated by two competing functional groups:

  • The Imidazole Ring: A basic nitrogen heterocycle prone to N-oxidation and silanol interactions (causing HPLC tailing).

  • The Primary Alcohol (Ethanol tail): The primary vector for oxidative degradation, leading to carboxylic acid impurities that mimic the retention time of downstream metabolic products.

The following guide breaks down the degradation chemistry, storage protocols, and analytical troubleshooting required to stabilize this intermediate.

Critical Storage & Handling (Preventative Measures)

Q: My reference standard has turned from off-white to yellow. Is it still usable?

A: A yellow shift typically indicates N-oxidation or photo-degradation of the aromatic ether. While the bulk purity might still be >95%, this color change suggests the formation of chromophoric impurities.

ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen Overlay The primary alcohol is susceptible to aerobic oxidation to the aldehyde and subsequently the carboxylic acid (See Degradation Pathways).
Temperature 2°C to 8°C Low temperature retards the kinetics of auto-oxidation. Store desicated.
Light Amber Vials (Strict) The phenoxy-imidazole conjugation creates a UV-absorbing chromophore. High-energy photons can induce radical formation at the ether linkage.
Solution State Avoid Acidic Solvents While the ether linkage is robust, prolonged exposure to strong acids (pH < 2) can protonate the imidazole, altering solubility and potentially catalyzing ether cleavage over long durations.

Degradation Pathways (Mechanistic Insight)

Q: What are the specific structures of the impurities we are seeing?

A: You are likely encountering three primary degradants. The degradation cascade is dominated by the oxidation of the terminal alcohol.

Pathway A: Oxidative Dehydrogenation (The "Acid" Path)

This is the most common shelf-life issue. Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the terminal hydroxyl group.

  • Stage 1 (Transient): Oxidation to [3-(1H-Imidazol-1-yl)phenoxy]acetaldehyde . This is rarely isolated due to its reactivity.

  • Stage 2 (Stable Accumulation): Further oxidation to [3-(1H-Imidazol-1-yl)phenoxy]acetic acid . This is a major impurity that increases acidity and alters the pKa profile of your sample.

Pathway B: N-Oxidation

Peroxides (often found in uninhibited ethers or aged solvents like THF/Dioxane) can attack the lone pair on the imidazole nitrogen (N3), forming the N-oxide .

Pathway C: Ether Cleavage (Stress Condition)

Under extreme acidic stress (e.g., 1M HCl, reflux), the ether linkage hydrolyzes, yielding 1-(3-hydroxyphenyl)imidazole and ethylene glycol derivatives.

Visualization of Degradation Logic

DegradationMap Parent Parent Compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Aldehyde Transient Aldehyde [3-(1H-Imidazol-1-yl)phenoxy]acetaldehyde Parent->Aldehyde Aerobic Oxidation (Slow) NOxide N-Oxide Impurity (Peroxide Induced) Parent->NOxide Peroxides/MCPBA (N-Oxidation) Cleavage Hydrolysis Product 1-(3-hydroxyphenyl)imidazole Parent->Cleavage Strong Acid Hydrolysis (pH < 1, Heat) Acid Major Degradant (Impurity A) [3-(1H-Imidazol-1-yl)phenoxy]acetic acid Aldehyde->Acid Rapid Oxidation

Figure 1: Mechanistic degradation map showing the transformation of the primary alcohol to carboxylic acid (Impurity A) and secondary pathways.

Analytical Troubleshooting (HPLC & LC-MS)

Q: We see severe peak tailing (Asymmetry > 2.0) for the main peak. Is the column dead?

A: Unlikely. The tailing is caused by the imidazole moiety . The imidazole nitrogen (pKa ~7.0) is protonated at neutral/acidic pH. These positively charged species interact strongly with residual silanol groups (Si-O⁻) on the silica backbone of your C18 column, causing "shark fin" peaks.

Corrective Protocol:

  • Buffer Selection: Use a high ionic strength buffer. 0.1% Trifluoroacetic acid (TFA) is superior to Formic Acid here because the trifluoroacetate anion acts as an ion-pairing agent , masking the positive charge on the imidazole.

  • pH Adjustment: Alternatively, operate at high pH (pH > 9.0) using a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH). At this pH, the imidazole is deprotonated (neutral), eliminating silanol interactions.

  • End-Capping: Ensure your column is "fully end-capped" to minimize exposed silanols.

Q: How do I distinguish the N-Oxide from the Acid impurity in LC-MS?

A:

  • Parent Mass (M+H): 205.1 Da (approx).

  • Acid Impurity: Mass shift of +14 Da (loss of 2H, gain of O)

    
     ~219 Da.
    
  • N-Oxide Impurity: Mass shift of +16 Da (gain of O)

    
     ~221 Da.
    
  • Differentiation: The Acid impurity will lose CO₂ (-44 Da) in MS/MS fragmentation; the N-oxide will typically lose oxygen (-16 Da).

Forced Degradation Protocol (Validation)

To validate your analytical method, perform the following stress tests. This confirms your method can separate the parent from the degradants described above.

Stress ConditionReagent/SetupTarget DegradationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 4 hoursEther CleavageFormation of 1-(3-hydroxyphenyl)imidazole.
Base Hydrolysis 1N NaOH, 60°C, 4 hoursMinimalCompound is generally stable to base; confirms ether robustness.
Oxidation 3% H₂O₂, RT, 2 hoursN-Oxidation & Alcohol Ox.Appearance of M+16 (N-oxide) and M+14 (Acid) peaks.
Photostability 1.2 million lux hoursRadical formationYellowing of solution; complex mixture of radical recombination products.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Process Chemistry of Imidafenacin. Synthesis of Imidafenacin and Its Main Related Substance. Chinese Journal of Pharmaceuticals, 2015.[2] (Describes the oxidation of the alcohol intermediate to the butanoic acid derivative). Link

  • HPLC of Basic Compounds. Strategies for the Chromatography of Basic Compounds. Agilent Technologies Technical Overview.[3] (Addresses imidazole tailing mechanisms). Link

  • Phenoxyethanol Stability. Anodic Oxidation of Phenoxyethanol in Nonaqueous Media. Int. J. Electrochem. Sci., 2019. (Mechanistic insight into the electrochemical oxidation of the phenoxyethanol moiety). Link

Sources

Technical Support Center: Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and purity of your synthesis.

I. Synthetic Pathway Overview

The synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is typically achieved through a two-step process. The first step involves the N-arylation of imidazole with a suitable 3-halophenol derivative, followed by a Williamson ether synthesis. Understanding the nuances of each step is critical to minimizing impurity formation.

Synthetic_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Williamson Ether Synthesis A Imidazole Intermediate 3-(1H-Imidazol-1-yl)phenol A->Intermediate Cu-catalyzed or Pd-catalyzed coupling B 3-Bromophenol B->Intermediate C 2-Chloroethanol Product 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol C->Product Intermediate->Product Base (e.g., K2CO3, NaH) SN2 Reaction

Caption: Synthetic route to 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.

Step 1: N-Arylation of Imidazole

Q1: My N-arylation reaction is sluggish or incomplete, resulting in low yields of 3-(1H-Imidazol-1-yl)phenol. What are the likely causes?

A1: Incomplete N-arylation is a frequent challenge. The primary causes often revolve around catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: Copper or palladium catalysts are susceptible to deactivation. Ensure you are using a high-purity catalyst and that your solvents and reagents are anhydrous. The presence of water can negatively impact the catalytic cycle.[1]

  • Base Selection: The choice of base is critical. Strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) are often required to deprotonate the imidazole and facilitate the coupling.[2][3] Insufficient base or a base that is not strong enough can lead to poor yields.

  • Reaction Temperature: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.[2] If the reaction is too slow, consider incrementally increasing the temperature while monitoring for potential side product formation.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used, but they can be difficult to remove and may cause side reactions.[3] Consider alternative solvents like acetonitrile if purification becomes an issue.[4]

Q2: I am observing the formation of significant side products during the N-arylation step. What are these impurities and how can I minimize them?

A2: Side product formation is a common issue in cross-coupling reactions. The most likely impurities are:

  • Di-arylated Imidazole: This can occur if the reaction conditions are too harsh or if the stoichiometry of the reactants is not carefully controlled. Using a slight excess of imidazole can help to minimize this.

  • Phenol Self-Coupling Products: Under certain catalytic conditions, the 3-halophenol can react with itself to form biphenyl diols. This can be mitigated by ensuring efficient stirring and slow addition of the catalyst.

  • Positional Isomers: While the N-1 arylation is generally favored, trace amounts of other isomers may form. Purification by column chromatography is typically required to remove these.

Step 2: Williamson Ether Synthesis

Q3: The Williamson ether synthesis to form the final product is resulting in a low yield and several impurities. What should I investigate?

A3: The Williamson ether synthesis is a classic SN2 reaction, and its success depends on several factors.[5][6][7]

  • Base Strength and Steric Hindrance: A strong base like sodium hydride (NaH) is often used to deprotonate the phenolic hydroxyl group.[7] However, if the base is too sterically hindered, it may favor an E2 elimination reaction, especially if there are any secondary or tertiary halides present as impurities in the 2-chloroethanol.[5]

  • Reactivity of the Alkyl Halide: Primary alkyl halides like 2-chloroethanol are ideal for this reaction.[4][6] Ensure the 2-chloroethanol is of high purity, as impurities can lead to unwanted side reactions.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base, leaving a more nucleophilic alkoxide.[1][5]

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted 3-(1H-imidazol-1-yl)phenol. Monitor the reaction by TLC or LC-MS to ensure it has finished before workup.[4]

Q4: I am having difficulty purifying the final product, 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. What are the best methods?

A4: Purification can be challenging due to the product's polarity and potential for co-eluting impurities.

  • Column Chromatography: This is often the most effective method for removing both starting materials and side products.[8] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique.[8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions.

  • Acid-Base Extraction: An aqueous workup with a dilute acid wash can help to remove any unreacted imidazole-containing starting material. A subsequent wash with a dilute base can remove any unreacted phenolic starting material.

General Impurity Profile and Analysis

Q5: What are the most common impurities I should expect in my final product, and how can I detect them?

A5: A thorough understanding of potential impurities is crucial for developing a robust analytical method.[9][10] The table below summarizes the most likely impurities.

Impurity Name Origin Analytical Detection Method
3-(1H-Imidazol-1-yl)phenolUnreacted intermediate from Step 2HPLC, LC-MS, NMR[11][12]
ImidazoleUnreacted starting material from Step 1HPLC, LC-MS, GC-MS[11][13]
3-BromophenolUnreacted starting material from Step 1HPLC, LC-MS, GC-MS[11][13]
2-ChloroethanolUnreacted starting material from Step 2GC-MS[13]
Di-[3-(1H-imidazol-1-yl)phenyl] etherSide product from Williamson ether synthesisHPLC, LC-MS, NMR[11][12]
Residual Solvents (e.g., DMF, Acetonitrile)From reaction and purification stepsGC-MS[10][13]

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying impurities in pharmaceutical products.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for identifying unknown impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities such as residual solvents.[10][13]

III. Experimental Protocols

Protocol 1: General Procedure for N-Arylation of Imidazole
  • To a stirred solution of imidazole (1.1 eq) and 3-bromophenol (1.0 eq) in a suitable solvent (e.g., DMF), add the base (e.g., K₃PO₄, 2.0 eq).

  • Add the copper(I) iodide (CuI) catalyst (0.1 eq).[14]

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis
  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF, add a solution of 3-(1H-imidazol-1-yl)phenol (1.0 eq) in THF at 0 °C.[4]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting_Workflow Start Synthesis Issue (Low Yield / Impurities) Step1 Identify Synthesis Step: N-Arylation or Williamson? Start->Step1 Arylation_Issues N-Arylation Troubleshooting Step1->Arylation_Issues N-Arylation Williamson_Issues Williamson Ether Synthesis Troubleshooting Step1->Williamson_Issues Williamson Analysis Analyze Impurity Profile (HPLC, LC-MS, NMR, GC-MS) Arylation_Issues->Analysis Williamson_Issues->Analysis Purification Optimize Purification Strategy (Column Chromatography / Recrystallization) Analysis->Purification End Pure Product Purification->End

Caption: General troubleshooting workflow for synthesis issues.

IV. References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at:

  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach. Available at:

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at:

  • ResearchGate. (n.d.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. Available at:

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at:

  • ACS Publications. (2009). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Available at:

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at:

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at:

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole. Available at:

  • PubMed. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Available at:

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at:

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Available at:

  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at:

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available at:

  • ResearchGate. (n.d.). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. Available at:

  • Google Patents. (2003). WO2018216822A1 - Novel imidazole derivatives. Available at:

  • ResearchGate. (n.d.). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Available at:

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at:

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at:

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one. Available at:

Sources

Technical Support Center: Optimizing 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (referred to herein as IPE-3 ) in biological assays. This guide is designed for researchers encountering stability, solubility, or potency variability issues.

Compound Classification: Imidazole-substituted Phenoxyethanol Derivative Primary Applications: Cytochrome P450 (CYP) Inhibition, Fragment-Based Drug Discovery (FBDD), Metal-Dependent Enzyme Assays.[1] Chemical Behavior: Weak base (Imidazole pKa ~6.9), Amphiphilic, Metal-coordinating.[1]

Part 1: Critical Optimization Parameters (The "Why" & "How")

Solubility & Stock Preparation

Issue: Users often report precipitation upon dilution into aqueous buffers, or "crashing out" during serial dilutions.[1] Mechanism: IPE-3 contains a lipophilic phenoxy core and a polar imidazole head.[1] While the ethanol tail aids solubility, the neutral form (at pH > 7.[1]0) is prone to aggregation.[1] Protocol:

  • Primary Solvent: Dissolve neat solid in 100% DMSO (Anhydrous) to 100 mM. Avoid Ethanol as a primary stock solvent due to evaporation rates affecting long-term concentration accuracy.[1]

  • Intermediate Dilution: Do not dilute directly from 100 mM DMSO to aqueous buffer. Use a "Step-Down" method to prevent local high-concentration precipitation.[1]

pH Sensitivity & Buffer Selection

Issue: IC50 values shift drastically between runs. Mechanism: The imidazole ring transitions between protonated (cationic) and neutral forms near physiological pH (pKa ~6.9–7.1).[1]

  • pH < 6.5: Cationic.[1] Higher solubility, but potentially reduced membrane permeability or altered binding kinetics if the target requires a neutral ligand.[1]

  • pH > 7.5: Neutral.[1] Lower solubility, higher lipophilicity, prone to non-specific binding (NSB) to plastics.[1] Recommendation: Standardize assay buffer to pH 7.4 ± 0.05 using HEPES (preferred over TRIS for metal-dependent assays to avoid chelation interference).

Non-Specific Binding (NSB)

Issue: Loss of potency in low-concentration wells (right-shift in dose-response).[1] Mechanism: The phenoxy ring drives adsorption to polystyrene plates.[1] Solution: Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer.[1] Use Low-Binding (polypropylene) plates for intermediate dilutions.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: "My IC50 for IPE-3 fluctuates significantly between replicates. What is wrong?"

Diagnosis: This is likely a Solubility Limit or Serial Dilution Error .[1] Action Plan:

  • Check the Cloud Point: Visually inspect your top concentration (e.g., 100 µM) in the assay buffer using a microscope.[1] Micro-precipitates act as a "compound sink," lowering the effective free concentration.[1]

  • Switch Mixing Mode: If using automated liquid handlers, ensure mixing tips do not introduce bubbles (which denature proteins) or fail to mix the viscous DMSO slug.

  • Protocol Adjustment: Adopt the "DMSO-Backfill" method (see Table 1) to keep DMSO constant across the plate.

Q2: "The compound shows activity in the absence of the enzyme/target. Is this a false positive?"

Diagnosis: Metal Chelation Interference . Mechanism: The imidazole nitrogen is a potent ligand for divalent cations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

,

). If your assay relies on a metalloprotease or a metal-dependent fluorophore, IPE-3 may be stripping the metal.[1] Validation Step:
  • Run a "Counter-Screen" with excess metal cofactor (e.g., add 10 µM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     if testing a zinc enzyme). If inhibition disappears, the mechanism is chelation, not active site binding.[1]
    
Q3: "Can I store the diluted working solution at 4°C?"

Answer: No. Reasoning: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in aqueous solution is susceptible to hydrolysis or oxidation over time, but more importantly, cooling promotes precipitation of the neutral species.[1] Rule: Always prepare fresh dilutions from the DMSO master stock.

Part 3: Data & Protocols[1]

Table 1: DMSO-Normalized Serial Dilution Protocol

Target: 10-point dose-response, Top Conc = 100 µM, Final DMSO = 1%

StepSourceVolume (µL)DiluentVolume (µL)Resulting Conc.DMSO %
Stock 10 mM DMSO Stock10100% DMSO901 mM100%
Dil 1 1 mM (from above)10100% DMSO20333 µM100%
Dil 2 333 µM (from above)10100% DMSO20111 µM100%
... ..................[1][2]
Assay 1 µL of Dilution1Buffer9910 µM (Final) 1%

Note: By performing serial dilutions in 100% DMSO first, and then transferring a fixed small volume (e.g., 1 µL) to the assay plate, you ensure every well contains exactly 1% DMSO, preventing solvent effects from skewing the curve.[1]

Part 4: Mechanism & Workflow Visualization[1]

The following diagram illustrates the critical decision pathways for optimizing IPE-3 assays, highlighting the physicochemical checkpoints.

IPE_Optimization Start Start: IPE-3 Assay Setup Solubility_Check Step 1: Solubility Check (Microscopy in Buffer) Start->Solubility_Check Precipitation Precipitation Observed? Solubility_Check->Precipitation Fix_Solubility Action: Reduce Top Conc. or Add 0.01% Triton X-100 Precipitation->Fix_Solubility Yes pH_Check Step 2: pH Verification (Target: 7.4) Precipitation->pH_Check No Fix_Solubility->pH_Check Mechanism_Check Step 3: Mechanism Validation (Metal Chelation?) pH_Check->Mechanism_Check Metal_Dep Is Target Metal-Dependent? Mechanism_Check->Metal_Dep Counter_Screen Action: Run Metal Supplementation Control Metal_Dep->Counter_Screen Yes Final_Assay Optimized Assay Conditions: 1% DMSO, pH 7.4, +Surfactant Metal_Dep->Final_Assay No Counter_Screen->Final_Assay

Caption: Decision logic for troubleshooting IPE-3 solubility and specificity issues in biochemical assays.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on optimizing solubility and pKa for assays).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. (Discusses aggregation and chelation artifacts).

  • PubChem Compound Summary. (2025). 3-(1H-Imidazol-1-yl)phenol derivatives. National Center for Biotechnology Information.[1] (Structural basis for IPE-3 properties).

  • Sigma-Aldrich Technical Bulletin. Handling and Solubility of Imidazole Derivatives. (General guidelines for imidazole handling).

Sources

Technical Support Center: Managing Assay Interference from 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate potential assay interference from small molecules, with a specific focus on compounds like "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol." While direct interference data for every compound is not always available in the public domain, this guide provides a systematic approach to identifying and mitigating common sources of assay artifacts. The principles and protocols outlined here are broadly applicable for validating hits from high-throughput screening (HTS) and ensuring the reliability of your experimental results.

Troubleshooting Guide

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: My primary assay shows that 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is active. How can I be sure this is a genuine hit and not an artifact?

A1: Apparent activity in a primary screen can sometimes be due to compound-dependent assay interference rather than a direct interaction with your biological target.[1] It is crucial to perform secondary or "orthogonal" assays to confirm the initial result. These assays should have different detection methods or principles to rule out common interference mechanisms. For example, if your primary assay is fluorescence-based, an orthogonal assay could utilize luminescence, absorbance, or a label-free detection method.[2]

Here is a general workflow for hit validation:

G PrimaryScreen Primary Screen Hit (e.g., Fluorescence Assay) OrthogonalAssay Orthogonal Assay (e.g., Luminescence, Absorbance) PrimaryScreen->OrthogonalAssay Different Detection Method DoseResponse Dose-Response Curve OrthogonalAssay->DoseResponse FalsePositive Potential False Positive OrthogonalAssay->FalsePositive No activity InterferenceAssays Interference Counter-Screens DoseResponse->InterferenceAssays If activity is confirmed SAR Structure-Activity Relationship (SAR) Analysis InterferenceAssays->SAR InterferenceAssays->FalsePositive Interference Detected ConfirmedHit Confirmed Hit SAR->ConfirmedHit Consistent SAR

Caption: Strategies for addressing confirmed assay interference.

Q4: What is the mechanism of action of phenoxyethanol, a component of the compound ?

A4: Phenoxyethanol is commonly used as a preservative in cosmetics and pharmaceutical products due to its antimicrobial properties. [3][4][5][6][7]Its mechanism of action is thought to involve the disruption of the cytoplasmic membrane integrity and oxidative phosphorylation in microorganisms. [6]While this is its primary use, at higher concentrations, it could potentially have off-target effects in biological assays.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of Chemical Information and Modeling, 45(1), 177–182. [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Simeonov, A., & Jadhav, A. (2010). Assay Interference and False-Positive Hits. In eLS. John Wiley & Sons, Ltd. [Link]

  • Assay Guidance Manual. (2004). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]

  • European Commission. (2016). Opinion on Phenoxyethanol. Scientific Committee on Consumer Safety. [Link]

  • Raga, M. M., Moreno-Mañas, M., Cuberes, M. R., Palacín, C., Castelló, J. M., & Ortiz, J. A. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691–694. [Link]

  • Chopra, B., & Sahu, D. (2019). The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. Frontiers in Chemistry, 7, 828. [Link]

  • Gümüs, A. (2018). Evaluation of Ethanol Interference on Routine Biochemical Tests. American Journal of Clinical Pathology, 150(6), 507–511. [Link]

  • Lowe, I., & Southern, J. (1994). The antimicrobial activity of 2-phenoxyethanol in combination with other preservatives. Letters in Applied Microbiology, 18(2), 93-95. [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

Sources

Technical Support Center: Investigating Unexpected Attenuation of Cytotoxicity by 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing novel small molecules in cell-based assays. This guide addresses a frequently encountered, yet complex, experimental observation: a test compound, in this case, "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol," demonstrating an unexpected reduction in cytotoxicity or a protective effect in cell lines where toxicity was anticipated.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate this phenomenon, ensure the integrity of your results, and uncover the underlying biological or technical reasons for your observations.

Introduction: The Paradox of Reduced Cytotoxicity

The compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol belongs to a chemical space that includes imidazole-containing structures known for diverse biological activities, from antifungal action to enzyme inhibition.[1] Its structural relative, 2-phenoxyethanol, is a well-documented preservative and antimicrobial agent that can exhibit cytotoxic effects at higher concentrations.[2][3][4][5] Therefore, observing a reduction in baseline or induced cytotoxicity upon its application is a non-trivial result that warrants rigorous investigation.

This guide will explore potential causes, ranging from compound-specific chemical properties and assay interference to complex cellular responses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm co-administering 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol with a known cytotoxic agent, and I'm seeing higher cell viability than with the cytotoxic agent alone. What could be happening?

This is a classic scenario suggesting a potential antagonistic or protective effect. The underlying causes can be multifaceted, spanning chemical interactions, biological responses, and experimental artifacts.

Troubleshooting & Rationale:

  • Chemical Interaction/Interference:

    • Direct Neutralization: Could your test compound be directly interacting with and neutralizing the cytotoxic agent? This is less common but possible depending on the chemical nature of both compounds.

    • Assay Interference: Many common cytotoxicity assays rely on metabolic activity (e.g., MTT, MTS, resazurin) or membrane integrity (e.g., LDH release).[6][7][8] Your compound could be interfering with the assay chemistry itself, leading to a false signal of increased viability. For instance, as an antioxidant, it might directly reduce tetrazolium salts in an MTT assay, mimicking cellular activity.[6]

  • Biological Mechanisms:

    • Activation of Pro-Survival Pathways: The compound might be activating cellular defense mechanisms. Imidazole-containing compounds can modulate various signaling pathways. It's plausible that 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol could be activating pro-survival pathways (e.g., Nrf2, Akt) that counteract the cytotoxic effects of the other agent.

    • Induction of Drug Efflux Pumps: Cells can develop resistance by up-regulating efflux pumps (e.g., P-glycoprotein) that actively remove cytotoxic agents. Your compound might be inducing the expression or activity of these pumps.[9]

    • Metabolic Alterations: The compound could alter the metabolic state of the cells, making them less susceptible to the cytotoxic agent. For example, it might shift metabolism towards a more robust state, better able to handle cellular stress.

Experimental Workflow for Investigation:

A Unexpected Observation: Increased viability with co-treatment B Step 1: Rule out Assay Interference A->B E Step 2: Investigate Biological Mechanism A->E C Run compound in cell-free media with assay reagents B->C Direct Test D Switch to an orthogonal assay (e.g., from metabolic to imaging-based) B->D Alternative Method I Conclusion C->I D->I F Western Blot for Pro-Survival (p-Akt, Nrf2) & Apoptosis Markers (Cleaved Caspase-3) E->F G qRT-PCR for Efflux Pump (e.g., ABCB1) Expression E->G H Metabolic Flux Analysis E->H F->I G->I H->I

Caption: Workflow for troubleshooting unexpected protective effects.

Q2: I expected 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol to be cytotoxic on its own, but I'm observing no effect or even a slight increase in cell proliferation at certain concentrations. Why?

This observation points towards issues with the compound itself, the experimental setup, or a hormetic (biphasic) dose-response.

Troubleshooting & Rationale:

  • Compound Integrity and Concentration:

    • Solubility: Is the compound fully dissolved in your culture medium? Undissolved compound is not bioavailable. Imidazole-based compounds can have variable solubility.[10] Visually inspect your wells for precipitation.[9][11] If solubility is an issue, consider using a different solvent (with appropriate vehicle controls) or gentle sonication.[11]

    • Stability: The compound may be unstable in your culture medium, degrading over the course of the experiment.[9] Prepare fresh dilutions for each experiment and minimize exposure to light and elevated temperatures.[12]

    • Storage: Improper storage can lead to degradation. Lyophilized compounds should be stored at -20°C or -80°C in a desiccated environment.[13][14] Avoid repeated freeze-thaw cycles of stock solutions.[10][12]

  • Cell and Assay Conditions:

    • Cell Density: High cell densities can mask cytotoxic effects.[9] Ensure you are using an optimal seeding density where cells are in the logarithmic growth phase.

    • Incubation Time: The treatment duration may be too short to induce a cytotoxic response.[9] A time-course experiment (e.g., 24, 48, 72 hours) is essential to determine the optimal endpoint.[11]

    • Cytostatic vs. Cytotoxic Effects: A reduction in signal in a metabolic assay doesn't always mean cell death; it could indicate a cytostatic effect (inhibition of proliferation).[6][15] To distinguish between these, you must use a multi-assay approach. Combine a metabolic assay (like MTT) with a direct measure of cell death (like LDH release or a Live/Dead stain).[6]

Data Interpretation: Cytotoxic vs. Cytostatic Effects

Assay TypeMeasuresInterpretation of Signal Decrease
Metabolic (e.g., MTT, MTS) Mitochondrial reductase activityCould be cytotoxicity OR cytostasis.[6][15]
Membrane Integrity (e.g., LDH) Release of lactate dehydrogenaseIndicates cytotoxicity (necrosis/late apoptosis).[16]
Cell Counting (e.g., Trypan Blue) Number of viable cellsDirect measure of cell number.
Apoptosis (e.g., Caspase-3/7) Activity of executioner caspasesIndicates programmed cell death.[16]
Q3: My results are inconsistent between experiments. Sometimes I see a slight toxic effect, and other times I see no effect. What causes this variability?

Reproducibility is key in cell-based assays. Inconsistency often points to subtle variations in protocol execution or reagents.

Troubleshooting & Rationale:

  • Cell Health and Passage Number:

    • Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered drug sensitivity and genetic drift.[9]

    • Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Stressed or confluent cells will respond differently to treatment.

  • Reagent and Compound Preparation:

    • Stock Solution: Ensure your stock solution of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is prepared consistently. Small errors in weighing or dilution can lead to significant variations in the final concentration.[9]

    • Serial Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and perform dilutions carefully.

    • Vehicle Control: The solvent used to dissolve your compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always run a vehicle control series to account for this.

  • Plate and Incubation Conditions:

    • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature.[9] It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

    • Incubator Conditions: Fluctuations in temperature, CO2, and humidity can impact cell growth and drug response.[17] Ensure your incubator is properly calibrated and maintained.

Standardization Workflow:

cluster_0 Cell Culture cluster_1 Compound Handling cluster_2 Assay Setup A Consistent Passage Number B Log-Phase Growth A->B G Reproducible Results B->G C Fresh Stock Dilutions D Calibrated Pipetting C->D D->G E Avoid Edge Wells F Consistent Incubation Times E->F F->G

Caption: Key steps for ensuring experimental reproducibility.

Protocol: Differentiating Cytotoxic, Cytostatic, and Assay Interference Effects

This protocol outlines a multi-assay approach to robustly characterize the effects of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Materials:

  • Target cell line

  • 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (properly stored and solubilized)

  • Positive control (e.g., cisplatin, staurosporine)[6]

  • Vehicle control (e.g., DMSO)

  • 96-well clear and black-walled plates

  • MTT or similar metabolic assay kit

  • LDH Cytotoxicity Assay Kit[17]

  • Live/Dead imaging stain (e.g., Calcein-AM/Propidium Iodide)

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density in 96-well plates and allow them to adhere overnight.[17]

  • Compound Treatment:

    • Prepare serial dilutions of your compound, positive control, and vehicle control.

    • Treat cells for a range of time points (e.g., 24, 48, 72 hours).

    • Crucial Control: Prepare a "cell-free" plate with the same compound dilutions in media to test for direct assay interference.[6]

  • Assay Execution (in parallel plates):

    • Plate 1 (Metabolic Assay): At each time point, perform the MTT assay according to the manufacturer's protocol. Measure absorbance.

    • Plate 2 (LDH Assay): At each time point, collect supernatant to measure LDH release according to the manufacturer's protocol. Measure absorbance.

    • Plate 3 (Imaging): At the final time point, stain cells with a Live/Dead reagent and image using a fluorescence microscope or high-content imager. Quantify live (green) and dead (red) cells.

  • Data Analysis:

    • Subtract the background absorbance from the cell-free plate readings for the MTT and LDH assays.[11]

    • Normalize data to the vehicle-treated control wells.

    • Compare the dose-response curves from the different assays. A decrease in MTT signal without a corresponding increase in LDH or dead cell count suggests a cytostatic effect.[6]

References

  • BenchChem. (2025). Interpreting unexpected results in cell viability assays with XV638. BenchChem Technical Support.
  • BenchChem Technical Support Team. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem Technical Support Center.
  • Smolecule. (2026). Ayanin cytotoxicity assay troubleshooting. Smolecule Technical Support.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • BenchChem. (2025).
  • ResearchGate. (2015, January 8).
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • BMG Labtech. (2025, July 28).
  • MDPI. (2021, November 26).
  • Peptides. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • ResearchGate. (2025, August 10). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • AAT Bioquest. (2023, June 27). What are some common sources of error in cell viability assays?.
  • Australian Government Department of Health. (2013, September 12). Ethanol, 2-phenoxy-: Human health tier II assessment.
  • Innovative Genomics Institute. (2017, July 12). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • ResearchGate. (2013, November 28). Evaluation of in vitro cytotoxicity of some 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters against human monocytic cells (U937).
  • The MAK Collection for Occupational Health and Safety. (2025, August 8). 2‐Phenoxyethanol.
  • BenchChem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | Research Chemical.
  • SciELO. (n.d.).
  • PMC. (2020, January 27).
  • Sigma-Aldrich. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethanol.
  • PMC. (n.d.).
  • Pharmaceutical Press. (n.d.). Phenoxyethanol.
  • Börlind. (n.d.). Phenoxyethanol.
  • Chemsrc. (2025, August 22). 2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1.
  • Sigma-Aldrich. (n.d.). 2-(2-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)acetic acid.
  • Taylor & Francis. (n.d.). Phenoxyethanol – Knowledge and References.
  • PubMed. (2025, April 15). Evaluation of the cytotoxicity of new formulations of cariostatic agents containing nano silver fluoride: an in vitro study.
  • PMC. (n.d.).

Sources

Technical Support Center: Analytical Method Troubleshooting for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific analytical challenges associated with 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol . This molecule combines a basic imidazole moiety (


) with a polar phenoxyethanol tail. This dual nature often leads to severe peak tailing, retention time instability, and solubility mismatches during Reverse Phase HPLC (RP-HPLC).

The following protocols and troubleshooting workflows are derived from first-principles chemical behavior of imidazole derivatives and validated industry standards for basic heterocycles.

Module 1: HPLC Method Troubleshooting

Q1: Why is my 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol peak tailing significantly (As > 1.5)?

Diagnosis: The imidazole ring contains a basic nitrogen atom that can become protonated. Traditional silica-based C18 columns contain residual silanol groups (


) that are acidic. The positively charged imidazole interacts ionically with these negative silanols, causing "secondary retention" or tailing.

Corrective Action Protocol:

  • Buffer pH Adjustment (The "2-Unit Rule"):

    • Mechanism: You must operate at a pH where the imidazole is either fully protonated or fully deprotonated to prevent mixed-mode retention.

    • Recommendation: Use a mobile phase pH of 3.0 (using Phosphate or Formate buffer). At pH 3.0, the imidazole is fully protonated, and the silanols are largely protonated (neutral), minimizing interaction.

    • Alternative: If using a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH), you can operate at pH 9.0-10.0 (using Ammonium Bicarbonate or Ammonia). Here, the imidazole is neutral.

  • Column Selection:

    • Switch to a Base-Deactivated (End-capped) column.

    • Recommended Phases: C18 with high carbon load and steric protection (e.g., Phenomenex Luna C18(2), Agilent Zorbax Eclipse Plus).

  • Mobile Phase Modifier:

    • If tailing persists at low pH, add 0.1% Triethylamine (TEA) or 20 mM Ammonium Acetate . The TEA competes for the active silanol sites, "blocking" them from the analyte.

Visualization: Peak Tailing Decision Tree

TailingTroubleshooting Start Issue: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow AdjustLow Adjust pH to 2.5 - 3.0 (Suppress Silanol Ionization) IsLow->AdjustLow No CheckCol Step 2: Check Column Type IsLow->CheckCol Yes AdjustLow->CheckCol IsEndcapped Is Column End-capped? CheckCol->IsEndcapped SwitchCol Switch to Base-Deactivated (High Purity Silica) Column IsEndcapped->SwitchCol No AddMod Step 3: Add Modifier IsEndcapped->AddMod Yes SwitchCol->AddMod UseTEA Add 0.1% TEA or Increase Ionic Strength AddMod->UseTEA Solved Peak Shape Optimized UseTEA->Solved

Figure 1: Step-by-step logic for resolving peak asymmetry in basic imidazole compounds.

Q2: My retention time ( ) drifts between injections. What is the cause?

Diagnosis: Drifting


 in imidazole compounds is almost always due to pH instability  or temperature fluctuations . Because the 

of the imidazole ring is near neutral (~6.9), small changes in mobile phase pH (e.g., evaporation of volatile modifiers like TFA or ammonia) drastically change the ionization state of the molecule.

Corrective Action Protocol:

  • Buffer Capacity: Do not use simple acid solutions (e.g., 0.1% Formic Acid in water) if precision is critical. Use a true buffer: 20 mM Ammonium Formate adjusted to pH 3.0 .

  • Temperature Control: Thermostat the column compartment (e.g., 30°C or 40°C). Do not rely on ambient temperature.

  • Equilibration: Basic compounds often require longer equilibration times to saturate the column's active sites. Ensure at least 20 column volumes of equilibration before the first injection.

Module 2: Detection & Sensitivity

Q3: Which wavelength should I use? The imidazole absorbs at 210 nm, but the baseline is noisy.

Analysis: While the imidazole ring has strong absorbance at low wavelengths (<220 nm), it is non-specific and susceptible to solvent cut-off noise (especially with Methanol). The phenoxy (phenyl ether) moiety provides a secondary, more specific absorption band.

Spectroscopic Strategy:

Wavelength (

)
SpecificitySensitivityApplication
210 - 220 nm LowHighTrace impurity analysis (if mobile phase is transparent, e.g., Phosphate/ACN).
254 - 260 nm MediumMediumGeneral identification; aligns with standard phenyl absorption.
270 - 275 nm HighMediumRecommended for Quantification. The phenoxy auxochrome shifts the benzenoid band here, offering a cleaner baseline.

Recommendation: Use a Diode Array Detector (DAD).[1][2] Extract the chromatogram at 270 nm for quantification of the main peak. Use 220 nm only if you are looking for non-aromatic impurities or degradation products that lack the phenoxy chromophore.

Module 3: Sample Preparation & Solubility

Q4: The sample precipitates when I dilute it with the mobile phase. How do I fix this?

Mechanism: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is moderately lipophilic (Phenoxy/Ethyl groups) but has a polar head.

  • If your Mobile Phase A is 100% Buffer (High water content), the compound may crash out if the injection solvent is 100% Acetonitrile or Methanol (solvent shock).

Solvent Matching Protocol:

  • Stock Solution: Dissolve the neat standard in Methanol or Acetonitrile (Solubility is generally > 10 mg/mL).

  • Working Solution: Dilute the stock with a mixture that matches the initial gradient conditions .

    • Example: If your method starts at 10% ACN / 90% Buffer, dilute your sample to 20% ACN / 80% Buffer.

    • Note: Ensure the pH of the diluent matches the mobile phase to prevent in-vial precipitation.

Module 4: Validated Method Parameters (Starting Point)

If you are developing a new method, start with these "Safe Harbor" conditions validated for similar imidazole-ether structures.

Instrument: HPLC or UHPLC with UV/DAD Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus C18) Flow Rate: 1.0 mL/min Temperature: 30°C

Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Injection
10.04060Elution of Main Peak
12.01090Wash
12.19010Re-equilibration
18.09010End

Workflow Diagram: Method Development Cycle

MethodDev SamplePrep Sample Prep (Dissolve in MeOH) UVScan UV Scan (Determine Max $\lambda$) SamplePrep->UVScan ScoutRun Gradient Scout (5% to 95% B) UVScan->ScoutRun OptPH Optimize pH (Target pH 3.0) ScoutRun->OptPH FinalMethod Final Validation (Linearity, Precision) OptPH->FinalMethod

Figure 2: Logical flow for establishing a robust analytical method.

References

  • HPLC Troubleshooting: Peak Tailing of Basic Compounds Source: Phenomenex Technical Guides. URL:[Link]

  • Analytical Method for 2-Phenoxyethanol (Analogous Structure) Source: DCVMN / Journal of Chromatographic Science. URL:[Link]

  • pKa Data for Heterocycles (Imidazole) Source: Organic Chemistry Data (Williams/Jencks). URL:[Link]

Sources

Technical Support Center: Navigating the Long-Term Storage Stability of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the integrity of this compound during long-term storage. As a molecule combining the reactive imidazole moiety with a phenoxyethanol backbone, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This document offers a blend of theoretical knowledge and actionable troubleshooting protocols to address common challenges you may encounter.

Core Concepts: Understanding the Stability of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

The stability of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" is intrinsically linked to the chemical properties of its two primary structural components: the imidazole ring and the phenoxyethanol chain.

  • The Imidazole Ring: This five-membered aromatic heterocycle is generally resistant to oxidation but can be susceptible to degradation by strong oxidizing agents and photo-oxidation.[1][2][3] The specific substituents on the ring can also influence its stability.[4][5]

  • The Phenoxyethanol Moiety: This portion of the molecule is relatively stable under standard conditions. However, it can react with strong oxidizing agents.[6][7] It is not typically prone to hydrolysis under environmental conditions.[8][9]

The combination of these two structures in "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" necessitates a careful consideration of storage conditions to prevent unwanted degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term storage and stability of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol."

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the long-term stability of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol," it is recommended to store the compound in a cool, dry, and dark environment. A tightly sealed container is crucial to protect it from atmospheric moisture and oxygen.[6][7] For extended storage, refrigeration (2-8 °C) is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[7]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the chemistry of its constituent parts, the most probable degradation pathways include:

  • Oxidation: The imidazole ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air.[1][2][10] This can lead to the formation of various oxidized derivatives.

  • Photo-oxidation: Exposure to light, especially UV light, can trigger the oxidation of the imidazole ring, a process that may be accelerated by photosensitizers.[4][3]

  • Hydrolysis: While the phenoxyethanol moiety is generally stable against hydrolysis, extreme pH conditions (strong acids or bases) could potentially lead to the cleavage of the ether linkage over extended periods.

Q3: How can I detect degradation in my sample?

A3: Degradation can be detected through several methods:

  • Visual Inspection: Changes in color (e.g., yellowing or browning), the development of an odor, or changes in physical state (e.g., clumping of a solid) can be initial indicators of degradation.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are highly effective in detecting degradation.[11][12][13][14] The appearance of new peaks or a decrease in the area of the main compound peak suggests the presence of degradation products.

  • Spectroscopic Analysis: Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any degradation products formed.[10]

Q4: My compound has developed a yellowish tint. What does this signify and what should I do?

A4: A change in color, such as the development of a yellowish tint, is often an indication of chemical degradation, likely due to oxidation or photo-oxidation of the imidazole ring. It is recommended to perform an analytical assessment (e.g., HPLC) to determine the purity of the sample. If significant degradation has occurred, the use of the sample for sensitive experiments may not be advisable as the impurities could lead to erroneous results.

Q5: I am observing unexpected peaks in my HPLC analysis. Could these be related to compound degradation?

A5: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a strong indicator of degradation. These peaks represent impurities that have formed over time due to storage conditions. To confirm this, you can perform forced degradation studies (see Section 4.3) to intentionally degrade a small amount of your compound and compare the resulting chromatograms.

Q6: Is it possible to use a sample that shows signs of minor degradation?

A6: The decision to use a partially degraded sample depends on the nature of your experiment. For non-critical applications, a sample with minor impurities might be acceptable. However, for quantitative studies, in vivo experiments, or any research where high purity is essential, using a degraded sample is not recommended as it can compromise the validity of your results. It is always best to use a fresh or well-characterized sample.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to the long-term storage of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol."

Issue 1: Loss of Potency or Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Purity: Analyze the sample using a stability-indicating HPLC method (see Protocol 4.2) to determine the percentage of the active compound remaining. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).[6][7] 3. Source a New Batch: If significant degradation is confirmed, obtain a fresh, high-purity batch of the compound.
Improper Sample Handling 1. Review Dissolution Protocol: Ensure the compound is fully dissolved in a suitable solvent before use. 2. Check for Contamination: Verify that all glassware and solvents used are clean and free of contaminants.
Issue 2: Appearance of Unknown Impurities in Analytical Data
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Perform Forced Oxidation: Treat a small sample with a mild oxidizing agent (e.g., hydrogen peroxide) and analyze by HPLC to see if the unknown peaks match.[10] 2. Improve Storage: Store future samples under an inert atmosphere to minimize exposure to oxygen.[7]
Photodegradation 1. Conduct Photostability Study: Expose a sample to controlled light conditions and monitor for the formation of the unknown impurities.[4][3] 2. Protect from Light: Always store the compound in amber vials or otherwise protected from light.
Hydrolytic Degradation 1. Forced Hydrolysis: Subject the compound to acidic and basic conditions to see if the unknown impurities are generated. 2. Control pH: Ensure that solutions of the compound are prepared in buffers with a neutral pH if possible.
Issue 3: Physical Changes in the Sample (e.g., Color Change, Odor)
Potential Cause Troubleshooting Steps
Chemical Degradation 1. Analytical Confirmation: Use HPLC or other analytical techniques to confirm the presence of impurities. 2. Discard if Necessary: If significant physical changes are observed, it is often safest to discard the sample and obtain a new one.
Contamination 1. Review Handling Procedures: Ensure that the sample has not been exposed to any contaminants during handling. 2. Isolate the Sample: To prevent cross-contamination, store the suspect sample separately from other reagents.

Experimental Protocols

This section provides detailed protocols for assessing the stability of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol."

Protocol 4.1: Visual Inspection

A simple yet crucial first step in assessing stability.

Procedure:

  • Carefully observe the sample in its container.

  • Note any changes in color, odor, or physical state compared to a fresh sample or the certificate of analysis.

  • Record all observations in a laboratory notebook.

Protocol 4.2: Stability-Indicating HPLC Method

A robust HPLC method is essential for quantifying the compound and its degradation products.

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Example Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
Injection Volume 10 µL
Column Temperature 25-30 °C

Procedure:

  • Prepare a standard solution of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" of known concentration.

  • Inject the standard solution and optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for the parent compound.

  • Analyze samples from forced degradation studies (Protocol 4.3) to ensure that all degradation peaks are well-resolved from the parent peak.

Protocol 4.3: Forced Degradation Studies

These studies are designed to accelerate the degradation of the compound to identify potential degradation pathways and products.

Procedure: For each condition, a solution of the compound is prepared and subjected to the stress condition. A control sample is stored under normal conditions.

  • Acid and Base Hydrolysis:

    • Treat the compound with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.[15]

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Expose the compound to a solution of 3% hydrogen peroxide at room temperature.[10][15]

    • Monitor the reaction over time by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Heat a solid sample of the compound at an elevated temperature (e.g., 70 °C) for an extended period.[12]

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 4.4: Real-Time Stability Study

This study evaluates the stability of the compound under recommended storage conditions over a longer period.

Procedure:

  • Store multiple aliquots of the compound under the recommended long-term storage conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze one aliquot for purity using the stability-indicating HPLC method.

  • Record any changes in physical appearance and purity over time.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Light Protected from light (Amber vial)Prevents photolytic degradation of the imidazole ring.[4][3]
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidative degradation.[7]
Humidity Dry environmentPrevents potential hydrolysis and physical changes to the sample.
Table 2: Potential Degradation Products
Degradation Pathway Potential Degradation Products Analytical Signature
Oxidation Oxidized imidazole derivativesNew peaks in HPLC, likely with different retention times and UV spectra. Potential mass increase detected by MS.
Photo-oxidation Ring-opened products, oxidized imidazolesAppearance of multiple new peaks in HPLC after light exposure.
Hydrolysis (extreme pH) Phenol, 1-(2-hydroxyethyl)-1H-imidazolePeaks corresponding to the cleaved fragments in HPLC.

Visualization

Diagram 1: Potential Degradation Pathways

main 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol oxidation Oxidation (e.g., O2, H2O2) main->oxidation Exposure to Oxidants photodegradation Photodegradation (UV/Vis Light) main->photodegradation Exposure to Light hydrolysis Hydrolysis (Strong Acid/Base) main->hydrolysis Extreme pH oxidized_products Oxidized Imidazole Derivatives oxidation->oxidized_products ring_opened_products Ring-Opened Products photodegradation->ring_opened_products hydrolysis_products Phenol + Imidazole-ethanol derivative hydrolysis->hydrolysis_products

Caption: Potential degradation pathways of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Diagram 2: Experimental Workflow for Stability Assessment

start Start: Receive/Synthesize Compound initial_analysis Initial Analysis (HPLC, Visual) start->initial_analysis storage Long-Term Storage (Recommended Conditions) initial_analysis->storage forced_degradation Forced Degradation Studies (Heat, Light, pH, Oxidant) initial_analysis->forced_degradation periodic_analysis Periodic Analysis (e.g., 3, 6, 12 months) storage->periodic_analysis data_evaluation Data Evaluation (Purity, Degradants) forced_degradation->data_evaluation periodic_analysis->data_evaluation end End: Determine Shelf-Life data_evaluation->end

Caption: Workflow for assessing the long-term stability of a research compound.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. Available at: [Link]

  • Unit 4 imidazole | PDF. Slideshare. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available at: [Link]

  • UV excitation and radiationless deactivation of imidazole. AIP Publishing. Available at: [Link]

  • Phenoxyethanol | C8H10O2 | CID 31236. PubChem. Available at: [Link]

  • Opinion on Phenoxyethanol. Language selection | Public Health. Available at: [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available at: [Link]

  • Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. Available at: [Link]

  • High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. ResearchGate. Available at: [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. PMC. Available at: [Link]

  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. AMS Dottorato. Available at: [Link]

  • Ethanol Degradation. Pathway. PubChem. Available at: [Link]

  • ethanol degradation IV. Pathway. PubChem. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Available at: [Link]

  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. DCVMN. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. SciSpace. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC. Available at: [Link]

  • 2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1. Chemsrc. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC. Available at: [Link]

  • A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Istanbul University Press. Available at: [Link]

  • Substance profile. ECETOC. Available at: [Link]

  • 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine. EPA. Available at: [Link]

  • PHENOXYETHANOL. Available at: [Link]

  • Second Generation Bioethanol Production from Soybean Hulls Pretreated with Imidazole as a New Solvent. MDPI. Available at: [Link]

Sources

Validation & Comparative

Structural Confirmation of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" structural confirmation by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Absolute Configuration

In the development of imidazole-based therapeutics (often targeting CYP450 enzymes or fungal sterol synthesis), the precise spatial arrangement of the imidazole ring relative to the lipophilic tail is a determinant of binding affinity.

For the molecule 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , solution-state analysis (NMR) often fails to resolve the specific torsion angles of the ether linkage (-O-CH2-CH2-) and the biaryl twist between the imidazole and phenyl rings due to rapid conformational averaging.

This guide details the protocol for Single Crystal X-Ray Diffraction (SC-XRD) to confirm the structure and compares its utility against NMR and Density Functional Theory (DFT). We posit that SC-XRD is not merely a confirmation tool but a critical assay for defining the bioactive solid-state conformation required for rational drug design.

Experimental Protocol: From Synthesis to Structure

Note: This protocol assumes a standard laboratory environment equipped with Schlenk lines and access to a diffractometer (Bruker APEX II or equivalent).

Phase 1: Synthesis & Purification

To obtain diffraction-quality crystals, high-purity material (>99%) is required. Reaction Logic: A Copper(I)-catalyzed Ullmann-type coupling is preferred over nucleophilic aromatic substitution (


) due to the lack of strong electron-withdrawing groups on the phenyl ring.
  • Coupling: React 1H-imidazole with 2-(3-iodophenoxy)ethanol in DMSO using CuI (10 mol%) and

    
     (2 equiv) at 110°C for 24h.
    
  • Workup: Extract with EtOAc/Water. The imidazole nitrogen can act as a Lewis base; wash carefully with brine to avoid protonation loss if acidic workup is attempted.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

    • Checkpoint: Verify purity via HPLC. Target >99% area.

Phase 2: Crystallization (The Critical Step)

The flexible ethoxy tail (


) inhibits lattice formation. Slow evaporation is superior to vapor diffusion here to allow thermodynamic ordering of the hydrogen bond network.
  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).

  • Method: Dissolve 20 mg of compound in 2 mL solvent in a scintillation vial. Cover with Parafilm and pierce with 3-5 pinholes.

  • Conditions: Store at 4°C (fridge) to reduce kinetic energy and promote ordered packing.

  • Timeframe: 3–7 days. Look for colorless block-like crystals.[1]

Phase 3: Data Collection & Refinement[2]
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber using cryo-oil.
    
  • Temperature: Collect data at 100 K (using

    
     stream) to minimize thermal ellipsoids of the flexible ethanol chain.
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is sufficient; Cu-K
    
    
    is not strictly necessary as the molecule lacks heavy atoms, but can enhance diffraction power for small crystals.

Visualization: The Structural Confirmation Workflow

G Start Crude 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Purification Flash Chromatography (DCM:MeOH) Start->Purification Cryst Crystallization (Slow Evap: EtOH/EtOAc) Purification->Cryst Check Microscopy Check (Birefringence?) Cryst->Check XRD SC-XRD Data Collection (100 K, Mo-Kα) Check->XRD Yes (Block crystals) Fail Re-dissolve & Seed Check->Fail No (Amorphous/Oil) Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Minimize R1 < 0.05 Solve->Refine Fail->Cryst

Figure 1: Decision logic for obtaining diffraction-quality crystals of imidazole-ether derivatives.

Comparative Analysis: XRD vs. Alternatives

To validate the necessity of XRD, we compare it against standard characterization techniques for this specific molecular class.

Table 1: Performance Comparison Matrix
FeatureSC-XRD (Gold Standard) 1H/13C NMR (Solution) DFT (Computational)
Primary Output Absolute 3D configuration & packingConnectivity & purityPredicted low-energy conformers
Conformational Insight Freezes specific conformers (e.g., torsion angles)Averages conformers (rapid rotation)Theoretical (requires experimental validation)
Intermolecular Data Direct observation of H-bonds (O-H...N)Inferred (concentration dependent shifts)Modeled only
Sample Recovery Non-destructiveNon-destructiveN/A
Limitation Requires single crystalSolvents may mask OH protonsGas phase approx. often inaccurate
Why XRD Wins for This Molecule

The molecule contains a Donor (OH) and an Acceptor (Imidazole N) .

  • Hydrogen Bonding: NMR can suggest H-bonding via chemical shift drifts, but XRD explicitly maps the O-H...N interaction distance (typically 2.7–2.9 Å). This interaction often drives the formation of supramolecular chains (polymers) in the solid state, which correlates to solubility and melting point properties.

  • Torsion Angles: The angle between the imidazole ring and the phenyl ring is critical. Steric hindrance usually forces a twist (approx. 30–50°). XRD measures this exact angle (

    
    ), whereas NOESY NMR only gives proximity constraints.
    

Expected Structural Results & Validation

Based on crystallographic data of analogous imidazole-phenoxy derivatives (see Acta Cryst. E citations below), the following parameters confirm a successful solution:

Key Geometric Parameters (Validation Metrics)
  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the asymmetry of the tail.
  • Bond Lengths:

    • 
      : ~1.36 Å
      
    • 
      : ~1.37 Å
      
    • 
      : ~1.42 Å
      
  • R-Factor (

    
    ):  Must be < 0.05 (5%)  for publication quality.
    
  • Goodness of Fit (GoF): Should approach 1.0 .

Visualization of Interactions

The terminal hydroxyl group typically acts as a hydrogen bond donor to the unprotonated nitrogen (N3) of the imidazole ring of a neighboring molecule, forming infinite 1D chains along the crystallographic screw axis.

Interactions cluster_packing Supramolecular Assembly (1D Chain) Mol1_OH Molecule A (O-H Donor) Mol2_N Molecule B (Imidazole N Acceptor) Mol1_OH->Mol2_N H-Bond (2.8 Å) Mol2_OH Molecule B (O-H Donor) Mol3_N Molecule C (Imidazole N Acceptor) Mol2_OH->Mol3_N H-Bond (2.8 Å)

Figure 2: Predicted supramolecular assembly driven by O-H...N interactions.

References

  • Synthesis & Analogous Structures: Fun, H. K., & Quah, C. K. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.[1] Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. Link

  • Methodology (Refinement): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • H-Bonding in Imidazoles: Slassi, S., et al. (2017).[2] 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.[2] IUCrData, 2, x171477.[2] Link

  • General Imidazole Chemistry: Zhang, L., et al. (2014). Efficient synthesis of imidazole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for the Ullmann coupling protocol).

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A Comparative Analysis of Antifungal Efficacy: Fluconazole vs. Novel Imidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against invasive fungal infections, the evolution of microbial resistance necessitates a continuous search for novel, more effective antifungal agents. Fluconazole, a cornerstone of azole antifungal therapy, has been instrumental in treating a variety of fungal pathogens, particularly Candida species. However, its efficacy is increasingly challenged by the emergence of resistant strains. This guide provides a comparative overview of the antifungal activity of the widely-used drug, fluconazole, against investigational imidazole-based compounds.

While direct, peer-reviewed comparative data for "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" is not extensively available in the current body of literature, this guide will draw upon experimental data from structurally related imidazole derivatives to provide a scientifically grounded comparison. This analysis will focus on in vitro antifungal activity, mechanisms of action, and the standardized methodologies required for robust evaluation, offering valuable insights for researchers in the field of drug discovery and development.

Mechanism of Action: A Shared Target

Both fluconazole and the broader class of imidazole-based antifungal agents, including by extension "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol", are believed to exert their effects by targeting the fungal cell membrane's integrity.

Fluconazole: As a triazole antifungal, fluconazole's mechanism is well-established. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[1][2] By disrupting the conversion of lanosterol to ergosterol, fluconazole leads to the accumulation of toxic 14-α-methyl sterols and a depletion of ergosterol.[2][4] This alteration compromises the structural and functional integrity of the fungal membrane, increasing its permeability and ultimately inhibiting fungal growth, an effect that is primarily fungistatic.[3][4]

Imidazole-Based Compounds: Structurally, compounds containing an imidazole moiety are known to function similarly to triazoles. They act as potent inhibitors of lanosterol 14-α-demethylase. The nitrogen atom in the imidazole ring coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme, effectively blocking its function.[5] Therefore, it is hypothesized that "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" and its analogs also disrupt the ergosterol biosynthesis pathway, leading to fungal cell membrane dysfunction.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol catalysis Disrupted_Membrane Disrupted Membrane (Increased Permeability, Growth Inhibition) Azoles Azole Antifungals (Fluconazole, Imidazoles) Azoles->Enzyme Inhibition

Figure 1: Mechanism of Azole Antifungals.

In Vitro Antifungal Activity: A Comparative Snapshot

The most common metric for in vitro antifungal activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The following tables summarize the reported MIC values for fluconazole against various fungal strains and compare them with data from novel, structurally related imidazole derivatives.

It is critical to note that the data for the investigational compounds are for structurally similar molecules, not "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" itself, and serve as a proxy for potential efficacy.

Table 1: MICs of Investigational Imidazole Derivatives and Fluconazole against Candida Species

Fungal Strain Compound 6c¹ (µg/mL) Compound 5j² (µmol/mL) Fluconazole (µg/mL or µmol/mL)
Candida albicans 1.7 ± 1.4 - 0.5[7]
Candida albicans (clinical isolate) - 0.0054 >1.6325[8]
Candida tropicalis (clinical isolate) - - >1.6325[8]
Non-albicans Candida species 1.9 ± 2.0 - Varies

| Candida krusei | - | - | 64[7] |

¹Data for biphenyl ester derivative of 2-(1H-imidazol-1-yl)-1-phenylethanol.[9] ²Data for (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime.[8]

These preliminary findings from related compounds suggest that novel imidazole structures can exhibit potent antifungal activity, in some cases significantly exceeding that of fluconazole, particularly against strains that may have reduced susceptibility to it.[8][9] For instance, compound 5j demonstrated remarkable activity against a fluconazole-resistant clinical isolate of C. albicans.[8]

Experimental Protocols for Antifungal Susceptibility Testing

Reproducible and standardized methods are paramount for evaluating and comparing antifungal agents. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard in the field.[10][11]

A. Broth Microdilution Method for MIC Determination (CLSI M27)

This quantitative method determines the MIC of an antifungal agent in a liquid medium.[12]

Principle: A standardized inoculum of a fungal isolate is introduced to a series of twofold serial dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is determined after a specified incubation period by identifying the lowest drug concentration that inhibits visible growth.[12][13]

Step-by-Step Protocol:

  • Drug Preparation: Prepare a stock solution of the antifungal agent. Create serial twofold dilutions in RPMI-1640 medium directly in a 96-well plate to achieve the desired final concentration range.[13]

  • Inoculum Preparation:

    • Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.[7]

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.[7]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.[13]

  • Inoculation & Incubation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control. Incubate the plates at 35°C for 24 to 48 hours.[6][13]

  • Endpoint Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[12] For some agents like amphotericin B, a complete inhibition of growth is the endpoint.[6]

A Prepare Serial Dilutions of Antifungal in 96-Well Plate C Inoculate Plate with Fungal Suspension A->C B Prepare Standardized Fungal Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine MIC: Lowest Concentration with ≥50% Growth Inhibition E->F

Figure 2: Broth Microdilution MIC Assay Workflow.
B. Antifungal Disk Diffusion Method (CLSI M44)

This method provides a simpler, more cost-effective approach for qualitative susceptibility testing, particularly for Candida species.[14][15]

Principle: A paper disk impregnated with a known amount of an antifungal agent is placed on an agar plate swabbed with a standardized fungal inoculum. As the drug diffuses into the agar, it creates a concentration gradient. After incubation, a zone of growth inhibition forms around the disk, the diameter of which is inversely correlated with the MIC.[15][16]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue) three times, rotating the plate 60 degrees between each application to ensure even coverage.[11]

  • Disk Application: Aseptically place the antifungal-impregnated disks onto the agar surface.

  • Incubation: Invert the plates and incubate at 35°C for 20 to 24 hours.[15]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm). The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established breakpoints.[12]

C. Time-Kill Curve Analysis

This dynamic assay provides critical information on whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the organism).[17]

Principle: A standardized fungal inoculum is exposed to a constant concentration of the antifungal agent over time. At specified intervals, samples are removed, serially diluted, and plated to quantify the number of viable organisms (CFUs). A fungicidal effect is typically defined as a ≥99.9% (or 3-log₁₀) reduction in CFU/mL from the initial inoculum.[18]

Step-by-Step Protocol:

  • Preparation: Prepare flasks containing RPMI-1640 medium with the antifungal agent at desired concentrations (e.g., 1x, 2x, 4x MIC) and a drug-free growth control.[19][20]

  • Inoculation: Add a standardized starting inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) to each flask.[21]

  • Incubation and Sampling: Incubate the flasks at 35°C, often with agitation.[19][21] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto agar plates. After incubation, count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antifungal concentration and the control. Analyze the resulting curves to determine the rate and extent of fungal killing.[18]

A Inoculate Flasks with Standardized Fungal Culture & Antifungal Concentrations B Incubate at 35°C with Agitation A->B C Withdraw Samples at Time Points (0, 2, 4...48h) B->C D Perform Serial Dilutions and Plate Samples C->D E Incubate Plates & Count Viable Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time to Determine Killing Kinetics E->F

Figure 3: Time-Kill Curve Analysis Workflow.

Cytotoxicity and Therapeutic Potential

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.

Selectivity Index (SI): The SI is a quantitative measure of a drug's selectivity, calculated as the ratio of its toxicity to mammalian cells (IC₅₀ - 50% inhibitory concentration) to its activity against the fungal cells (MIC).[22]

SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity and a more promising therapeutic profile, as it suggests the compound can inhibit fungal growth at concentrations that are not harmful to the host.[22][23] For any new antifungal candidate, cytotoxicity assays using relevant mammalian cell lines (e.g., lung fibroblasts, hepatocytes) are an essential step in preclinical evaluation.[22]

Conclusion

While fluconazole remains a vital tool in our antifungal arsenal, the rise of resistance underscores the urgent need for novel therapeutic agents. The imidazole scaffold continues to be a fertile ground for the development of new antifungals. Preliminary data from compounds structurally related to "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" suggest a potential for high potency, even against fluconazole-resistant strains.

For researchers and drug development professionals, a rigorous and standardized approach to evaluation is critical. The experimental workflows detailed in this guide—broth microdilution for MIC, disk diffusion for screening, and time-kill curves for fungicidal activity—provide the foundational framework for assessing the in vitro efficacy of new chemical entities. Future studies must not only confirm the antifungal spectrum of these new agents but also rigorously assess their cytotoxicity to establish a favorable selectivity index, paving the way for potential clinical candidates that can address the growing challenge of invasive fungal infections.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole? Patsnap. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available from: [Link]

  • Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. Available from: [Link]

  • Brieflands. (2018, June 28). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Brieflands. Available from: [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]

  • Revie, N. M., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab523. Available from: [Link]

  • Patel, K., & Tadi, P. (2024, February 28). Fluconazole. StatPearls Publishing. Available from: [Link]

  • Wikipedia. Fluconazole. Wikipedia. Available from: [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. Available from: [Link]

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  • Wieder, A. M. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 54. Available from: [Link]

  • Bio-Rad. DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Bio-Rad. Available from: [Link]

  • National Committee for Clinical Laboratory Standards. (2004). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ResearchGate. Available from: [Link]

  • International Journal of Medical and Pharmaceutical Research. (n.d.). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. IJMPR. Available from: [Link]

  • Spriet, I., et al. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules, 21(11), 1529. Available from: [Link]

  • Klepser, M. E., et al. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1928-1933. Available from: [Link]

  • ResearchGate. (n.d.). Time-kill curve assessment method. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. ResearchGate. Available from: [Link]

  • Al-Wadieni, A. A., et al. (2022). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi, 8(3), 291. Available from: [Link]

  • Klepser, M. E., et al. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1928-1933. Available from: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 51, 10-21. Available from: [Link]

  • ResearchGate. (2025, December 20). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. ResearchGate. Available from: [Link]

  • de la Fuente-Núñez, C., et al. (2019). Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide. Frontiers in Microbiology, 10, 2816. Available from: [Link]

  • Hong, S. Y., et al. (1999). In vitro antifungal activity and cytotoxicity of a novel membrane-active peptide. Antimicrobial Agents and Chemotherapy, 43(7), 1704-1707. Available from: [Link]

  • Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(7), 1704-1707. Available from: [Link]

  • Annals of Medical and Health Sciences Research. (n.d.). Pattern of Antifungal Susceptibility in Pathogenic Molds by Microdilution Method at a Tertiary Care Hospital. AMHSR. Available from: [Link]

  • Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(7), 1704-1707. Available from: [Link]

  • Attia, M. I., et al. (2013). (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-2-chlorobe. Life Science Journal, 10(4). Available from: [Link]

  • Attia, M. I., et al. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(1), 1048-1063. Available from: [Link]

  • Kitazaki, T., et al. (1999). Optically active antifungal azoles. VIII. Synthesis and antifungal activity of 1-[(1R,2R)-2-(2,4-difluoro- and 2-fluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]- 3-(4-substituted phenyl)-2(1H,3H)-imidazolones and 2-imidazolidinones. Chemical & Pharmaceutical Bulletin, 47(3), 351-359. Available from: [Link]

  • Wu, J., et al. (2021). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances, 11(54), 34138-34148. Available from: [Link]

  • AKJournals. (2024, August 23). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. AKJournals. Available from: [Link]

  • Sari, C. R., et al. (2021). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Annals of Medicine and Surgery, 72, 103043. Available from: [Link]

  • Molecules. (n.d.). Combining Fluconazole with Benzo[a]phenoxazine Derivatives as a Promising Strategy Against Fluconazole-Resistant Candida Species. MDPI. Available from: [Link]

  • MDPI. (2021, July 13). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI. Available from: [Link]

  • Springer. (2024, October 29). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Springer. Available from: [Link]

  • Abignente, E., et al. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 38(19), 3749-3756. Available from: [Link]

  • Dr. Hauschka. Phenoxyethanol. Dr. Hauschka. Available from: [Link]

  • PubMed. (2024, November 2). Combining Fluconazole with Benzo[ a]phenoxazine Derivatives as a Promising Strategy Against Fluconazole-Resistant Candida Species. PubMed. Available from: [Link]

  • Publisso. (2025, August 8). 2‐Phenoxyethanol. Publisso. Available from: [Link]

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"2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" comparison with other imidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol represents a specialized class of imidazole-functionalized ethers used primarily as high-value intermediates in the synthesis of bioactive small molecules, particularly sulfamate-based anticonvulsants and carbonic anhydrase inhibitors .

Unlike simple aliphatic imidazoles (e.g., 1-(2-hydroxyethyl)imidazole) used in industrial curing, this compound incorporates a meta-substituted phenyl spacer . This structural feature provides critical rigidity and lipophilicity, making it an ideal scaffold for drug discovery where precise pharmacophore positioning is required. This guide compares its physicochemical profile and synthetic utility against standard imidazole building blocks.

Chemical Profile & Structural Analysis

FeatureSpecification
Systematic Name 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Key Functional Groups Imidazole (Basic, Ligand), Phenylether (Linker), Primary Alcohol (Handle)
Predicted pKa (Imidazolium) ~6.0 - 6.5 (Lower than alkyl-imidazoles due to phenyl induction)
Predicted LogP ~1.2 (Balanced lipophilicity)
Primary Application Precursor for sulfamate anticonvulsants; Enzyme inhibitor scaffold
Structural Logic (Graphviz Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) advantages of this compound compared to its precursors.

SAR_Analysis cluster_legend SAR Advantages Compound 2-[3-(1H-Imidazol-1-yl) phenoxy]ethanol Effect1 Added Flexible Linker (Improved Solubility/Reach) Compound->Effect1 Effect2 Rigid Phenyl Core (Pi-Pi Stacking/Metabolic Stability) Compound->Effect2 Phenol 3-(1H-Imidazol-1-yl)phenol (Precursor) Phenol->Compound + Hydroxyethylation Alkyl 1-(2-Hydroxyethyl)imidazole (Aliphatic Analog) Alkyl->Compound + Phenyl Insertion

Caption: SAR comparison showing how the target compound bridges the gap between rigid phenolic precursors and flexible aliphatic analogs.

Comparative Performance Analysis

This section evaluates the compound against two common alternatives: its direct precursor (3-(1H-Imidazol-1-yl)phenol ) and the industrial standard (1-(2-Hydroxyethyl)imidazole ).

Table 1: Physicochemical & Functional Comparison
Parameter2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (Target)3-(1H-Imidazol-1-yl)phenol (Precursor)1-(2-Hydroxyethyl)imidazole (Aliphatic)
Structural Role Linker / Scaffold HeadgroupCuring Agent / Solvent
Lipophilicity (LogP) Moderate (~1.2) High (~1.8)Low (-0.8, Hydrophilic)
H-Bond Donors 1 (Alcohol)1 (Phenol - Acidic)1 (Alcohol)
Acidity/Basicity Amphiphilic (Basic N, Neutral OH)Amphoteric (Basic N, Acidic OH)Basic
Synthetic Utility High (Alcohol allows ester/ether formation without affecting imidazole)Moderate (Phenol is nucleophilic but prone to oxidation)High (Simple esterification)
Metabolic Stability High (Ether linkage is stable)Low (Phenol susceptible to Phase II conjugation)Moderate
Key Insights:
  • Metabolic Stability: Unlike the phenolic precursor, the ether linkage in the target compound prevents rapid glucuronidation, extending the half-life of derived drugs.

  • Reactivity: The primary alcohol provides a "clean" handle for further derivatization (e.g., sulfamoylation) without the competing nucleophilicity of a phenoxide ion.

  • Solubility: The hydroxyethyl tail improves aqueous solubility compared to the parent phenyl-imidazole, aiding in formulation.

Experimental Protocols

Protocol A: Synthesis via Williamson Ether Synthesis

Based on modified procedures from U.S. Pat. No. 5,164,402.

Objective: Synthesize 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol from 3-(1H-Imidazol-1-yl)phenol.

Reagents:

  • 3-(1H-Imidazol-1-yl)phenol (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or DMF

Workflow:

  • Dissolution: Charge a round-bottom flask with 3-(1H-Imidazol-1-yl)phenol and MEK (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to form the phenoxide.
    
  • Alkylation: Dropwise add 2-Chloroethanol.

  • Reflux: Heat the mixture to reflux (

    
     for MEK) for 48 hours . Monitor via TLC (10% MeOH in DCM).[1]
    
  • Work-up:

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from hot Isopropanol or purify via silica gel column chromatography (DCM:MeOH gradient).

Protocol B: Characterization Standards
  • 1H NMR (DMSO-d6): Look for the ethylene bridge signals. Triplet at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ). Aromatic protons will appear in the 6.8–7.5 ppm range.
  • Mass Spectrometry: Expect

    
    .
    

Mechanism of Action: The "Linker" Effect

In drug design, this compound serves as a Pharmacophore Linker . It connects the imidazole ring (often a heme-iron coordinator in CYP450 enzymes or a hydrogen bond acceptor) to a secondary binding motif via a flexible chain.

Mechanism cluster_binding Binding Interaction Target Target Enzyme (e.g., Carbonic Anhydrase) Drug Drug Molecule (Derived from Scaffold) Imidazole Imidazole Moiety (Coordinates Metal Ion) Drug->Imidazole Linker Phenoxy-Ethyl Linker (Spans Active Site Channel) Drug->Linker Tail Tail Group (Sulfamate/Amide) Drug->Tail Imidazole->Target Metal Coordination Linker->Target Hydrophobic Interaction Tail->Target H-Bonding

Caption: Schematic showing how the phenoxy-ethanol scaffold positions functional groups within an enzyme active site.

Applications in Drug Development[3]

Anticonvulsant Development

As detailed in patent literature (Maryanoff et al.), the hydroxyl group is often converted into a sulfamate ester (


). The resulting compounds act as broad-spectrum anticonvulsants, potentially by blocking voltage-gated sodium channels or inhibiting carbonic anhydrase.
Azole Antifungals (Research)

While not a commercial antifungal itself, the structure mimics the "tail" of azole drugs. Researchers use it to probe the Structure-Activity Relationship (SAR) of the lanosterol 14


-demethylase binding pocket, specifically testing the effect of ether oxygen placement on potency.

References

  • Maryanoff, B. E. (1986). Sulfamate derivatives of 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose and related compounds. U.S. Patent No. 4,591,601. Link

  • Maryanoff, B. E., et al. (1992). Anticonvulsant sulfamate derivatives. U.S. Patent No. 5,164,402. Link

  • Spillane, W. J., & Burke, P. O. (1986). Synthesis of Sulfamates. Synthesis, 1986(12), 1021-1024.[1] Link

  • Sitkina, L. M., & Simonov, A. M. (1966). Synthesis of 1-aryl-imidazoles. Chemical Abstracts, 65:1386e.[1]

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Bridging the Gap: Projecting In Vivo Efficacy of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol from In Vitro Surrogates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Executive Summary

The novel compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, characterized by its imidazole and phenoxy-ethanol moieties, represents a promising scaffold in medicinal chemistry. While direct in vivo efficacy and in vitro data for this specific molecule are not yet publicly available, its structural components are well-documented in a multitude of biologically active agents. This guide provides a comparative framework to anticipate its potential therapeutic applications and to design a robust preclinical development plan. We will delve into the established activities of structurally related compounds, offering a roadmap for evaluating the in vivo potential of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol based on surrogate in vitro data.

Introduction: A Tale of Two Moieties

The chemical architecture of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol suggests a convergence of biological activities inherent to its constituent parts: the imidazole ring and the phenoxy-ethanol group. The imidazole ring is a cornerstone in medicinal chemistry, found in a wide array of drugs with anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes, makes it a privileged scaffold in drug design.[3][4] The phenoxy-ethanol moiety, on the other hand, is well-known for its use as an antimicrobial preservative in cosmetics and pharmaceuticals, indicating a potential for broad-spectrum biological activity.[5][6]

This guide will, therefore, explore the potential of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol through the lens of these two key functionalities, providing a comparative analysis with established molecules and outlining a strategic approach to its preclinical evaluation.

Potential Antifungal Activity: A Comparative Analysis

The imidazole scaffold is a hallmark of many successful antifungal agents. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Comparative In Vitro Antifungal Data of Imidazole Analogs

To project the potential antifungal efficacy of our target compound, we can examine the in vitro activity of structurally similar molecules, such as the 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

CompoundFungal StrainMIC (µg/mL)Reference
(-)-6a Candida krusei>128[7]
(-)-6b Candida krusei>128[7]
Fluconazole (Reference) Candida krusei>64[7]
(-)-15 Candida albicans0.125[8]
(-)-15 Candida parapsilosis0.08[8]
(-)-15 Candida krusei0.125[8]
(-)-15 Candida tropicalis0.27[8]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various fungal strains.

Materials:

  • Test compound (e.g., 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol)

  • Fungal strains (e.g., Candida albicans, Candida krusei)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Experimental Workflow: Antifungal Evaluation

Antifungal_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization MIC_Determination MIC Determination (Broth Microdilution) Compound_Synthesis->MIC_Determination Toxicity_Screening Preliminary Toxicity Screening MIC_Determination->Toxicity_Screening Promising Candidates Infection_Model Murine Model of Systemic Candidiasis Toxicity_Screening->Infection_Model Efficacy_Assessment Assessment of Fungal Burden (CFU in organs) & Survival Infection_Model->Efficacy_Assessment

Caption: Workflow for antifungal drug discovery.

Potential Anticancer Activity: A Comparative Analysis

The imidazole ring is a prevalent feature in many kinase inhibitors and other anticancer agents, while phenoxyacetamide derivatives have demonstrated potent pro-apoptotic effects.[1][9] This suggests that 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol could exhibit cytotoxic activity against cancer cells.

Comparative In Vitro Anticancer Data of Phenoxy and Imidazole Analogs
CompoundCancer Cell LineIC50 (µM)Reference
Compound I (Phenoxyacetamide derivative) HepG2 (Liver Cancer)1.43[9]
5-Fluorouracil (Reference) HepG2 (Liver Cancer)5.32[9]
Compound C4 (Imidazole derivative) Hela (Cervical Cancer)25.3[3]
Sorafenib (Reference) Hela (Cervical Cancer)Not specified in abstract[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., HepG2)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow and Signaling Pathway: Anticancer Evaluation

Anticancer_Workflow cluster_invitro_cancer In Vitro Evaluation cluster_invivo_cancer In Vivo Evaluation Compound_Screening Initial Compound Screening (e.g., MTT Assay on various cell lines) IC50_Determination IC50 Determination Compound_Screening->IC50_Determination Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) IC50_Determination->Apoptosis_Assay Toxicity_Studies Maximum Tolerated Dose (MTD) Studies Apoptosis_Assay->Toxicity_Studies Lead Compound Xenograft_Model Tumor Xenograft Model in Immunocompromised Mice Toxicity_Studies->Xenograft_Model Efficacy_Measurement Tumor Volume Measurement & Survival Analysis Xenograft_Model->Efficacy_Measurement

Caption: Workflow for anticancer drug discovery.

Apoptosis_Pathway Drug 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (Hypothesized) Caspase9 Caspase-9 Drug->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Hypothesized pro-apoptotic signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the in vivo efficacy of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a novel therapeutic agent, particularly in the fields of mycology and oncology. The comparative data and established experimental protocols presented in this guide provide a solid foundation for a structured and efficient preclinical evaluation.

Future research should focus on a systematic in vitro screening of this compound against a panel of fungal pathogens and cancer cell lines. Promising in vitro results should then be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. This strategic approach will be instrumental in bridging the gap between chemical structure and clinical potential for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Vertex AI Search.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Vertex AI Search.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Vertex AI Search.
  • PHENOXYETHANOL. (n.d.). Vertex AI Search.
  • Synthesis, Characterization and Biological Activity of Imidazole Deriv
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH. (n.d.). Vertex AI Search.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed. (2012, March 15). Vertex AI Search.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2026, January 1). Vertex AI Search.
  • Phenoxyethanol. (n.d.). Vertex AI Search.
  • PHENOXY ETHANOL -
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023, October 26). Vertex AI Search.

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A Comprehensive Guide to Assessing the Cross-Reactivity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol , a molecule belonging to the pharmacologically significant imidazole class of compounds. Given the broad spectrum of biological activities associated with imidazole derivatives, a thorough assessment of off-target effects is crucial for preclinical safety and efficacy profiling.[1][2][3][4] This document outlines a multi-tiered strategy, integrating both in-vitro and in-silico methodologies, to build a robust cross-reactivity profile.

Introduction: The Significance of Selectivity for Imidazole-Based Compounds

The imidazole ring is a five-membered heterocyclic structure that serves as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antihypertensive agents.[1][2][5] The biological activity of these compounds is largely dictated by their structural and electronic properties, which can be modulated by various substituents on the imidazole ring.[5] This structural versatility, while advantageous for therapeutic targeting, also presents a potential for off-target interactions, or cross-reactivity.

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol incorporates both the imidazole pharmacophore and a phenoxyethanol moiety. The phenoxyethanol component is often used as a preservative in cosmetics and topical pharmaceuticals due to its antimicrobial properties.[6][7][8] The combination of these two functional groups suggests a potential for a wide range of biological activities, making a comprehensive cross-reactivity assessment essential.

This guide will compare the hypothetical cross-reactivity profile of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol" (referred to as Compound X ) against a panel of structurally and functionally related compounds.

Comparative Compound Selection

To establish a meaningful comparison, a panel of alternative compounds should be selected based on structural similarity and known biological targets.

Compound NameRationale for InclusionPrimary Target Class (if known)
Compound X (2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol)Test ArticleUnknown
Ketoconazole Structurally related imidazole-based antifungal agent.[1][2]Fungal CYP51 (lanosterol 14α-demethylase)[9]
Sertaconazole Imidazole derivative with a benzo[b]thiophene group, known antifungal.[10]Fungal CYP51
Acalabrutinib Imidazole-containing kinase inhibitor.[5]Bruton's tyrosine kinase (BTK)
Phenoxyethanol Component part of Compound X, to assess its contribution to any observed activity.[6]General antimicrobial

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to systematically evaluate the cross-reactivity of Compound X.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Validation & Selectivity cluster_2 Tier 3: Cellular & Phenotypic Assays In-silico Analysis In-silico Analysis Kinase Panel Screen Kinase Panel Screen In-silico Analysis->Kinase Panel Screen Identifies potential target classes IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Confirms primary targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) IC50 Determination->Cellular Thermal Shift Assay (CETSA) Validates target engagement in cells Cell-based Functional Assays Cell-based Functional Assays Cellular Thermal Shift Assay (CETSA)->Cell-based Functional Assays Links target binding to cellular effect Off-target Liability Assays Off-target Liability Assays Cell-based Functional Assays->Off-target Liability Assays Assesses broader cellular impact

Caption: Tiered experimental workflow for cross-reactivity assessment.

Tier 1: Broad Spectrum Screening

The initial phase aims to identify potential off-target interactions across a wide range of protein families.

3.1.1. In-silico Molecular Similarity Analysis: Computational methods can predict potential cross-reactivity by comparing the structural similarity of Compound X to known bioactive molecules.[11] This provides a rapid, cost-effective way to prioritize experimental testing.

  • Protocol:

    • Obtain the 2D structure of Compound X.

    • Utilize molecular similarity algorithms (e.g., Tanimoto coefficient with MDL public keys) to compare against databases of known drugs and bioactive compounds.[11]

    • Identify compounds with high similarity scores (>0.8) as potential cross-reactive candidates.[11]

3.1.2. Broad Kinase Panel Screening: Given that many imidazole-containing compounds are kinase inhibitors, screening against a large panel of kinases is a critical first step.[5]

  • Protocol:

    • Submit Compound X for screening against a commercial kinase panel (e.g., >200 kinases) at a fixed concentration (e.g., 1 µM).

    • Measure the percent inhibition for each kinase.

    • Identify "hits" as kinases with inhibition greater than a predefined threshold (e.g., >50%).

Tier 2: Target Validation and Selectivity

This phase focuses on confirming the initial hits and determining the selectivity of Compound X.

3.2.1. IC50 Determination: For the primary hits identified in the kinase screen, determine the half-maximal inhibitory concentration (IC50) to quantify potency.[12]

  • Protocol:

    • Perform dose-response assays for each validated kinase hit.

    • Test a range of Compound X concentrations (e.g., 10-point, 3-fold serial dilutions).

    • Calculate the IC50 value from the resulting dose-response curve.

3.2.2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Protocol:

    • Treat intact cells with Compound X or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

    • A shift in the melting curve indicates target engagement.

Tier 3: Cellular and Phenotypic Assays

The final tier assesses the functional consequences of target and off-target engagement in a cellular environment.

3.3.1. Cell-based Functional Assays: Design assays to measure the downstream effects of inhibiting the identified primary and secondary targets. For example, if a kinase in a specific signaling pathway is inhibited, measure the phosphorylation of a known downstream substrate.

G Compound_X Compound_X Primary_Target Primary_Target Compound_X->Primary_Target Inhibition Downstream_Substrate Downstream_Substrate Primary_Target->Downstream_Substrate Phosphorylation Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response

Caption: Example signaling pathway for a cell-based functional assay.

  • Protocol:

    • Select a cell line that expresses the target of interest.

    • Treat cells with varying concentrations of Compound X.

    • Lyse the cells and perform an ELISA or Western blot to quantify the phosphorylation of the downstream substrate.

3.3.2. Off-target Liability Assays: Evaluate Compound X against a panel of common off-target liabilities, such as hERG inhibition, cytochrome P450 inhibition, and cytotoxicity assays.

Data Presentation and Interpretation

The collected data should be summarized in clear, comparative tables to facilitate interpretation.

Table 1: Kinase Inhibition Profile of Comparative Compounds

KinaseCompound X (% inh @ 1µM)Ketoconazole (% inh @ 1µM)Sertaconazole (% inh @ 1µM)Acalabrutinib (% inh @ 1µM)Phenoxyethanol (% inh @ 1µM)
Kinase A851012952
Kinase B6258151
Kinase C1589883
..................

Table 2: IC50 Values for Validated Kinase Hits

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)
Compound X50250
Acalabrutinib5>10,000

Interpretation: The data in Table 1 would suggest that Compound X has significant inhibitory activity against Kinase A and B. Table 2 would further quantify this, showing high potency for Kinase A and moderate potency for Kinase B. The comparison with Acalabrutinib, a known Kinase C inhibitor, would highlight the differential selectivity profiles. The lack of activity from Ketoconazole, Sertaconazole, and Phenoxyethanol in this hypothetical kinase assay would indicate that the observed kinase inhibition is a specific property of Compound X's overall structure, not just its imidazole or phenoxyethanol components.

Conclusion

A systematic and multi-tiered approach to cross-reactivity profiling is indispensable for the preclinical development of novel imidazole-based compounds like 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. By integrating in-silico, biochemical, and cell-based methodologies, researchers can build a comprehensive understanding of a compound's selectivity, anticipate potential off-target effects, and make informed decisions to advance the most promising therapeutic candidates. The experimental framework presented in this guide provides a robust starting point for these critical investigations.

References

  • Vertex AI Search. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
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  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a.... [Link]

  • PMC. (2015, February 23). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. [Link]

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  • PubMed. (2021, July 15). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. [Link]

  • PMC. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • PMC - NIH. (n.d.). Assessment of allergen cross-reactivity. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. [Link]

  • Australian Prescriber. (1994, July 1). Testing for drug allergy. [Link]

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  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • ResearchGate. (2025, August 6). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [Link]

  • PubMed. (2012, March 15). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • PubMed. (n.d.). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) -. [Link]

  • Vertex AI Search. (n.d.). Phenoxyethanol.
  • Chemsrc. (2025, August 22). 2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1. [Link]

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  • Vertex AI Search. (n.d.). Phenoxyethanol.
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  • Vertex AI Search. (2021, December 31).
  • ResearchGate. (n.d.). (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

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A Comparative Benchmarking Guide: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Against Established Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of endocrine therapies, particularly for hormone receptor-positive breast cancer, the inhibition of aromatase (CYP19A1) is a cornerstone of treatment.[1][2] Aromatase inhibitors effectively block the synthesis of estrogens, a key driver for the growth of these cancers.[2][3] The imidazole scaffold has been a critical component in the development of non-steroidal aromatase inhibitors, leading to highly potent and selective drugs.[4][5] This guide introduces "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol," a novel imidazole-containing compound, and provides a framework for its comprehensive benchmarking against established, third-generation aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.[6][7]

The objective of this document is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous guide for evaluating the performance of novel aromatase inhibitor candidates. By presenting detailed, side-by-side comparisons based on robust experimental data, this guide aims to facilitate an objective assessment of the therapeutic potential of "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol."

The benchmark inhibitors have been selected based on their well-characterized mechanisms of action and extensive clinical data. Letrozole and Anastrozole are reversible, non-steroidal inhibitors, while Exemestane is an irreversible, steroidal inhibitor.[8][9][10] This selection allows for a comprehensive comparison across different classes of aromatase inhibitors.

Part 1: Mechanism of Action - Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme that plays a pivotal role in estrogen biosynthesis by catalyzing the aromatization of androgens into estrogens.[11][12] Specifically, it converts androstenedione and testosterone to estrone and estradiol, respectively. In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, the peripheral conversion of adrenal androgens by aromatase in tissues like adipose tissue becomes the main source of circulating estrogens.[3][13]

The signaling pathway initiated by estrogens is critical for the proliferation of hormone receptor-positive breast cancer cells. By binding to estrogen receptors in these cells, estrogens trigger a cascade of events that promote tumor growth. Aromatase inhibitors disrupt this pathway at its source by blocking estrogen production.[1]

Non-steroidal aromatase inhibitors, such as those containing an imidazole or triazole group, typically function by coordinating with the heme iron atom in the active site of the aromatase enzyme, thereby competitively inhibiting its function.[9]

Aromatase_Signaling_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol EstrogenReceptor Estrogen Receptor Estrone->EstrogenReceptor Estradiol->EstrogenReceptor TumorGrowth Tumor Cell Growth and Proliferation EstrogenReceptor->TumorGrowth Inhibitor 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol & Benchmark AIs Inhibitor->Aromatase Inhibition

Caption: Aromatase-mediated estrogen synthesis and its inhibition.

Part 2: Head-to-Head Performance Evaluation

In Vitro Inhibitory Potency (IC50 Determination)

Objective: To quantify and compare the half-maximal inhibitory concentration (IC50) of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol against Letrozole, Anastrozole, and Exemestane.

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

This protocol is adapted from commercially available fluorometric screening kits.[14][15]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol and each benchmark inhibitor in DMSO.

    • Prepare serial dilutions of each inhibitor in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Reconstitute human recombinant aromatase enzyme and the NADPH generating system according to the manufacturer's instructions.[15]

    • Prepare the aromatase substrate solution in the provided assay buffer.

  • Assay Procedure:

    • To a 96-well white microplate, add the assay buffer, inhibitor solution (or vehicle control), and the reconstituted aromatase enzyme.

    • Initiate the reaction by adding the NADPH generating system and the aromatase substrate.

    • Incubate the plate at the recommended temperature (typically 37°C) and measure the fluorescence (Ex/Em = 488/527 nm) in kinetic mode for 60 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTypeIC50 (nM)
2-[3-(1H-Imidazol-1-yl)phenoxy]ethanolNon-steroidal (imidazole)Experimental Data
LetrozoleNon-steroidal (triazole)~0.7 - 2.5
AnastrozoleNon-steroidal (triazole)~15
ExemestaneSteroidal (irreversible)~30 - 40

Note: IC50 values for benchmark inhibitors are approximate and can vary based on assay conditions.[11][16][17][18]

Cell-Based Assay: Inhibition of Estrogen Production

Objective: To evaluate the efficacy of the inhibitors in a cellular environment by measuring the suppression of estrogen production.

Experimental Protocol: KGN Human Granulosa Cell Assay

The KGN cell line is a well-established model for studying aromatase activity as it expresses high levels of the enzyme.[19][20][21][22]

  • Cell Culture and Plating:

    • Culture KGN cells in DMEM/F12 medium supplemented with 10% fetal bovine serum.[22]

    • Seed the cells in a 24-well plate and allow them to adhere and reach approximately 80% confluency.

  • Inhibitor and Substrate Treatment:

    • Wash the cells and replace the medium with a serum-free medium containing a known concentration of testosterone (e.g., 100 nM) as the substrate.

    • Add varying concentrations of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol or the benchmark inhibitors to the wells.

    • Incubate the cells for 24-48 hours.

  • Estradiol Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of estradiol in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of estradiol production inhibition for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percent inhibition against the inhibitor concentration to generate dose-response curves and determine the EC50 values.

Data Presentation:

CompoundEC50 (nM) in KGN cells
2-[3-(1H-Imidazol-1-yl)phenoxy]ethanolExperimental Data
LetrozoleLiterature/Experimental Data
AnastrozoleLiterature/Experimental Data
ExemestaneLiterature/Experimental Data

Part 3: Selectivity Profiling

Objective: To assess the selectivity of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol for aromatase over other major cytochrome P450 enzymes.

Experimental Protocol: CYP450 Inhibition Panel

Commercially available kits with fluorescent substrates are commonly used for this purpose.

  • Assay Setup:

    • Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

    • For each CYP isoform, set up reactions containing the enzyme, a specific fluorescent substrate, and the NADPH regenerating system.

    • Add a range of concentrations of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol and the benchmark inhibitors.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence over time to determine the rate of substrate metabolism.

    • Calculate the percent inhibition for each concentration and determine the IC50 value for each CYP isoform.

Data Presentation:

CompoundCYP19A1 (Aromatase) IC50 (nM)CYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
2-[3-(1H-Imidazol-1-yl)phenoxy]ethanolExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Letrozole~0.7 - 2.5>10>10>10>10>10
Anastrozole~15>10>10>10>10>10
Exemestane~30 - 40>10>10>10>10>10

Note: Benchmark inhibitors are known to be highly selective for aromatase.

Experimental_Workflow cluster_invitro In Vitro Potency & Selectivity cluster_cellbased Cell-Based Efficacy cluster_data Comparative Analysis A1 Fluorometric Aromatase Inhibition Assay A2 IC50 Determination A1->A2 C1 Data Compilation & Comparison A2->C1 A3 CYP450 Selectivity Panel A4 Selectivity Profile A3->A4 A4->C1 B1 KGN Cell Culture & Treatment B2 Estradiol ELISA B1->B2 B3 EC50 Determination B2->B3 B3->C1 C2 Benchmarking Report C1->C2

Caption: Experimental workflow for inhibitor benchmarking.

Part 4: Discussion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol against established aromatase inhibitors. The proposed experiments will generate critical data on its potency, cellular efficacy, and selectivity.

A successful outcome would be for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol to exhibit an IC50 value in the low nanomolar range, comparable to or better than Letrozole, while maintaining high selectivity over other CYP450 enzymes. Strong performance in the cell-based assay would further validate its potential as a therapeutic candidate.

Should the in vitro and cell-based data prove promising, future research should focus on in vivo studies in relevant animal models to assess pharmacokinetic properties, in vivo efficacy, and potential toxicities. Furthermore, elucidating the precise binding mode of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol within the aromatase active site through co-crystallization or molecular modeling studies would provide valuable insights for further lead optimization. The ultimate goal is to develop novel aromatase inhibitors with improved efficacy and safety profiles for the treatment of hormone-dependent breast cancer.[17]

References

  • A novel nonradioactive method for measuring aromatase activity using a human ovarian granulosa-like tumor cell line and an estrone ELISA. PubMed.
  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. PMC.
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  • Establishment and Characterization of a Steroidogenic Human Granulosa-Like Tumor Cell Line, KGN, That Expresses Functional Follicle-Stimul
  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. PMC.
  • Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. EPA.
  • Aromatase/CYP19A1 Inhibitor, Degrader, Gene. MedChemExpress.
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  • Binding features of steroidal and nonsteroidal inhibitors. PMC - NIH.
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  • Aromatase Inhibitors Market Size, Trends, Growth Report 2029.
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  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
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A Researcher's Guide to the Reproducible Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, a molecule of interest for researchers in drug discovery and materials science. Recognizing that experimental reproducibility is the cornerstone of scientific advancement, this document moves beyond a simple recitation of steps. Instead, it delves into the critical parameters of the synthetic process, offering a framework for not only achieving consistent results but also for troubleshooting the inevitable challenges that arise in the laboratory. We will explore a robust synthetic methodology, outline a comprehensive characterization and validation workflow, and compare the target compound with a relevant alternative to provide a broader context for its application.

The Synthetic Challenge: A Tale of Two Moieties

The structure of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol combines a phenoxy-ethanol backbone with an imidazole ring. This seemingly straightforward composition presents a multi-step synthetic challenge where the purity and yield of each intermediate directly impact the reproducibility of the final outcome. Our proposed synthetic route is a two-part process, culminating in a Williamson ether synthesis.[1][2]

Part 1: Synthesis of the Precursor, 3-(1H-Imidazol-1-yl)phenol

The initial challenge is the regioselective synthesis of the 3-(1H-Imidazol-1-yl)phenol intermediate. While various methods exist for the formation of N-arylimidazoles, a common approach involves the condensation of a dicarbonyl compound with an aniline derivative and an aldehyde.[3]

Experimental Protocol: Synthesis of 3-(1H-Imidazol-1-yl)phenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1 eq.) in a suitable solvent such as methanol.[4]

  • Reagent Addition: To this solution, add glyoxal (1 eq., typically a 40% aqueous solution) and stir at room temperature. An initial precipitate may form.[5]

  • Reaction Progression: The reaction is typically stirred for several hours at room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired 3-(1H-Imidazol-1-yl)phenol.

Causality and Reproducibility Checkpoints:

  • Solvent Choice: Methanol is a common choice due to its ability to dissolve the starting materials.[4] However, its volatility requires a well-sealed reflux system.

  • Purity of Starting Materials: The purity of 3-aminophenol and glyoxal is paramount. Impurities can lead to side reactions and complicate purification.

  • Stoichiometry: Precise control of the reactant ratios is essential for maximizing yield and minimizing the formation of byproducts.

Part 2: The Williamson Ether Synthesis

With the imidazole-phenol precursor in hand, the final step is the formation of the ether linkage via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[1][2]

Experimental Protocol: Synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

  • Deprotonation: To a solution of 3-(1H-Imidazol-1-yl)phenol (1 eq.) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) (2 eq.).[6][7] The mixture is stirred at room temperature to form the potassium or cesium phenoxide.

  • Alkylating Agent Addition: 2-Bromoethanol or 2-chloroethanol (1.1 eq.) is added to the reaction mixture.

  • Reaction Conditions: The reaction is heated (typically to 60-80 °C) and stirred for several hours until TLC indicates the consumption of the starting material.[8]

  • Workup: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.[9]

Critical Parameters for Reproducibility:

  • Choice of Base and Solvent: Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.[7] Carbonate bases are often preferred for their ease of handling.[7] Acetonitrile and DMF are excellent solvents for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.[6]

  • Alkyl Halide Reactivity: 2-Bromoethanol is more reactive than 2-chloroethanol, which may lead to shorter reaction times. However, it is also more expensive.

  • Temperature Control: Excessive temperatures can lead to side reactions. Careful temperature monitoring and control are essential.

  • Purification Strategy: The choice between column chromatography and recrystallization will depend on the nature of the impurities. A well-developed TLC system is necessary to guide the purification process.[9]

A Framework for Reproducibility: Synthesis and Validation Workflow

To ensure the reproducibility of your results, a systematic workflow that integrates synthesis with in-process controls and final product characterization is essential.

Caption: A self-validating workflow for the synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Characterization and Data Summary

Thorough characterization of the final product is non-negotiable for ensuring reproducibility. The following table summarizes the expected analytical data for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Analytical Technique Expected Result Purpose
¹H NMR Characteristic peaks for aromatic, imidazole, and aliphatic protons with appropriate integrations and splitting patterns.Confirms the chemical structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.Further confirms the chemical structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂N₂O₂ (204.23 g/mol ).Confirms the molecular weight.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of ≥98%.Quantifies the purity of the final product.
Melting Point A sharp melting point range.A physical indicator of purity.

Troubleshooting Common Synthetic Issues

Even with a well-defined protocol, challenges can arise. The following flowchart provides a logical approach to troubleshooting common problems.

Caption: A troubleshooting guide for the synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

Comparison with an Alternative: Phenoxyethanol

To better understand the properties and potential applications of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, it is useful to compare it with a well-known and structurally related compound, 2-phenoxyethanol.

Feature 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol 2-Phenoxyethanol
Structure Contains an imidazole ring at the 3-position of the phenyl ring.A simple phenyl ether of ethylene glycol.
Potential Applications Medicinal chemistry (e.g., antifungal), coordination chemistry, materials science.[10]Widely used as a preservative in cosmetics and pharmaceuticals, and as a solvent.[11][12]
Synthesis Complexity Higher (multi-step synthesis required).Lower (typically a one-step Williamson synthesis from phenol and ethylene oxide).[13]
Physicochemical Properties Expected to be more polar and have a higher potential for hydrogen bonding due to the imidazole ring.Moderately polar, established solubility profile.[13]
Regulatory Status Not widely regulated; for research purposes.Extensively studied and regulated for use in consumer products.[14]

The presence of the imidazole moiety in the target compound significantly differentiates it from phenoxyethanol. The imidazole ring can act as a hydrogen bond acceptor and a potential coordination site for metal ions, opening up a range of applications not accessible to phenoxyethanol. However, this increased functionality comes at the cost of a more complex synthesis, where reproducibility is a key challenge.

Conclusion

The reproducible synthesis of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is an achievable goal for the diligent researcher. Success hinges on a deep understanding of the underlying chemical principles, meticulous control over experimental parameters, and a commitment to rigorous in-process monitoring and final product validation. By following the structured approach outlined in this guide, researchers can enhance the consistency of their results, thereby accelerating the pace of discovery and innovation.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry.
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.).
  • Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. (2019).
  • Phenoxyethanol. (n.d.).
  • Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. (2019).
  • Parabens and their alternatives: A preservative deep dive. (2017, July 7). Prospector.
  • Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. (2019).
  • Zhang, Q.-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry.
  • 1-(3-HYDROXYPROPYL)-1H-IMIDAZOLE synthesis. (n.d.).
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol. (n.d.).
  • Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.).
  • Replace Phenoxyethanol with Other Preservation Methods. (2020, June 4).
  • Natural Alternatives to Phenoxyethanol. (2022, June 29).
  • Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.
  • Studies on the using of 2-Phenoxyethanol as an Alternative to Thiomersal as a Preservative in Foot-and-Mouth Disease Vaccine. (2019, January 15). Global Journal of Medical Research.
  • Methods for manufacturing phenoxyethanol. (n.d.).
  • PHENOXYETHANOL. (n.d.).
  • 2-(1H-Imidazol-1-yl)ethanol. (2025, August 22).
  • Scientific Committee on Consumer Safety. (2016). Opinion on Phenoxyethanol. Public Health.
  • Technical Support Center: Purification of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one. (n.d.).
  • In-Depth Technical Guide: Characterization of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one. (n.d.).
  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (n.d.).
  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. (2020, January 27). PMC.
  • 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. (2024, November 28). PMC.
  • Phenoxyethanol. (n.d.). In Handbook of Pharmaceutical Excipients.
  • 2‐Phenoxyethanol. (2025, August 8). Publisso.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred resource for handling this specific chemical, ensuring that every step, from hazard assessment to final disposal, is conducted with the utmost care and scientific integrity.

Hazard Assessment and Classification: A Proactive Approach

Imidazole Derivatives: Imidazole itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also considered acutely toxic if swallowed and may be a reproductive toxin.[1][2] Therefore, it is prudent to treat 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol as a potentially hazardous substance.

Phenoxyethanol: 2-Phenoxyethanol is harmful if swallowed and causes serious eye irritation.[3][4][5][6][7][8]

Given these characteristics, 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol should be handled as hazardous waste. All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[9][10]

Table 1: Inferred Hazard Classification of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Hazard ClassDescriptionInferred From
Acute Toxicity (Oral)Harmful if swallowed.[3][4][5][6][7][8][11]Imidazole and 2-Phenoxyethanol
Skin Corrosion/IrritationMay cause skin irritation or burns.Imidazole[1][2]
Eye Damage/IrritationMay cause serious eye damage or irritation.[3][4][5][6][7][8]Imidazole and 2-Phenoxyethanol
Reproductive ToxicityMay be a potential reproductive toxin.Imidazole[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in any capacity, including for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber).To prevent skin contact.[12]
Eye Protection Safety glasses with side shields or chemical splash goggles.[12]To protect eyes from splashes.
Lab Coat Standard laboratory coat, fully buttoned.[12]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[12]To avoid inhalation of any potential vapors or aerosols.

Spill Management Protocol: A Rapid and Effective Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[12]

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12]

  • Don Appropriate PPE: Before addressing the spill, ensure all required PPE is correctly worn.[12]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or clay to dike the spill and prevent it from spreading.[12] Do not use combustible materials to absorb the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[12]

  • Label and Dispose of Spill Debris: All materials used for spill cleanup must be placed in a sealed container, labeled as "Hazardous Waste" with the full chemical name, and disposed of according to your institution's hazardous waste procedures.[1]

Proper Disposal Procedures for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

The disposal of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol must be managed as a hazardous waste stream. At the federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect pure 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol and any solutions containing it in a dedicated, sealable, and airtight waste container that is chemically compatible.[13]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[13]

    • Fill containers to no more than 90% of their capacity to allow for expansion.[9]

  • Waste Container Labeling:

    • All chemical waste containers must be clearly labeled with the words "Hazardous Waste".[14]

    • The label must include the full chemical name: "2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol".[12]

    • Indicate the primary hazards (e.g., "Toxic," "Corrosive") using appropriate pictograms or text.[14]

    • Include the accumulation start date on the label.[10]

  • Waste Storage:

    • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[1]

    • The storage area should be away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[13]

    • Waste can be stored in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[14]

  • Final Disposal:

    • Do not discharge 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol or its containers into drains or the environment.[11][15]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

    • Your facility must have an EPA identification number to generate and dispose of hazardous waste.[9][14]

Visualizing the Disposal Workflow

The following diagram provides a clear, logical workflow for the proper disposal of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

cluster_0 Start: Handling 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Start Identify Waste for Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Collect Collect in a Designated, Compatible, & Sealed Container PPE->Collect Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Collect->Label Store Store in a Secure, Well-Ventilated Area Label->Store Incompatible Segregate from Incompatible Materials Store->Incompatible EHS Contact Institutional EHS or Licensed Waste Contractor Incompatible->EHS Transport Arrange for Pickup by Authorized Personnel EHS->Transport Disposal Compliant Off-Site Disposal Transport->Disposal

Caption: Disposal workflow for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of Washington. (2025, February 28). Imidazole. University of Washington. [Link]

  • PHILIP HARRIS MANUFACTURING. (2016, November 7). SAFETY DATA SHEET. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org. [Link]

  • Chemos GmbH&Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. [Link]

  • Greenbook.net. (n.d.). 131227 MCPE Phenoxy 2_5g BL. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Acme-Hardesty. (2013, November 6). 2-phenoxyethanol. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]

  • PCCA. (2022, October 22). Safety Data Sheet. [Link]

  • Wilbur-Ellis Company. (n.d.). Material Safety Data Sheet. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET. [Link]

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Personal protective equipment for handling 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Handling & Safety Guide: 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Executive Summary

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol . As a specialized research intermediate, specific toxicological data for this exact molecule is often limited in public registries. Therefore, this protocol applies a Functional Group Analysis (FGA) approach, synthesizing known hazards of its constituent moieties: the imidazole heterocycle and the phenoxyethanol ether-alcohol chain.

Core Directive: Treat this substance as a Severe Eye Irritant and Potential Skin Sensitizer . All handling must occur under strict "Universal Precautions" for novel chemical entities.

Hazard Profile & Functional Group Analysis

To understand the why behind the safety protocols, we analyze the molecule's structure. This compound is a chimera of two distinct functional groups, each contributing to its risk profile.

Functional MoietySource HazardImplication for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Imidazole Ring Corrosive / Irritant (Skin/Eye)Imparts basicity and potential for tissue damage. Imidazoles are known to cause respiratory irritation and potential skin sensitization.[1]
Phenoxyethanol Tail Acute Tox. 4 (Oral), Eye Dam. 1 The ether-alcohol chain increases solubility in biological membranes, enhancing absorption. Phenoxyethanol is a known severe eye irritant (risk of irreversible damage).[2]
Combined Molecule GHS Category 1 (Eye) High Risk. The combination suggests a molecule that can penetrate tissues (via the ether tail) and cause irritation/corrosion (via the imidazole).

Anticipated GHS Classifications (Precautionary):

  • H318: Causes serious eye damage.[3]

  • H302: Harmful if swallowed.[1][2][4][5]

  • H315: Causes skin irritation.[2][3][4][6]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Principle"—ensuring multiple layers of defense against the specific chemical properties (polarity, permeation potential) of the target molecule.

A. Hand Protection (The "Double-Shell" Protocol)

Because this molecule contains an ether/alcohol chain, it may swell or permeate standard nitrile rubber over time.

  • Primary Layer (Inner): 4 mil Nitrile (Inspection White).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Textured Grip) or Neoprene.

  • Rationale: Double gloving provides a "breakthrough buffer." If the outer glove is splashed, the inner glove protects the skin during doffing.

  • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

B. Eye & Face Protection[4][5][7][8][9]
  • Requirement: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Contraindication: Standard safety glasses are insufficient .[7] The risk of "Eye Damage 1" means any liquid splash or dust ingress could cause permanent corneal opacity.

  • Face Shield: Required only if handling volumes >100 mL or performing vigorous mixing.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If Hood Unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges. The imidazole ring can generate irritating dusts/vapors if heated.

D. Body Protection
  • Standard: Cotton Lab Coat (High neck, snap closure).

  • Enhanced: Tyvek® sleeves or apron if transferring powders to prevent cuff contamination.

Operational Handling Protocol

This workflow minimizes exposure potential during the most critical phases: Weighing (Dust Risk) and Solubilization (Splash Risk).

HandlingWorkflow cluster_0 Critical Control Points Start Start: Preparation Weigh Weighing (Static Control) Start->Weigh Don PPE Transfer Transfer to Vessel (Solid Addition) Weigh->Transfer Anti-static Gun Solubilize Solubilization (Add Solvent to Solid) Transfer->Solubilize Slow Addition Reaction Reaction / Use Solubilize->Reaction Dissolved Waste Disposal (Segregated) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the critical control points where exposure risk is highest.

Step-by-Step Methodology:
  • Preparation:

    • Verify Fume Hood airflow (>100 fpm).

    • Place an absorbent "chem-mat" on the work surface to capture micro-spills.

    • Static Control: Use an anti-static gun on the weighing boat and spatula. Imidazole derivatives can be "fly-away" powders, increasing inhalation risk.

  • Weighing & Transfer:

    • Never weigh outside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Transfer solid gently to the receiving vessel. Do not dump; slide the solid down the side of the flask to avoid a "dust puff."

  • Solubilization (The "Splash" Zone):

    • Rule: Add Solvent to Solid , not Solid to Solvent.

    • Add solvent slowly down the vessel wall.

    • Seal the vessel immediately after addition.

    • Note: Imidazoles are basic. Avoid mixing with strong acids unless part of a controlled, cooled reaction, as this will be exothermic.

Emergency & First Aid Procedures

Exposure RouteImmediate ActionCritical Note
Eye Contact Flush for 15 Minutes. Hold eyelids apart.Time is tissue. Do not wait for pain to subside. Seek ophthalmologist evaluation immediately.
Skin Contact Drench with water for 15 mins.[3][8] Remove contaminated clothing.[4][5]Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption. Use soap and water.[3][5][6]
Inhalation Move to fresh air.[1][3][4][5][8][9]If wheezing occurs, medical attention is required (sensitization check).
Spill Cleanup Dampen powder with inert solvent (PEG-400 or water) to prevent dust.Wipe up with absorbent pads. Double bag waste.

Disposal & Waste Management

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly label as "Contains Imidazole Derivative – Irritant."

  • Prohibition: Do NOT dispose of down the drain. The phenoxyethanol moiety is toxic to aquatic life (chronic effects), and imidazoles can disrupt biological water treatment processes.

References

  • PubChem. (2025).[2] 3-(1H-Imidazol-1-yl)phenol (Compound Summary). National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Imidazole.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.